molecular formula C22H29ClO6 B3280655 (+)-5-trans Cloprostenol CAS No. 72029-43-7

(+)-5-trans Cloprostenol

Cat. No.: B3280655
CAS No.: 72029-43-7
M. Wt: 424.9 g/mol
InChI Key: VJGGHXVGBSZVMZ-BDFMIYKPSA-N
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Description

(+)-5-trans Cloprostenol is a useful research compound. Its molecular formula is C22H29ClO6 and its molecular weight is 424.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGGHXVGBSZVMZ-BDFMIYKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57968-81-7, 72029-43-7
Record name [1R-[1α(E),2β(1E,3R*),3α,5α]]-7-[2-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-(5E)-7-{(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl}-5-heptenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on (+)-5-trans Cloprostenol: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-5-trans Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). It is known primarily as a less active stereoisomer of the potent luteolytic agent, (+)-Cloprostenol. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. A detailed exploration of its mechanism of action through the prostaglandin F2α (FP) receptor and the subsequent intracellular signaling cascades is presented. Furthermore, this guide includes detailed experimental protocols for key assays relevant to the study of this and similar prostaglandin analogues, including receptor binding and in vivo assessment of luteolysis. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Chemical Structure and Physicochemical Properties

This compound is a C22 unsaturated carboxylic acid. Its chemical identity and key properties are summarized in the tables below.

Identifier Value
IUPAC Name (E)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoic acid[1]
Synonyms D-Cloprostenol, (+)-5,6-trans Cloprostenol, (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α, (+)-5-trans-16-m-chlorophenoxy tetranor Prostaglandin F2α[1][2]
CAS Number 57968-81-7[2][3]
Molecular Formula C22H29ClO6[2][3]
Molecular Weight 424.9 g/mol [2]
Physicochemical Property Value
Appearance A solution in ethanol[2][4]
Purity ≥95%[2][4]
Solubility DMF: >100 mg/mL, DMSO: >100 mg/mL, Ethanol: >100 mg/mL, PBS (pH 7.2): >16 mg/mL[2][5]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5]

Biological Activity and Mechanism of Action

This compound is a synthetic analogue of prostaglandin F2α (PGF2α) and functions as an agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[6] However, it is important to note that it is the less active isomer of (+)-cloprostenol.[7] The 5-cis isomer is reported to be 20-fold more active in terminating pregnancy in hamsters.[5][7] The primary biological effect of potent FP receptor agonists is luteolysis, the regression of the corpus luteum.[7] This action terminates the production of progesterone, a hormone essential for the maintenance of pregnancy.

Signaling Pathways

Activation of the FP receptor by an agonist like this compound initiates a cascade of intracellular events primarily through the Gq alpha subunit of its associated heterotrimeric G-protein.

Upon agonist binding, the Gq alpha subunit activates phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). PKC, in turn, phosphorylates various downstream target proteins, leading to a cellular response.

Gq_Signaling_Pathway cluster_cytosol Cytosol Agonist This compound FP_Receptor FP Receptor Agonist->FP_Receptor Binds Gq Gq Protein (α, β, γ) FP_Receptor->Gq Activates PLC Phospholipase C-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive PKC_active PKC (active) PKC_inactive->PKC_active Activates Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates targets ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_cyto Ca2+ ER->Ca_cyto Releases Ca_ER Ca2+ Ca_cyto->PKC_inactive Ca_cyto->Cellular_Response Mediates Rho_Signaling_Pathway FP_Receptor FP Receptor G_Protein G-Protein FP_Receptor->G_Protein Activates RhoGEF RhoGEF G_Protein->RhoGEF Activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP Catalyzes GDP/GTP exchange RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK Rho-kinase (ROCK) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Phosphorylated by MLCK Contraction Smooth Muscle Contraction MLC_P->Contraction Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation of Bound and Free Ligand cluster_detection Detection and Analysis A Prepare Corpus Luteum Membrane Homogenate B Determine Protein Concentration (e.g., Bradford assay) A->B C Incubate Membranes with: 1. [3H]-PGF2α (Radioligand) 2. Unlabeled Test Compound (e.g., this compound) at various concentrations B->C D Incubate at 37°C for 60 minutes C->D E Rapid Filtration through Glass Fiber Filters D->E F Wash Filters with Ice-Cold Buffer E->F G Measure Radioactivity on Filters (Scintillation Counting) F->G H Calculate Specific Binding G->H I Determine IC50 and Ki values H->I Luteolysis_Assay cluster_animal Animal Selection and Synchronization cluster_treatment Treatment Administration cluster_sampling Blood Sampling cluster_analysis Progesterone Analysis and Data Interpretation A Select Cycling Heifers or Cows B Synchronize Estrus (e.g., with GnRH and PGF2α protocol) A->B C Administer different doses of This compound or Vehicle Control during the mid-luteal phase B->C D Collect Blood Samples at pre-defined time points (e.g., 0, 24, 48, 72 hours post-treatment) C->D E Separate Serum or Plasma D->E F Measure Progesterone Concentration (e.g., ELISA) E->F G Analyze Dose-Response Relationship and Determine Luteolytic Efficacy F->G

References

An In-depth Technical Guide to the Synthesis and Purification of (+)-Cloprostenol and its 5-trans Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of a robust synthetic pathway for (+)-Cloprostenol, a synthetic analog of prostaglandin (B15479496) F2α, and the subsequent purification strategies to isolate it from its less active (+)-5-trans isomer, a common impurity. The methodologies presented are derived from established chemical literature, emphasizing efficiency and scalability.

Introduction to Cloprostenol (B1669231) and its Stereoisomers

Cloprostenol is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and manage reproductive cycles in livestock.[1][2] It functions as a selective agonist for the prostaglandin F receptor, inducing uterine smooth muscle contraction and regression of the corpus luteum.[3] The biological activity of Cloprostenol is highly dependent on its stereochemistry. The therapeutically active enantiomer is (+)-Cloprostenol, which features a cis (or Z) configuration at the C5-C6 double bond of the α-chain.

During synthesis, a common and significant impurity is the (+)-5-trans-Cloprostenol isomer, which has an trans (or E) configuration at this double bond.[4][5][6] This trans isomer is reported to be approximately 20-fold less active than the desired cis form.[5][6] Therefore, stringent control and effective purification methods are critical to ensure the potency and safety of the final active pharmaceutical ingredient (API), with typical specifications limiting the 5-trans isomer to less than 0.5%.[3]

This document outlines a common and efficient synthetic route starting from the well-known Corey lactone intermediate and details the chromatographic methods for separating the desired (+)-Cloprostenol from its (+)-5-trans isomer.

Synthesis of (+)-Cloprostenol

The most versatile and widely adopted strategy for prostaglandin synthesis is the Corey route, which utilizes a bicyclic lactone intermediate (Corey lactone) as a chiral template to construct the complex molecule.[7][8] The following pathway describes an efficient, nine-step synthesis starting from the commercially available (-)-Corey lactone 4-phenylbenzoate alcohol, which yields (+)-Cloprostenol with an overall yield of approximately 26%.[9]

Synthesis Pathway Overview

The synthesis involves the sequential construction of the ω- and α-side chains onto the Corey lactone core. The ω-chain is installed via a Horner-Wadsworth-Emmons reaction, and the α-chain is introduced using a Wittig reaction. The formation of the 5-trans isomer occurs primarily during the Wittig reaction step.

G Start (-)-Corey Lactone 4-Phenylbenzoate Oxidation Oxidation (PCC or Swern) Start->Oxidation Aldehyde Corey Aldehyde HWE Horner-Wadsworth-Emmons Reaction Aldehyde->HWE Enone Enone Intermediate Reduction1 Stereoselective Reduction (NaBH4/CeCl3) Enone->Reduction1 Alcohol Allylic Alcohol Intermediate Deprotection1 Hydrolysis (K2CO3/MeOH) Alcohol->Deprotection1 Diol Corey Diol Reduction2 Reduction (DIBAL-H) Diol->Reduction2 Lactol Lactol (Hemiacetal) Wittig Wittig Reaction Lactol->Wittig WittigProduct Protected Cloprostenol (cis/trans mixture) Esterification Esterification (Isopropyl Iodide) WittigProduct->Esterification EsterProduct Cloprostenol Isopropyl Ester (cis/trans mixture) Saponification Saponification (LiOH) EsterProduct->Saponification FinalProduct (+)-Cloprostenol (cis/trans mixture) Oxidation->Aldehyde HWE->Enone Reduction1->Alcohol Deprotection1->Diol Reduction2->Lactol Wittig->WittigProduct Esterification->EsterProduct Saponification->FinalProduct

Figure 1: Synthesis pathway for (+)-Cloprostenol.

Experimental Protocols and Data

The following protocols are adapted from an optimized process designed for efficiency and reduced need for chromatographic purification between steps.[9]

Table 1: Summary of Synthesis Steps, Reagents, and Yields

StepTransformationKey ReagentsSolvent(s)Yield (%)
1OxidationPyridinium (B92312) chlorochromate (PCC), CeliteDichloromethane (B109758) (DCM)98
2Horner-Wadsworth-EmmonsDimethyl (3-(m-chlorophenoxy)-2-oxopropyl)phosphonate, NaHTetrahydrofuran (B95107) (THF)95
3Ketone ReductionNaBH₄, CeCl₃·7H₂OMethanol (B129727) (MeOH)96
4Phenylbenzoate HydrolysisK₂CO₃Methanol (MeOH)97
5Lactone to Lactol ReductionDiisobutylaluminium hydride (DIBAL-H)Toluene (B28343)95
6Wittig Reaction(4-carboxybutyl)triphenylphosphonium bromide, KHMDSTetrahydrofuran (THF)70
7Isopropyl EsterificationIsopropyl iodide, DBUAcetone94
8SaponificationLithium hydroxide (B78521) (LiOH)THF/Water95
- Overall Yield - - ~26

Protocol 2.2.1: Step 1-2 - Synthesis of the Enone Intermediate

  • Oxidation: To a solution of (-)-Corey lactone 4-phenylbenzoate alcohol (1 equivalent) in dichloromethane (DCM), add Celite followed by pyridinium chlorochromate (PCC, 1.5 equivalents). Stir the mixture at room temperature for 2 hours. Filter the reaction mixture through a pad of silica (B1680970) gel and wash with ethyl acetate (B1210297). Concentrate the filtrate under reduced pressure to obtain the crude Corey aldehyde.

  • Horner-Wadsworth-Emmons (HWE) Reaction: Prepare the phosphonate (B1237965) ylide by adding sodium hydride (NaH, 1.2 equivalents) to a solution of dimethyl (3-(m-chlorophenoxy)-2-oxopropyl)phosphonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C. Stir for 30 minutes. Add a solution of the crude Corey aldehyde from the previous step in THF to the ylide solution. Allow the reaction to proceed at room temperature for 3 hours. Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the enone intermediate. This reaction is highly stereoselective, producing the desired (E)-alkene.[10][11]

Protocol 2.2.2: Step 3-5 - Preparation of the Lactol Intermediate

  • Ketone Reduction: Dissolve the enone intermediate (1 equivalent) in methanol (MeOH). Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 equivalents) and stir until dissolved. Cool the solution to -15°C and add sodium borohydride (B1222165) (NaBH₄, 1.5 equivalents) portion-wise. Stir for 1 hour. Adjust the pH to 7 with acetic acid and concentrate the mixture. Extract the residue with ethyl acetate to obtain the allylic alcohol.

  • Hydrolysis: Dissolve the allylic alcohol in MeOH and add potassium carbonate (K₂CO₃, 2.0 equivalents). Stir at room temperature for 5 hours. Neutralize with acetic acid, concentrate, and extract with ethyl acetate to yield the Corey diol.

  • Lactone to Lactol Reduction: Dissolve the Corey diol (1 equivalent) in anhydrous toluene and cool to -78°C. Add a 1.0 M solution of diisobutylaluminium hydride (DIBAL-H, 1.2 equivalents) in toluene dropwise.[12] Stir for 1 hour at -78°C. Quench the reaction by adding methanol, followed by water and saturated Rochelle's salt solution. Warm to room temperature and stir until the layers separate. Extract the aqueous layer with ethyl acetate. The combined organic phases are dried and concentrated to give the lactol.

Protocol 2.2.3: Step 6-8 - Chain Elongation and Final Product Formation

  • Wittig Reaction: Prepare the Wittig ylide by adding potassium hexamethyldisilazide (KHMDS, 4.0 equivalents) to a suspension of (4-carboxybutyl)triphenylphosphonium bromide (2.0 equivalents) in anhydrous THF at 0°C. Stir for 30 minutes. Add a solution of the lactol (1 equivalent) in THF to the ylide. Stir at room temperature for 4 hours. Quench with saturated ammonium chloride and extract with ethyl acetate. This step generates a mixture of the desired 5-cis (Z) and the undesired 5-trans (E) isomers.

  • Esterification: Dissolve the crude acid from the Wittig reaction (1 equivalent) in acetone. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents) and isopropyl iodide (2.0 equivalents). Heat the mixture to reflux for 4 hours. Cool, concentrate, and purify by column chromatography to yield the mixed cloprostenol isopropyl esters.

  • Saponification: Dissolve the mixed esters (1 equivalent) in a THF/water mixture (2:1). Add lithium hydroxide (LiOH, 3.0 equivalents) and stir at room temperature for 12 hours. Acidify the mixture with 1N HCl and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the final mixture of (+)-Cloprostenol and (+)-5-trans-Cloprostenol.

Purification of (+)-Cloprostenol

The primary challenge in the final stage is the separation of the 5-cis and 5-trans diastereomers. High-performance liquid chromatography (HPLC) is the most effective method for both analytical quantification and preparative separation of these isomers.[13]

Purification Workflow

The crude product from the synthesis is first subjected to flash column chromatography to remove major impurities like phosphine (B1218219) oxide. The resulting enriched mixture of isomers is then resolved using preparative HPLC.

G Crude Crude Product (cis/trans mixture + impurities) FlashChrom Flash Column Chromatography Crude->FlashChrom Enriched Enriched Isomer Mixture (cis/trans) PrepHPLC Preparative HPLC Enriched->PrepHPLC Cis (+)-Cloprostenol (API, >99.5% Purity) Analysis QC Analysis (Analytical HPLC) Cis->Analysis Trans (+)-5-trans-Cloprostenol (Impurity) Waste Waste (Reagents, Byproducts) FlashChrom->Enriched FlashChrom->Waste PrepHPLC->Cis PrepHPLC->Trans

Figure 2: Purification workflow for isolating (+)-Cloprostenol.

HPLC Purification Protocol

An effective separation can be achieved using a chiral stationary phase, which can resolve stereoisomers. The following method is adapted from published procedures for cloprostenol analysis.[13][14]

Table 2: HPLC Parameters for Isomer Separation

ParameterCondition
Column Chiralcel OD-RH (or similar cellulose-based chiral column)
Dimensions Analytical: 4.6 x 150 mm; Preparative: Scale as needed
Mobile Phase Acetonitrile (B52724) : 20mM Sodium Dihydrogenphosphate buffer (pH 3.0)
Ratio (v/v) 33 : 67
Flow Rate Analytical: 0.7 mL/min; Preparative: Adjust for column diameter
Temperature 20 °C
Detection UV at 210 nm or 274 nm
Resolution (R) > 2.0 between cis and trans peaks

Protocol 3.2.1: Analytical HPLC Method

  • Mobile Phase Preparation: Prepare a 20mM sodium dihydrogenphosphate solution and adjust the pH to 3.0 using phosphoric acid. Filter the buffer and degas. Mix with acetonitrile in a 67:33 (buffer:acetonitrile) volume ratio.

  • Sample Preparation: Dissolve a small amount of the purified isomer mixture in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Chromatography: Equilibrate the Chiralcel OD-RH column with the mobile phase at a flow rate of 0.7 mL/min. Inject the sample (e.g., 10 µL) and monitor the effluent at 210 nm. The two isomers, (+)-Cloprostenol (cis) and (+)-5-trans-Cloprostenol, should be baseline resolved.

Protocol 3.2.2: Preparative HPLC

  • Scale up the analytical method to a preparative scale column. The mobile phase composition remains the same, but the flow rate is increased proportionally to the column diameter.

  • Dissolve the enriched isomer mixture from flash chromatography in a minimum amount of mobile phase at a higher concentration.

  • Perform repeated injections onto the preparative HPLC system.

  • Collect the fractions corresponding to the (+)-Cloprostenol peak and the (+)-5-trans-Cloprostenol peak separately.

  • Combine the respective pure fractions and remove the solvent under reduced pressure. The resulting solids can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if necessary.

Conclusion

The synthesis of (+)-Cloprostenol is a well-established process that relies on the strategic application of classic organic reactions like the Horner-Wadsworth-Emmons and Wittig reactions. A key challenge in the synthesis is controlling the stereochemistry of the α-chain C5-C6 double bond, which often results in the formation of the (+)-5-trans isomer as a significant impurity. This technical guide outlines an efficient synthetic route and provides a detailed protocol for the chromatographic purification required to isolate the active pharmaceutical ingredient, (+)-Cloprostenol, with high purity. The successful implementation of these methods is crucial for producing a safe and effective final drug product.

References

Unraveling the In Vitro Mechanism of Action of (+)-5-trans Cloprostenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-5-trans Cloprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), primarily exerts its biological effects through the activation of the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. While it is recognized as a less active isomer of the potent luteolytic agent cloprostenol, a detailed quantitative understanding of its in vitro pharmacology is crucial for comprehensive structure-activity relationship studies and drug development endeavors. This technical guide delineates the in vitro mechanism of action of this compound, focusing on its interaction with the FP receptor and the subsequent intracellular signaling cascade. It provides a framework for the key experimental protocols required to quantitatively assess its binding affinity and functional potency, and presents this information in a structured format for clarity and comparative analysis.

Core Mechanism: Interaction with the Prostaglandin F2α (FP) Receptor

This compound functions as an agonist at the FP receptor. The binding of this ligand to the receptor initiates a conformational change, leading to the activation of intracellular signaling pathways. The FP receptor is predominantly coupled to the Gq class of heterotrimeric G proteins.

Quantitative Analysis of Receptor Binding and Functional Potency

Precise quantitative data for the binding affinity (Ki or IC50) and functional potency (EC50) of this compound at the FP receptor are not extensively reported in publicly available literature. It is, however, characterized as being significantly less potent than its 5-cis isomer, d-cloprostenol. For illustrative purposes and to provide a comparative framework, the following tables present typical quantitative data for PGF2α analogs at the human FP receptor.

Table 1: Illustrative Receptor Binding Affinity Data

CompoundReceptorAssay TypeRadioligandKi (nM)IC50 (nM)Cell Line/Tissue
PGF2αHuman FPCompetition Binding[3H]-PGF2α~5~10HEK293 cells expressing human FP receptor
d-CloprostenolHuman FPCompetition Binding[3H]-PGF2α~3~7Bovine corpus luteum membranes[1][2]
This compound Human FP Competition Binding [3H]-PGF2α Data not available Data not available -

Note: The data presented for PGF2α and d-Cloprostenol are representative values from the literature and are intended for comparative purposes. Specific values can vary depending on the experimental conditions.

Table 2: Illustrative Functional Potency Data

CompoundReceptorAssay TypeMeasured ParameterEC50 (nM)Cell Line
PGF2αHuman FPInositol (B14025) Phosphate AccumulationIP1 accumulation~15CHO-K1 cells expressing human FP receptor
d-CloprostenolHuman FPCalcium MobilizationIntracellular Ca2+~10HEK293 cells expressing human FP receptor
This compound Human FP - - Data not available -

Note: The data presented are representative values. The specific EC50 can vary based on the cell line, receptor expression level, and specific assay conditions.

Signaling Pathway of this compound

Upon binding of this compound to the FP receptor, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Gq_Signaling_Pathway cluster_cytosol Cytosol Cloprostenol (+)-5-trans Cloprostenol FP_Receptor FP Receptor Cloprostenol->FP_Receptor Binds Gq Gq Protein (α, β, γ) FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca2_cyto Ca2+ IP3R->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets

Figure 1: Gq Signaling Pathway of this compound.

Detailed Experimental Protocols

To quantitatively characterize the in vitro mechanism of action of this compound, the following experimental protocols are essential.

Radioligand Binding Assay (Competition Binding)

This assay determines the binding affinity (Ki) of this compound for the FP receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a radiolabeled FP receptor ligand (e.g., [3H]-PGF2α) at a concentration close to its Kd.

    • Add increasing concentrations of unlabeled this compound (competitor).

    • Add the prepared cell membranes.

    • Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare FP Receptor- Expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand ([3H]-PGF2α) Radioligand_Prep->Incubation Competitor_Prep Prepare Serial Dilutions of This compound Competitor_Prep->Incubation Filtration Separate Bound/Free Ligand via Filtration Incubation->Filtration Detection Quantify Radioactivity (Scintillation Counting) Filtration->Detection Curve_Fitting Plot Competition Curve and Determine IC50 Detection->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Figure 2: Experimental Workflow for Radioligand Binding Assay.
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the potency (EC50) of this compound in activating the Gq pathway by quantifying the accumulation of a downstream metabolite, inositol monophosphate (IP1).

Methodology:

  • Cell Culture and Labeling:

    • Seed cells expressing the FP receptor in a 96-well plate.

    • Incubate the cells with a labeling medium containing myo-[3H]-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Compound Stimulation:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells with an assay buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.

    • Add increasing concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Quantification:

    • Lyse the cells with a suitable extraction buffer (e.g., perchloric acid).

    • Separate the inositol phosphates from the free inositol using anion-exchange chromatography.

    • Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of accumulated inositol phosphates against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.

Calcium Mobilization Assay

This is another functional assay to determine the potency (EC50) of this compound by measuring the transient increase in intracellular calcium concentration upon receptor activation.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate FP receptor-expressing cells in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate at 37°C to allow for de-esterification of the dye.

  • Compound Addition and Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject increasing concentrations of this compound into the wells.

    • Immediately and continuously measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the agonist.

    • Plot the peak response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Conclusion

This compound acts as an agonist at the prostaglandin F2α receptor, initiating a Gq-mediated signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C. While quantitative pharmacological data for this specific isomer is scarce, the experimental protocols detailed in this guide provide a robust framework for its comprehensive in vitro characterization. A thorough understanding of its binding affinity and functional potency is essential for its potential application in research and drug development, particularly in elucidating the stereochemical requirements for FP receptor activation.

References

The 5-trans Isomer of Cloprostenol: A Diminished Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprostenol (B1669231), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and manage reproductive disorders. Its biological activity is critically dependent on its stereochemistry, particularly the cis configuration of the double bond at the C-5 position of the α-chain. The corresponding 5-trans isomer, often generated as a minor impurity during the synthesis of cloprostenol, exhibits significantly attenuated biological activity. This technical guide provides a comprehensive analysis of the biological activity of the 5-trans isomer of cloprostenol, presenting comparative quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Core Biological Activity: A Comparative Analysis

The biological potency of the 5-trans isomer of cloprostenol is markedly lower than that of its 5-cis counterpart. This reduction in activity is observed across various biological assays, from in vivo functional effects to in vitro smooth muscle contraction.

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the biological activity of the 5-cis (cloprostenol) and 5-trans isomers.

Biological AssayIsomerPotency/Activity MetricRelative Potency (5-cis vs 5-trans)Reference
In Vivo
Pregnancy Termination (Hamster)5-cisED₅₀ (μ g/animal )5-cis is ~20-fold more potent(Bowler et al., 1979)[1][2]
5-transED₅₀ (μ g/animal )
In Vitro
Smooth Muscle Contraction (Gerbil Colon)5-cisRelative Potency5-cis is significantly more potent(Bowler et al., 1979)
5-transRelative Potency

Note: Specific ED₅₀ and relative potency values for smooth muscle contraction are pending access to the full text of the primary literature.

Signaling Pathways

Cloprostenol and its isomers exert their effects through the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The significant difference in biological activity between the 5-cis and 5-trans isomers strongly suggests that the cis-configuration of the C5-C6 double bond is a critical determinant for optimal receptor binding and subsequent activation.

Upon binding of an agonist like 5-cis-cloprostenol, the FP receptor primarily couples to Gαq, initiating a downstream signaling cascade.

FP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-cis-Cloprostenol FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor G_Protein Gαq/βγ FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_plus Ca²⁺ ER->Ca2_plus releases Ca2_plus->PKC co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Luteolysis) Ca2_plus->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the FP receptor upon agonist binding.

The reduced potency of the 5-trans isomer is likely due to a poorer fit within the ligand-binding pocket of the FP receptor, leading to decreased receptor activation and a blunted downstream signaling cascade.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the biological characterization of cloprostenol isomers.

In Vivo Pregnancy Termination Assay in Hamsters

This assay is a definitive in vivo model to assess the luteolytic potency of prostaglandin analogs.

Objective: To determine the median effective dose (ED₅₀) of a test compound required to terminate pregnancy in hamsters.

Methodology:

  • Animal Model: Mature female golden hamsters (Mesocricetus auratus) are used.

  • Mating and Pregnancy Confirmation: Females are caged with fertile males. Day 1 of pregnancy is confirmed by the presence of sperm in a vaginal smear.

  • Compound Administration: On a specified day of gestation (e.g., day 8), pregnant hamsters are administered the test compounds (5-cis- and 5-trans-cloprostenol) via a defined route (e.g., subcutaneous injection). A range of doses for each compound is tested.

  • Endpoint Assessment: Several days post-administration (e.g., on day 12), the animals are euthanized, and the uterine horns are examined for the presence of viable fetuses. The absence of viable fetuses is indicative of successful pregnancy termination.

  • Data Analysis: The percentage of animals at each dose level that exhibit pregnancy termination is recorded. The ED₅₀, the dose at which 50% of the animals show the effect, is then calculated using probit analysis.

Pregnancy Termination Assay Workflow Start Start Mating Mate Female Hamsters Start->Mating Pregnancy_Confirmation Confirm Pregnancy (Vaginal Smear) Mating->Pregnancy_Confirmation Dosing Administer Test Compounds (Day 8 of Gestation) Pregnancy_Confirmation->Dosing Observation Observation Period Dosing->Observation Endpoint Euthanize and Examine Uteri (Day 12 of Gestation) Observation->Endpoint Data_Analysis Calculate ED₅₀ Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo hamster pregnancy termination assay.
In Vitro Smooth Muscle Contraction Assay (Gerbil Colon)

This assay provides a measure of the direct contractile effect of prostaglandin analogs on smooth muscle tissue.

Objective: To compare the potency of 5-cis- and 5-trans-cloprostenol in inducing smooth muscle contraction.

Methodology:

  • Tissue Preparation: A segment of the distal colon is isolated from a gerbil and placed in an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The longitudinal muscle is carefully dissected and cut into strips.

  • Organ Bath Setup: The muscle strip is mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂). One end of the strip is attached to a fixed point, and the other to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a slight resting tension until a stable baseline is achieved.

  • Cumulative Concentration-Response Curve: The test compounds are added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has reached a plateau.

  • Data Acquisition and Analysis: The contractile force generated by the muscle strip is recorded. The response at each concentration is expressed as a percentage of the maximum response obtained with a standard agonist (e.g., potassium chloride). The EC₅₀ (the concentration that produces 50% of the maximal response) is determined for each compound to compare their potencies.

Conclusion

The available data unequivocally demonstrate that the 5-trans isomer of cloprostenol is a significantly less potent analog of PGF2α compared to the clinically utilized 5-cis isomer. The geometric configuration of the C5-C6 double bond is a critical structural feature for high-affinity binding to the FP receptor and the subsequent initiation of the signaling cascade that leads to its characteristic physiological effects. For researchers and professionals in drug development, the 5-trans isomer serves as a valuable tool for structure-activity relationship studies and as a negative control in experiments investigating the biological effects of cloprostenol. The pronounced difference in activity between these two isomers underscores the high degree of stereoselectivity of the prostaglandin F2α receptor.

References

Navigating the Nuances of Prostaglandin Receptor Interaction: A Technical Guide to (+)-5-trans Cloprostenol Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cloprostenol and its Stereoisomers

Cloprostenol is a synthetic analog of Prostaglandin (B15479496) F2α (PGF2α) that acts as a potent agonist for the PGF2α receptor, known as the FP receptor. Its biological activity is primarily associated with the dextrorotatory enantiomer, (+)-Cloprostenol. The binding of Cloprostenol to the FP receptor is highly stereospecific, with the (+) enantiomer demonstrating significantly higher affinity and potency compared to the racemic mixture.[1][2] In contrast, the levorotatory isomer has negligible luteolytic effect and may even impede the action of the active isomer.

The subject of this guide, (+)-5-trans Cloprostenol, is a geometric isomer of the active (+)-Cloprostenol. In the parent compound, the double bond in the heptenoic acid side chain is in the cis configuration, which is crucial for optimal receptor binding. The trans configuration in the (+)-5-trans isomer is expected to significantly alter the molecule's three-dimensional structure, likely leading to a reduced affinity for the FP receptor. One study has noted that the (+)-5-trans isomer is 20-fold less active than the 5-cis form in vivo, although this reflects a physiological outcome rather than a direct measure of receptor binding affinity.

Quantitative Data on Cloprostenol Isomer Potency

Direct quantitative binding affinity data (e.g., Kᵢ, IC₅₀) for this compound are not available in the reviewed literature. However, studies comparing the potency of (+)-Cloprostenol (d-Cloprostenol) and the racemic mixture (dl-Cloprostenol) provide valuable context for the importance of stereochemistry in receptor interaction.

CompoundReceptorTissue SourceRelative Potency/Affinity
(+)-Cloprostenol (d-Cloprostenol)FP ReceptorBovine Corpus LuteumEquipotent to PGF2α
Racemic Cloprostenol (dl-Cloprostenol)FP ReceptorBovine Corpus Luteum~150 times less potent than d-Cloprostenol (B24006)
(+)-Cloprostenol (d-Cloprostenol)FP ReceptorBovine Myometrium~10 times more potent than dl-Cloprostenol

Data compiled from a study by G. Re, et al. (1994).[2]

These data underscore the strict structural requirements of the FP receptor binding pocket. It is highly probable that the altered geometry of the (+)-5-trans isomer would result in a significantly lower binding affinity than that of (+)-Cloprostenol.

Experimental Protocols for Receptor Binding Assays

To determine the binding affinity of this compound for the FP receptor, a competitive radioligand binding assay can be employed. The following protocol is a representative example based on established methodologies for PGF2α receptor binding studies.

Materials and Reagents
  • Receptor Source: Cell membranes from bovine corpus luteum or myometrium, or a cell line recombinantly expressing the human FP receptor.

  • Radioligand: [³H]-PGF2α

  • Test Compound: this compound

  • Reference Compounds: Unlabeled PGF2α, (+)-Cloprostenol

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Liquid Scintillation Counter

Membrane Preparation
  • Homogenize the tissue (e.g., bovine corpus luteum) in ice-cold homogenization buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it.

  • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

Competitive Binding Assay Procedure
  • In a series of tubes, add a constant amount of the membrane preparation.

  • Add a constant concentration of [³H]-PGF2α (typically at a concentration close to its Kₑ).

  • Add varying concentrations of the unlabeled competitor: this compound, unlabeled PGF2α (for positive control), or buffer alone (for total binding).

  • For determining non-specific binding, add a high concentration of unlabeled PGF2α.

  • Incubate the mixture at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of the competitor.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

Signaling Pathway

The FP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon agonist binding, this initiates a signaling cascade leading to an increase in intracellular calcium.

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand (+)-5-trans Cloprostenol FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release ER->Ca2_release Cellular_Response Cellular Response (e.g., muscle contraction, luteolysis) Ca2_release->Cellular_Response triggers PKC->Cellular_Response phosphorylates targets

Caption: FP Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the workflow for a competitive radioligand binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation: Membranes + Radioligand + Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand ([³H]-PGF2α) Radioligand_Prep->Incubation Competitor_Prep Competitor Dilution (this compound) Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis: IC₅₀ and Kᵢ Calculation Scintillation_Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Conclusion

While direct binding affinity data for this compound is currently unavailable, the existing literature on Cloprostenol isomers strongly suggests that its affinity for the FP receptor is significantly lower than that of the biologically active (+)-Cloprostenol. The trans configuration of the double bond in the heptenoic acid side chain likely disrupts the optimal conformation required for efficient binding to the FP receptor. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to quantitatively determine the binding affinity of this compound and further elucidate the structure-activity relationships of prostaglandin analogs at the FP receptor. Such studies are crucial for understanding the pharmacological profile of impurities in drug synthesis and for the rational design of novel, highly selective prostaglandin-based therapeutics.

References

understanding the stereoisomerism of cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomerism of Cloprostenol (B1669231)

Introduction

Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) widely used in veterinary medicine as a potent luteolytic agent.[1][2] It facilitates the functional and morphological regression of the corpus luteum, making it invaluable for estrus synchronization, induction of parturition, and termination of pregnancy in various animal species.[1][3] The biological activity of cloprostenol is intrinsically linked to its molecular geometry. The molecule possesses multiple chiral centers and double bonds, giving rise to various stereoisomers.[4][5]

Chemical synthesis of cloprostenol typically yields a racemic mixture containing two enantiomers.[1] However, extensive research has demonstrated that the desired therapeutic effects are almost exclusively attributable to one specific isomer.[1][4] This guide provides a detailed examination of the stereoisomerism of cloprostenol, its impact on pharmacological activity, the underlying signaling mechanisms, and the experimental methods used for its characterization.

Core Concepts in Cloprostenol Stereoisomerism

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[6] For cloprostenol, two main types of stereoisomerism are of critical importance: enantiomerism and diastereomerism.

Enantiomers

Cloprostenol has several chiral centers, leading to the existence of enantiomers—stereoisomers that are non-superimposable mirror images of each other.[6] The synthetic process commonly produces a 1:1 racemic mixture of (+)-cloprostenol and (-)-cloprostenol.[1]

  • (+)-Cloprostenol (d-cloprostenol or R-cloprostenol): This is the dextrorotatory enantiomer. Its precise stereochemistry is described by the IUPAC name (5Z)-7-{(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-Chlorophenoxy)-3-hydroxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl}-5-heptenoic acid.[2] This isomer is responsible for virtually all the luteolytic activity.[1]

  • (-)-Cloprostenol (l-cloprostenol or S-cloprostenol): This is the levorotatory enantiomer. It is biologically inert and does not contribute to the desired therapeutic effect.[1][7] Some evidence suggests the levorotatory isomer may even create a steric impediment at the receptor site, hindering the action of the active dextrorotatory isomer.[7]

The relationship between the racemic mixture and its constituent enantiomers is fundamental to understanding its pharmacology.

Figure 1. Relationship between racemic cloprostenol and its enantiomers.
Diastereomers

In addition to enantiomers, other stereoisomers known as diastereomers can exist. These are stereoisomers that are not mirror images of each other.[6] They can arise from differences in configuration at one or more, but not all, of the chiral centers. Epimers, which differ at only one chiral center, are a specific type of diastereomer. Known impurities in cloprostenol preparations can include diastereomers such as 15S-cloprostenol and the 5,6-trans double-bond isomer, which is a geometric isomer.[5]

Quantitative Comparison of Stereoisomer Activity

The profound difference in biological activity between cloprostenol enantiomers is evident in receptor binding affinities and recommended therapeutic doses. The binding of cloprostenol to the prostaglandin F2α receptor (FP receptor) is highly stereospecific.[8]

Receptor Binding and Potency

Studies comparing the isomers have consistently shown that d-cloprostenol (B24006) has a much higher affinity for the FP receptor and is significantly more potent than the racemic mixture.

Parameterd-cloprostenoldl-cloprostenoll-cloprostenolReference
Relative Potency (vs dl-cloprostenol) ~10 times more potent1x (baseline)Inactive[4]
Inhibition of [3H]PGF2α Binding (Bovine Corpus Luteum) ~150 times more potent1x (baseline)Not specified[8]
Inhibition of [3H]PGF2α Binding (Bovine Myometrium) ~10 times more potent1x (baseline)Not specified[8]
FP Receptor Ki (nM) Not specified0.47Not specified[9]
FP Receptor EC50 (nM) Not specified10Not specified[9]
FP Receptor IC50 (nM) Not specified1Not specified[9]
Table 1: Comparative Potency and Receptor Binding Data for Cloprostenol Isomers. Note: Ki, EC50, and IC50 values from DrugBank do not specify the isomer, but likely refer to the active form or racemic mixture.
Therapeutic Dosages

The difference in potency directly translates to the recommended dosages in veterinary practice, where the pure d-enantiomer can be administered at a significantly lower dose to achieve the same clinical outcome.[1]

Animal Speciesdl-cloprostenol (Racemic) Dosed-cloprostenol (Active Isomer) DoseReference
Cattle 500 µg150 µg[1]
Pigs 175 µg75 µg[1]
Table 2: Recommended Intramuscular Therapeutic Doses for Cloprostenol Formulations.

Signaling Pathway

Cloprostenol exerts its physiological effects by acting as an agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[9] The activation of this receptor initiates a well-defined intracellular signaling cascade.

  • Receptor Binding: d-cloprostenol binds to the FP receptor on the cell surface.

  • G-Protein Activation: The receptor-agonist complex activates the associated Gq/11 protein.

  • PLC Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ ions into the cytosol.

  • PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC).

  • Cellular Response: The elevated cytosolic Ca²⁺ and activated PKC lead to downstream effects such as smooth muscle contraction (in the myometrium) and inhibition of steroidogenesis, ultimately causing luteolysis in the corpus luteum.[9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cloprostenol d-Cloprostenol receptor FP Receptor (GPCR) cloprostenol->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Triggers ca_release->pkc Activates response Cellular Response (e.g., Luteolysis, Contraction) pkc->response Phosphorylates targets leading to G start Start prep 1. Membrane Preparation (from target tissue) start->prep incubate 2. Incubation - Membranes - [³H]PGF2α (Radioligand) - Unlabeled Competitor (Isomers) prep->incubate filter 3. Rapid Filtration (Separates bound from free ligand) incubate->filter count 4. Scintillation Counting (Measures radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

References

Foundational Research on Prostaglandin F2α Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on prostaglandin (B15479496) F2α (PGF2α) analogs, a class of synthetic compounds with significant therapeutic applications. This document details their mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize them.

Introduction to Prostaglandin F2α Analogs

Prostaglandin F2α (PGF2α) is a naturally occurring lipid compound that mediates a wide range of physiological effects by activating the G-protein coupled FP receptor.[1] Synthetic PGF2α analogs are designed to mimic the action of endogenous PGF2α with improved pharmacokinetic and pharmacodynamic properties. These analogs have become cornerstone therapies in ophthalmology for the treatment of glaucoma and have shown promise in other therapeutic areas such as cosmetology for hair growth.[1][2]

The primary therapeutic effect of PGF2α analogs in glaucoma treatment is the reduction of intraocular pressure (IOP). This is achieved by enhancing the uveoscleral outflow of aqueous humor.[3][4] Commonly prescribed PGF2α analogs include latanoprost, travoprost (B1681362), and bimatoprost.[4]

Quantitative Analysis of Receptor Binding and Functional Activity

The interaction of PGF2α analogs with the FP receptor and other prostanoid receptors has been extensively studied to understand their potency and selectivity. The following tables summarize key quantitative data from in vitro studies.

Table 1: Prostaglandin F2α Analog Binding Affinities (Ki) at Prostanoid Receptors
CompoundFP Receptor (Ki, nM)EP1 Receptor (Ki, nM)EP3 Receptor (Ki, nM)DP Receptor (Ki, nM)IP Receptor (Ki, nM)TP Receptor (Ki, nM)
PGF2α ~1-----
Travoprost acid 35 ± 59540350152,000>90,000121,000
Bimatoprost acid 8395387---
Latanoprost acid 98-----
Unoprostone 5,900 - >22,000-----

Data compiled from multiple sources.[5][6]

Table 2: Prostaglandin F2α Analog Functional Agonist Potencies (EC50)
CompoundFP Receptor (EC50, nM)EP1 Receptor (EC50, nM)Cell Type
PGF2α 10-HEK 293 cells
Travoprost acid 1.4-Human ciliary muscle
3.6-Human trabecular meshwork
2.6-Mouse fibroblasts and rat aortic smooth muscle cells
Bimatoprost acid 2.8 - 3.82.7Various cell types
Bimatoprost (amide) 681-Cloned human FP receptor
3245-Human trabecular meshwork
Latanoprost acid 32 - 124119Various cell types
12-iso-PGF2α 5,000-HEK 293 cells

Data compiled from multiple sources.[5][6][7]

Signaling Pathways of the FP Receptor

Activation of the FP receptor by PGF2α analogs initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Downstream of these initial events, other signaling pathways are engaged, including the Rho kinase pathway, which is involved in cytoskeleton rearrangement, and the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a role in cell growth and differentiation.[8][9]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a_Analog PGF2α Analog FP_Receptor FP Receptor PGF2a_Analog->FP_Receptor Binds Gq11 Gq/11 FP_Receptor->Gq11 Activates PLC PLC Gq11->PLC Activates Rho Rho Gq11->Rho Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Releases PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses Ca2_ER->Downstream ERK ERK1/2 PKC->ERK Activates Rho->Downstream ERK->Downstream

FP Receptor Signaling Cascade

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This protocol is for determining the binding affinity of unlabeled PGF2α analogs to the FP receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the FP receptor

  • Radiolabeled ligand (e.g., [³H]-PGF2α)

  • Unlabeled PGF2α analog (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled PGF2α analog.

  • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled analog.

  • For total binding, omit the unlabeled analog. For non-specific binding, add a high concentration of unlabeled PGF2α.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of the unlabeled analog to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[10]

Binding_Assay_Workflow A Prepare Reagents: - FP Receptor Membranes - [³H]-PGF2α - Unlabeled Analog B Incubate: Membranes + [³H]-PGF2α + Analog (Varying Concentrations) A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Radioligand Binding Assay Workflow
Intracellular Calcium Mobilization Assay

This protocol measures the functional activity of PGF2α analogs by quantifying their ability to induce calcium release in cells expressing the FP receptor.

Materials:

  • HEK293 cells transiently or stably expressing the FP receptor

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • PGF2α analog (test compound)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed the FP receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • Measure the baseline fluorescence.

  • Inject varying concentrations of the PGF2α analog into the wells.

  • Immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Plot the peak fluorescence response as a function of the log concentration of the analog to determine the EC50 value.[11][12]

Calcium_Assay_Workflow A Seed FP Receptor-Expressing Cells in 96-well plate B Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) A->B C Wash to Remove Excess Dye B->C D Measure Baseline Fluorescence C->D E Inject PGF2α Analog (Varying Concentrations) D->E F Record Fluorescence Change Over Time E->F G Data Analysis: - Determine Peak Response - Calculate EC50 F->G

References

The Emergence of a Stereoisomer: A Technical Chronicle of (+)-5-trans Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Significance of (+)-5-trans Cloprostenol (B1669231) for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Cloprostenol, a potent synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a cornerstone of veterinary reproductive medicine, valued for its powerful luteolytic activity.[1] Developed initially as a racemic mixture, the therapeutic effect was later attributed almost exclusively to the dextrorotatory enantiomer, (+)-Cloprostenol. The history of its development is a story of advancements in stereoselective synthesis and chiral separation. This guide delves into the discovery and history of a specific, less-active stereoisomer, (+)-5-trans Cloprostenol, which emerged as a minor impurity during the chemical synthesis of its biologically active cis counterpart. Understanding the synthesis, identification, and comparative bioactivity of such isomers is critical for drug purity, quality control, and comprehending structure-activity relationships in drug development.

Historical Context and Discovery

The journey to this compound begins with the broader exploration of prostaglandins (B1171923) in the mid-20th century, culminating in the landmark total synthesis of PGF2α by E.J. Corey's group. This pioneering work, often termed the "Corey Synthesis," established a versatile bicycloheptane-based route that became the foundation for synthesizing numerous prostaglandin analogues.[2][3]

In the 1970s, chemists at Imperial Chemical Industries (ICI) adapted and modified the Corey route for the large-scale industrial production of a new, potent PGF2α analogue: Cloprostenol. Initially, Cloprostenol was produced and used as a racemic mixture of its (+) and (-) enantiomers.[4] Subsequent research revealed that the desired luteolytic activity resided in the (+)-enantiomer, also known as d-Cloprostenol or (+)-Cloprostenol.[4]

The specific identification of this compound is detailed in a 1979 paper by J. Bowler, E.D. Brown, and N.S. Crossley of ICI.[5] During the synthesis and analysis of the intended product, (+)-Cloprostenol, which features a cis double bond in the α-chain (at the C-5 position), they identified an isomer with a trans configuration at this same position. This isomer, this compound, was found to be a minor impurity of the synthesis process. Their work established that this trans isomer was approximately 20 times less active than the corresponding cis form in terminating pregnancy in hamsters, highlighting the critical importance of the C-5 double bond's stereochemistry for biological activity.[5]

Synthesis and Stereochemical Control

The formation of this compound is an inherent challenge in the synthesis of (+)-Cloprostenol. The primary route is based on the Corey lactone, a key intermediate that contains the core cyclopentane (B165970) ring with the correct stereochemistry for the hydroxyl groups and the ω-chain attachment point.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Corey Synthesis Pathway cluster_1 Side-Chain Additions cluster_2 Product & Impurity Formation cluster_3 Purification A Bicyclo[2.2.1]heptane Precursor B Baeyer-Villiger Oxidation A->B C Iodolactonization B->C D Corey Lactone Diol (Key Intermediate) C->D G ω-chain Introduction D->G E Wittig / Horner-Wadsworth-Emmons Reaction (α-chain formation) H Racemic Cloprostenol Mixture (cis and trans isomers) E->H F Reduction & Deprotection F->E G->F I (+)-Cloprostenol (5-cis) J This compound (Impurity) K Chiral HPLC Separation H->K K->I Major Product K->J Minor Isomer

Caption: Synthetic workflow from precursor to purified isomers.

The critical step where the 5-trans isomer can form is during the introduction of the α-chain via a Wittig or Horner-Wadsworth-Emmons reaction. While these reactions can be optimized for Z (cis) selectivity, E (trans) isomers are often formed as byproducts.

Experimental Protocols

Chiral Separation of Cloprostenol Isomers (HPLC Method)

The resolution of Cloprostenol enantiomers and the separation of its geometric isomers are crucial for both analytical quantification and preparative purification. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method.

Objective: To separate (+)-Cloprostenol (the active enantiomer of the cis isomer) from its enantiomer and the (+)-5-trans isomer.

Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Chiralcel OD-RH (a cellulose-based chiral stationary phase).[6]

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer, such as 20mM sodium dihydrogenphosphate, adjusted to pH 3.0. A typical ratio is 33:67 (v/v) acetonitrile to buffer.[6]

  • Flow Rate: 0.5 - 0.7 mL/min.

  • Column Temperature: 20 °C.

  • Detection: UV detection at 210 nm (for higher sensitivity) or 274 nm.[6]

  • Procedure:

    • Prepare the mobile phase and thoroughly degas it.

    • Equilibrate the Chiralcel OD-RH column with the mobile phase until a stable baseline is achieved.

    • Dissolve the crude Cloprostenol sample in a suitable solvent (e.g., ethanol (B145695) or the mobile phase).

    • Inject the sample onto the column.

    • Monitor the elution profile. The different stereoisomers will exhibit distinct retention times, allowing for their separation and quantification. Baseline resolution between the enantiomers of cloprostenol can be achieved in under 10 minutes with this method.[6]

Quantification by UHPLC-MS/MS

For highly sensitive and specific quantification of Cloprostenol and its isomers in complex matrices, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is employed.

Objective: To accurately quantify Cloprostenol isomers in pharmaceutical preparations or biological samples.

Protocol:

  • Chromatography: A UHPLC system, often using the same or similar chiral column and mobile phase principles as the HPLC method to achieve separation.

  • Mass Spectrometry: A triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Typically negative ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.

  • Internal Standards: Deuterated standards (e.g., PGF2α-d4) are used to ensure accurate quantification.

  • Procedure:

    • Following chromatographic separation, the column eluent is directed into the ESI source.

    • The parent molecule (e.g., Cloprostenol, [M-H]⁻) is selected in the first quadrupole.

    • The precursor ion is fragmented in the collision cell (second quadrupole).

    • Specific fragment ions are monitored in the third quadrupole.

    • Quantification is achieved by comparing the peak area of the analyte's MRM transition to that of the internal standard. This method allows for linearity in the range of 0.1 to 10 µg/mL.

Mechanism of Action and Signaling Pathway

Cloprostenol exerts its biological effects by acting as an agonist at the Prostaglandin F2α receptor (PTGFR), also known as the FP receptor. The PTGFR is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway. The reduced activity of the (+)-5-trans isomer is due to its lower binding affinity and/or efficacy at this receptor compared to the cis isomer.

The binding of an agonist like (+)-Cloprostenol to the PTGFR in luteal cells initiates a signaling cascade that culminates in luteolysis (the regression of the corpus luteum).

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Physiological Outcomes in Luteal Cell agonist (+)-Cloprostenol receptor PGF2α Receptor (PTGFR) agonist->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular [Ca²⁺] er->ca2 Releases Ca²⁺ ca2->pkc Co-activates progesterone (B1679170) ↓ Progesterone Synthesis ca2->progesterone pkc->progesterone apoptosis ↑ Apoptosis (Cell Death) pkc->apoptosis luteolysis Luteolysis (CL Regression) progesterone->luteolysis apoptosis->luteolysis

Caption: PGF2α receptor signaling pathway leading to luteolysis.

This cascade involves:

  • Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.

  • Hydrolysis of PIP2: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses to the endoplasmic reticulum and binds to its receptor, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Activation of Protein Kinase C (PKC): The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate PKC.

  • Downstream Effects: These signaling events lead to a rapid decrease in progesterone synthesis and the activation of pro-apoptotic pathways, resulting in the structural and functional demise of the corpus luteum.

Quantitative Data Summary

The biological activity of Cloprostenol and its isomers is highly dependent on their stereochemistry.

Table 1: Comparative Biological Activity & Dosing

Compound Stereochemistry Biological Activity Relative to (+)-Cloprostenol Typical Therapeutic Dose (Cattle)
(+)-Cloprostenol 5-cis, (+) enantiomer 1 (Reference) 150 µg[4]
Racemic Cloprostenol 5-cis, (+/-) mixture ~0.3x (approx. 3.5-fold less active) 500 µg[4]

| this compound | 5-trans, (+) enantiomer | ~0.05x (20-fold less active) | Not used therapeutically |

Table 2: Pharmacokinetic Parameters of d-Cloprostenol (Active Isomer)

Species Dose & Route Cmax (Peak Plasma Conc.) T1/2β (Elimination Half-life)
Cow 150 µg / IM ~1.4 µg/L ~1.6 hours

| Sow | 75 µg / IM | ~2.0 µg/L | ~3.17 hours |

(Data compiled from the European Medicines Agency Summary Report on Cloprostenol)

Conclusion

References

Spectroscopic Characterization of (+)-5-trans Cloprostenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-trans Cloprostenol (B1669231) is a known synthetic prostaglandin (B15479496) F2α analog and a stereoisomer of the pharmacologically active (+)-Cloprostenol. As an impurity arising during the synthesis of cloprostenol, its thorough characterization is crucial for quality control and regulatory purposes in the pharmaceutical industry.[1][2][3][4] This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize (+)-5-trans Cloprostenol, including detailed experimental protocols and an examination of the signaling pathways associated with this class of compounds. While specific spectroscopic data for the (+)-5-trans isomer is not widely available in public literature, this guide presents the known information for cloprostenol and its isomers, offering a framework for the analytical investigation of this specific compound.

Molecular and Physical Data

A summary of the fundamental molecular and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Name [1R-[1α(E),2β(1E,3R*),3α,5α]]-7-[2-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid[3][5]
Synonyms D-Cloprostenol, (+)-5,6-trans Cloprostenol, (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α[3]
Molecular Formula C₂₂H₂₉ClO₆[1][3]
Molecular Weight 424.9 g/mol [3]
CAS Number 57968-81-7[3]

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of Cloprostenol is characterized by multiple absorption maxima, indicative of its chromophoric structure.

Spectroscopic TechniqueAbsorption Maxima (λmax)
UV-Vis Spectroscopy220 nm, 275 nm, 282 nm

Note: This data is for the general Cloprostenol molecule and may vary for the (+)-5-trans isomer.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic characterization of prostaglandin analogs like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

  • Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy Protocol:

  • Following ¹H NMR, acquire a ¹³C NMR spectrum using the same sample.

  • A proton-decoupled sequence is typically used to simplify the spectrum.

  • Longer acquisition times are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Instrumentation:

  • A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap instrument, often coupled with a liquid chromatography (LC) system (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization technique (e.g., methanol, acetonitrile (B52724), or a mixture with water).

  • The solvent should be of high purity (LC-MS grade).

  • If using LC-MS, ensure the sample is filtered to prevent clogging of the LC column.

LC-MS Protocol:

  • Chromatographic Separation (if applicable):

    • Select a suitable LC column (e.g., a C18 reversed-phase column).

    • Develop a mobile phase gradient (e.g., a mixture of water and acetonitrile with a small amount of formic acid or ammonium (B1175870) acetate) to achieve good separation of the analyte from any impurities.

    • Set the column temperature and flow rate according to the column manufacturer's recommendations.

  • Mass Spectrometry Analysis:

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often suitable for polar molecules like prostaglandins.

    • Acquire mass spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

    • Perform a full scan analysis to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).

    • Conduct tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern. This is crucial for structural elucidation and confirmation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (for oily/viscous liquids):

  • Thin Film Method:

    • Place a small drop of the neat this compound sample directly onto a salt plate (e.g., NaCl or KBr).[2]

    • Place a second salt plate on top and gently press to form a thin, uniform film.[2]

    • Ensure there are no air bubbles trapped between the plates.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small drop of the sample directly onto the ATR crystal.[7]

    • Ensure good contact between the sample and the crystal surface. This method requires minimal sample preparation.[7]

FTIR Spectroscopy Protocol:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands corresponding to functional groups such as O-H (alcohols, carboxylic acid), C=O (carboxylic acid), C=C (alkene), and C-O bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) of this compound, which is related to the electronic transitions within the molecule, particularly the conjugated systems.

Instrumentation:

  • A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol (B145695) or methanol).

  • Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

UV-Vis Spectroscopy Protocol:

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Replace the blank cuvette with a cuvette containing the sample solution.

  • Scan the sample across the UV-Vis range (typically 200-400 nm for this type of compound).

  • Identify the wavelength(s) of maximum absorbance (λmax).

Signaling Pathways and Experimental Workflows

The biological effects of cloprostenol and its analogs are mediated through the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[8]

G Prostaglandin F2α Receptor Signaling Pathway Cloprostenol This compound FP_Receptor Prostaglandin F2α Receptor (FP) Cloprostenol->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Prostaglandin F2α receptor signaling pathway.

A generalized workflow for the spectroscopic characterization of a pharmaceutical compound like this compound is outlined below.

G Generalized Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample_Acquisition Acquire this compound Sample Dissolution Dissolve in Appropriate Solvent Sample_Acquisition->Dissolution Filtration Filter to Remove Particulates Dissolution->Filtration NMR NMR (¹H, ¹³C) Filtration->NMR MS Mass Spectrometry (LC-MS, MS/MS) Filtration->MS IR FTIR Filtration->IR UV UV-Vis Filtration->UV Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment UV->Purity_Assessment Report Generate Certificate of Analysis Structure_Elucidation->Report Purity_Assessment->Report

References

Investigating the Off-Target Effects of (+)-5-trans Cloprostenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists specifically for the off-target effects of (+)-5-trans Cloprostenol, a less active geometric isomer of the synthetic prostaglandin (B15479496) F2α analog, Cloprostenol. This guide, therefore, provides a framework for investigating such effects, drawing upon data for Cloprostenol and other prostaglandin F2α analogs as surrogates. The methodologies and potential off-target pathways described herein are intended to guide research efforts in the safety and selectivity profiling of this compound.

Introduction

This compound is known primarily as an impurity in the synthesis of the potent luteolytic agent Cloprostenol. While its on-target activity at the Prostaglandin F2α (FP) receptor is significantly lower than the active cis-isomer, a comprehensive understanding of its potential off-target interactions is crucial for a complete safety and pharmacological profile. Off-target effects can lead to unforeseen physiological responses, and their characterization is a critical component of drug development and safety assessment. This technical guide outlines the current, albeit limited, knowledge of Cloprostenol's selectivity and provides detailed experimental protocols and logical frameworks for a thorough investigation of the off-target profile of this compound.

Known and Potential Off-Target Binding Sites

Prostanoid Receptor Family

The primary targets for prostaglandins (B1171923) are the prostanoid receptors, a family of G-protein coupled receptors (GPCRs) including DP, EP, FP, IP, and TP receptors. Cross-reactivity within this family is a common consideration for prostaglandin analogs. Studies on other prostaglandin F2α analogs, such as latanoprost (B1674536) and travoprost (B1681362), have shown high selectivity for the FP receptor with minimal affinity for other prostanoid receptors[1][2]. However, minor interactions cannot be ruled out without specific testing. Potential off-target interactions could occur with EP1 and EP3 receptors, which are also involved in smooth muscle contraction and other physiological processes.

Data on Prostaglandin Receptor Binding

The following table summarizes the available quantitative data on the binding affinity of Cloprostenol and related compounds to prostanoid receptors. It is important to note that this data is not specific to the (+)-5-trans isomer and serves as an indicator of potential cross-reactivity.

CompoundReceptorAssay TypeSpeciesKi (nM)IC50 (nM)Reference
d-Cloprostenol (B24006)PGF2α (FP)Radioligand BindingBovine-Potent Inhibition[3]
dl-CloprostenolPGF2α (FP)Radioligand BindingBovine-~150x less potent than d-Cloprostenol[3]
PGE1PGF2α (FP)Radioligand BindingBovine-~280x less potent than d-Cloprostenol[3]
Travoprost acidFPRadioligand BindingHuman35-[4]
Travoprost acidEP1Radioligand BindingHuman9540-[4]
Travoprost acidEP3Radioligand BindingHuman3501-[4]
Bimatoprost acidFPRadioligand BindingHuman83-[4]
Bimatoprost acidEP1Radioligand BindingHuman95-[4]
Bimatoprost acidEP3Radioligand BindingHuman387-[4]

Signaling Pathways of On-Target and Potential Off-Target Receptors

Understanding the signaling pathways associated with the primary target and potential off-targets is essential for predicting the physiological consequences of any unintended interactions.

On-Target: Prostaglandin F2α (FP) Receptor Signaling

Activation of the FP receptor, a Gq-coupled receptor, initiates a signaling cascade leading to the contraction of smooth muscle.

FP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Cloprostenol (+)-5-trans Cloprostenol FP_receptor FP Receptor (PTGFR) Cloprostenol->FP_receptor Binds to Gq Gq FP_receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

FP Receptor Signaling Pathway

Potential Off-Target: Prostaglandin E1 (EP1) Receptor Signaling

The EP1 receptor is also a Gq-coupled receptor, and its activation can similarly lead to smooth muscle contraction and other cellular responses through the mobilization of intracellular calcium.

EP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OffTargetLigand Off-target Ligand EP1_receptor EP1 Receptor OffTargetLigand->EP1_receptor Binds to Gq Gq EP1_receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Contraction) Ca2->CellularResponse PKC->CellularResponse EP3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OffTargetLigand Off-target Ligand EP3_receptor EP3 Receptor OffTargetLigand->EP3_receptor Binds to Gi Gi EP3_receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates Broad_Screening_Workflow Compound This compound (Test Compound) BindingAssay Primary Binding Assay (Radioligand Displacement) Compound->BindingAssay Panel Broad Receptor Panel (e.g., >40 GPCRs, Ion Channels, Kinases) Panel->BindingAssay DataAnalysis Data Analysis (% Inhibition at a fixed concentration) BindingAssay->DataAnalysis HitID Hit Identification (Inhibition > 50%) DataAnalysis->HitID FollowUp Follow-up Assays HitID->FollowUp Yes NoEffect No Significant Off-Target Binding HitID->NoEffect No Functional_Assay_Workflow CellLine Cell Line Expressing Off-Target Receptor Assay Functional Assay (e.g., Calcium flux, cAMP measurement) CellLine->Assay Compound This compound (Test Compound) Compound->Assay DataAnalysis Data Analysis (Dose-response curve) Assay->DataAnalysis ModeOfAction Determine Mode of Action DataAnalysis->ModeOfAction Agonist Agonist ModeOfAction->Agonist Activates Receptor Antagonist Antagonist ModeOfAction->Antagonist Blocks Agonist Activity NoEffect No Functional Effect ModeOfAction->NoEffect No Change

References

(+)-5-trans Cloprostenol signaling pathway analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-5-trans Cloprostenol Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). As an agonist of the Prostaglandin F Receptor (FP receptor), it participates in a variety of physiological and pathological processes. While it is often considered a less active isomer of the potent luteolytic agent (+)-Cloprostenol, understanding its interaction with the FP receptor and the subsequent signaling cascades is crucial for comprehensive drug development and research in reproductive biology, ophthalmology, and oncology. This guide provides a detailed analysis of the known signaling pathways activated by FP receptor agonists like this compound, methodologies for their study, and a summary of relevant quantitative data.

Introduction to this compound and the FP Receptor

Cloprostenol is a synthetic PGF2α analog used primarily in veterinary medicine to induce luteolysis.[1] It exists as a racemic mixture of two enantiomers, with the dextrorotatory (+) enantiomer (d-cloprostenol) being the biologically active form responsible for luteolytic activity.[1][2] this compound is a stereoisomer and a minor impurity generated during the synthesis of (+)-cloprostenol.[3] While it is reported to be significantly less active than the corresponding 5-cis isomer, its activity is mediated through the same receptor target.[3]

The biological actions of Cloprostenol isomers are mediated by the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[4][5] The FP receptor is primarily coupled to the Gq class of G proteins, but evidence also supports its coupling to G12/13 and potentially Gi, leading to the activation of multiple downstream signaling cascades.[4][5][6]

Core Signaling Pathways

Activation of the FP receptor by an agonist such as this compound initiates several intracellular signaling pathways. These can be categorized into a primary canonical pathway and several non-canonical pathways.

Canonical Gq-Mediated Pathway

The predominant signaling cascade initiated by FP receptor activation is through its coupling to the Gq alpha subunit (Gαq).[4][5]

  • Phospholipase C (PLC) Activation: Upon agonist binding, the activated Gαq subunit stimulates phospholipase C-beta (PLCβ).

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7]

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate members of the Protein Kinase C (PKC) family, which then phosphorylate a multitude of downstream target proteins, leading to various cellular responses such as smooth muscle contraction.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cloprostenol (+)-5-trans Cloprostenol FP_Receptor FP Receptor Cloprostenol->FP_Receptor Binds G_Protein Gq Protein (α, β, γ) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Gαq activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Ca_ER->PKC Co-activates Cellular_Response Cellular Responses (e.g., Contraction) PKC->Cellular_Response Phosphorylates targets

Figure 1. Canonical Gq-mediated signaling pathway of the FP receptor.
Non-Canonical Signaling Pathways

In addition to the Gq pathway, the FP receptor activates other important signaling cascades that contribute to its diverse biological functions.

The FP receptor can couple to G12/13 proteins, leading to the activation of the small GTPase Rho.[4]

  • RhoGEF Activation: Activated Gα12/13 subunits stimulate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).

  • Rho Activation: RhoGEFs promote the exchange of GDP for GTP on RhoA, converting it to its active state.

  • ROCK Activation & Cytoskeletal Rearrangement: Active RhoA stimulates Rho-associated kinase (ROCK), which in turn phosphorylates downstream targets like myosin light chain phosphatase, leading to increased myosin light chain phosphorylation, actin stress fiber formation, and changes in cell morphology and motility.

Rho_Pathway FP_Receptor Activated FP Receptor G1213 G12/13 Protein FP_Receptor->G1213 Activates RhoGEF RhoGEF G1213->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP for GDP ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Modulates

Figure 2. G12/13-Rho signaling pathway downstream of the FP receptor.

FP receptor activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently engaging the Mitogen-Activated Protein Kinase (MAPK) cascade.

  • Signal Integration: The mechanism often involves PKC activation (from the Gq pathway) or Src family kinases, leading to the proteolytic release of membrane-bound EGFR ligands (e.g., HB-EGF) by metalloproteinases (MMPs).

  • EGFR Activation: The shed ligands bind to and activate EGFR.

  • MAPK Cascade: Activated EGFR initiates the Ras-Raf-MEK-ERK signaling cascade, which results in the phosphorylation and activation of ERK1/2.

  • Gene Transcription: Activated ERK translocates to the nucleus and phosphorylates transcription factors, regulating genes involved in cell proliferation, differentiation, and survival.

EGFR_Transactivation cluster_membrane Plasma Membrane cluster_mapk MAPK Cascade FP_Receptor Activated FP Receptor MMP MMP FP_Receptor->MMP Activates via PKC/Src EGFR EGFR Ras Ras EGFR->Ras pro_Ligand pro-EGFR Ligand Ligand EGFR Ligand (Shed) pro_Ligand->Ligand MMP->pro_Ligand Cleaves Ligand->EGFR Binds & Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, etc.) ERK->Gene_Transcription Regulates

Figure 3. EGFR transactivation and MAPK/ERK signaling pathway.

Quantitative Data Analysis

Specific quantitative binding affinity (Ki) and functional potency (EC50) data for this compound are not widely available in peer-reviewed literature, likely due to its status as a minor, less active isomer. However, data for the active isomer, (+)-Cloprostenol (d-cloprostenol), and other common FP receptor agonists provide a valuable framework for comparison.

Table 1: Comparative Binding Affinity and Potency of FP Receptor Agonists

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell/Tissue SystemReference(s)
(+)-Cloprostenol (d-cloprostenol) Potent; ~150x > dl-cloprostenol3 x 10⁻³ (IC50, inhibition of adipose differentiation)Bovine corpus luteum; Rat adipocyte precursors[8][9]
dl-Cloprostenol Less potent than d-cloprostenol (B24006)-Bovine corpus luteum[8]
PGF2α -10 (inhibition of adipose differentiation)Rat adipocyte precursors[9]
Travoprost Acid 35 ± 51.4 - 3.6 (Phosphoinositide turnover)Human ciliary muscle, trabecular meshwork[10]
Latanoprost Acid 9832 - 124 (Phosphoinositide turnover)Various[10]
Bimatoprost Acid 832.8 - 3.8 (Ca²⁺ mobilization)Various[10][11]
Bimatoprost (prodrug) 9250 ± 8463070 ± 1330 (Ca²⁺ mobilization)Cloned human FP receptor (HEK-293)[11]

Note: Direct comparison of values should be made with caution due to variations in experimental systems and methodologies.

Experimental Protocols

Studying the signaling pathways of this compound involves a series of in vitro cellular assays. Below are detailed methodologies for key experiments.

Experimental Workflow: General Approach

Experimental_Workflow cluster_assays Downstream Assays A Cell Culture (e.g., HEK293 expressing FP receptor) B Cell Stimulation (Treat with this compound at various concentrations and time points) A->B C Cell Lysis / Sample Preparation B->C D Calcium Mobilization Assay (FLIPR, Fura-2) C->D E Rho Activation Assay (Pull-down & Western Blot) C->E F MAPK/ERK Activation Assay (Western Blot for p-ERK) C->F G Data Analysis (Dose-response curves, EC50 calculation) D->G E->G F->G

Figure 4. General experimental workflow for analyzing FP receptor signaling.
Calcium Mobilization Assay (Gq Pathway)

This assay measures the increase in intracellular calcium following FP receptor activation.[7][12][13]

  • Objective: To quantify the Gq-mediated response by measuring IP3-induced calcium release.

  • Materials:

    • HEK293 cells stably or transiently expressing the human FP receptor.

    • Black, clear-bottom 96- or 384-well microplates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

    • This compound stock solution in DMSO.

    • Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation).

  • Protocol:

    • Cell Seeding: Seed FP receptor-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

    • Dye Loading: Prepare a dye-loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM in Assay Buffer). Remove culture medium from the cells and add the dye-loading solution to each well.

    • Incubation: Incubate the plate for 45-60 minutes at 37°C in a 5% CO2 incubator to allow for dye uptake and de-esterification.

    • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer at a concentration 5-10x the final desired concentration.

    • Signal Detection: Place the cell plate in the fluorescence plate reader. Set the instrument to record baseline fluorescence, then automatically inject the Cloprostenol dilutions. Continue recording the fluorescence signal (Excitation ~485 nm, Emission ~525 nm) for 60-180 seconds to capture the transient calcium peak.

    • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

MAPK/ERK Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.[14][15][16]

  • Objective: To determine if FP receptor activation leads to EGFR transactivation and downstream ERK signaling.

  • Materials:

    • FP receptor-expressing cells.

    • Serum-free culture medium.

    • This compound.

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • SDS-PAGE equipment and reagents.

    • PVDF membranes.

    • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Rabbit anti-total-ERK1/2.

    • Secondary antibody: HRP-conjugated anti-rabbit IgG.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Protocol:

    • Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-12 hours prior to stimulation.

    • Stimulation: Treat the starved cells with various concentrations of this compound for a predetermined time (e.g., 5, 10, 30 minutes). Include an untreated control.

    • Cell Lysis: Immediately after stimulation, place plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold Lysis Buffer, scrape the cells, and collect the lysate.

    • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Western Blotting: a. Load equal amounts of protein (e.g., 10-20 µg) per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and apply the chemiluminescent substrate. g. Capture the signal using an imaging system.

    • Re-probing for Total ERK: To normalize the data, strip the membrane and re-probe with the anti-total-ERK1/2 antibody, following the same procedure.

    • Data Analysis: Quantify the band intensities using densitometry. Express the results as the ratio of phospho-ERK to total-ERK.

Conclusion

This compound, while being a less active isomer of a clinically relevant PGF2α analog, engages the FP receptor to activate a complex network of signaling pathways. The primary Gq-PLC-Ca2+ cascade is supplemented by G12/13-Rho and EGFR-MAPK pathways, providing a mechanism for diverse cellular responses. Although specific quantitative data for this isomer is scarce, the established pharmacology of the FP receptor and the availability of robust cellular assays provide a clear roadmap for its characterization. The methodologies and data presented in this guide offer a comprehensive framework for researchers investigating the nuanced signaling of prostaglandins (B1171923) and their analogs in various physiological and pathological contexts.

References

Transcriptomic Analysis Following (+)-5-trans Cloprostenol Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-trans Cloprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and manage reproductive disorders. Its mechanism of action involves binding to the prostaglandin F2α receptor (PTGFR), a G-protein coupled receptor, initiating a signaling cascade that leads to the regression of the corpus luteum (CL). Understanding the downstream genomic effects of this compound is crucial for optimizing its therapeutic applications and for the development of novel drugs targeting the PGF2α signaling pathway. This technical guide provides a comprehensive overview of the transcriptomic changes induced by PGF2α analogs, detailed experimental protocols for such analyses, and a visualization of the key signaling pathways involved.

Data Presentation: Transcriptomic Changes Induced by PGF2α Treatment

The administration of PGF2α induces significant changes in the gene expression profile of the corpus luteum. A microarray analysis of bovine CL at 0.5, 1, 2, and 4 hours post-PGF2α treatment revealed a cascade of transcriptional events. The following tables summarize the top differentially expressed genes at each time point, categorized by their primary biological functions.

Table 1: Top Upregulated Genes in Bovine Corpus Luteum Following PGF2α Treatment

Gene SymbolGene NameFold Change (Timepoint)Putative Function
Early Response (0.5 - 1 hour)
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit> 4.0 (0.5h)Transcription factor, cell proliferation, differentiation
JUNJun Proto-Oncogene, AP-1 Transcription Factor Subunit> 3.5 (0.5h)Transcription factor, stress response, apoptosis
EGR1Early Growth Response 1> 3.0 (1h)Transcription factor, cell growth, differentiation
NR4A1Nuclear Receptor Subfamily 4 Group A Member 1> 3.0 (1h)Transcription factor, inflammation, metabolism
Mid Response (2 hours)
PTGS2Prostaglandin-Endoperoxide Synthase 2 (COX-2)> 2.5 (2h)Prostaglandin synthesis, inflammation
CXCL8C-X-C Motif Chemokine Ligand 8 (IL-8)> 2.0 (2h)Chemokine, neutrophil recruitment
CCL2C-C Motif Chemokine Ligand 2 (MCP-1)> 2.0 (2h)Chemokine, monocyte recruitment
SOCS3Suppressor Of Cytokine Signaling 3> 2.0 (2h)Negative regulation of cytokine signaling
Late Response (4 hours)
THBS1Thrombospondin 1> 2.5 (4h)Angiogenesis inhibitor, extracellular matrix interaction
SERPINE1Serpin Family E Member 1 (PAI-1)> 2.0 (4h)Plasminogen activator inhibitor, fibrinolysis
MMP9Matrix Metallopeptidase 9> 1.8 (4h)Extracellular matrix degradation
CASP3Caspase 3> 1.5 (4h)Apoptosis executioner

Data is synthesized from the analysis of GEO dataset GSE94069[1][2]. Fold changes are approximate and represent the general trend observed in the dataset.

Table 2: Top Downregulated Genes in Bovine Corpus Luteum Following PGF2α Treatment

Gene SymbolGene NameFold Change (Timepoint)Putative Function
Early to Mid Response (1 - 2 hours)
STARSteroidogenic Acute Regulatory Protein< -2.0 (2h)Cholesterol transport, steroidogenesis
CYP11A1Cytochrome P450 Family 11 Subfamily A Member 1< -1.8 (2h)Steroid hormone synthesis
HSD3B1Hydroxy-Delta-5-Steroid Dehydrogenase, 3 Beta- And Steroid Delta-Isomerase 1< -1.5 (2h)Steroid hormone synthesis
LHCGRLuteinizing Hormone/Choriogonadotropin Receptor< -1.5 (2h)Luteal function maintenance
Late Response (4 hours)
INHAInhibin Subunit Alpha< -2.0 (4h)Hormone, regulation of follicular stimulating hormone
VEGFAVascular Endothelial Growth Factor A< -1.8 (4h)Angiogenesis, vascular permeability
PTGER2Prostaglandin E Receptor 2< -1.5 (4h)Prostaglandin E2 signaling
BCL2B-Cell CLL/Lymphoma 2< -1.5 (4h)Anti-apoptotic protein

Data is synthesized from the analysis of GEO dataset GSE94069[1][2]. Fold changes are approximate and represent the general trend observed in the dataset.

Experimental Protocols

A transcriptomic analysis workflow to investigate the effects of this compound typically involves the following key steps:

Cell Culture and Treatment
  • Cell Line: Bovine luteal cells or a relevant steroidogenic cell line.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Once cells reach 70-80% confluency, the media is replaced with serum-free media for a period of synchronization (e.g., 12-24 hours). Subsequently, cells are treated with this compound at a predetermined concentration (e.g., 100 nM) or a vehicle control (e.g., DMSO) for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).

RNA Isolation and Quality Control
  • RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA precipitation.

  • Quality Control: The quantity and quality of the extracted RNA are assessed.

    • Concentration and Purity: Measured using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8.

    • Integrity: Assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be greater than 8 to ensure high-quality RNA for downstream applications.

Library Preparation and Sequencing (for RNA-Seq)
  • Library Preparation: An RNA sequencing library is prepared from the high-quality RNA. This process typically includes:

    • Poly(A) RNA selection: mRNA is isolated from the total RNA using oligo(dT) magnetic beads.

    • Fragmentation: The mRNA is fragmented into smaller pieces.

    • cDNA Synthesis: The fragmented RNA is reverse transcribed into first-strand cDNA, followed by second-strand cDNA synthesis.

    • End Repair and A-tailing: The ends of the cDNA fragments are repaired, and a single 'A' base is added to the 3' end.

    • Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.

    • PCR Amplification: The adapter-ligated fragments are amplified by PCR to create the final library.

  • Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Microarray Analysis
  • cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, and concurrently labeled with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.

  • Scanning and Data Extraction: The microarray is scanned to measure the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene. The raw data is then extracted for analysis.

Bioinformatic Analysis
  • Data Preprocessing:

    • RNA-Seq: Raw sequencing reads are quality-checked, trimmed to remove low-quality bases and adapter sequences, and then aligned to a reference genome.

    • Microarray: Raw intensity data is normalized to remove technical variations between arrays.

  • Differential Gene Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated between the treated and control groups.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, and signaling pathways.

Mandatory Visualization

Signaling Pathways

The binding of this compound to the PGF2α receptor (PTGFR) activates multiple intracellular signaling cascades. The primary pathway involves the activation of Gq/11, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the modulation of downstream transcription factors and cellular processes, including steroidogenesis, apoptosis, and inflammation.

PGF2a_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cloprostenol (+)-5-trans Cloprostenol PTGFR PTGFR Cloprostenol->PTGFR Binds to Gq Gq/11 PTGFR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca2+ IP3->Ca Releases MAPK MAPK (ERK, JNK, p38) Ca->MAPK Activates PKC PKC DAG->PKC Activates PKC->MAPK Activates TF Transcription Factors (AP-1, NF-κB, EGR1) MAPK->TF Activates Gene_Expression Gene Expression Changes TF->Gene_Expression Regulates

PGF2α Signaling Pathway
Experimental Workflow

The process of conducting a transcriptomic analysis of this compound treatment can be visualized as a sequential workflow, from sample preparation to data interpretation.

Transcriptomic_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Cell_Culture Cell Culture & Treatment RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction QC RNA Quality Control RNA_Extraction->QC Library_Prep Library Preparation (RNA-Seq) QC->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Data_Preprocessing Data Preprocessing Sequencing->Data_Preprocessing DEG_Analysis Differential Gene Expression Analysis Data_Preprocessing->DEG_Analysis Functional_Analysis Functional Enrichment Analysis DEG_Analysis->Functional_Analysis Interpretation Biological Interpretation Functional_Analysis->Interpretation

Transcriptomic Analysis Workflow
Logical Relationships

The biological effects of this compound are a consequence of a hierarchical series of events, starting from receptor binding and culminating in physiological changes in the target tissue.

Logical_Relationships Receptor_Binding Cloprostenol Binds to PTGFR Signal_Transduction Intracellular Signaling Cascade Activation Receptor_Binding->Signal_Transduction Transcriptomic_Changes Altered Gene Expression (Transcriptome) Signal_Transduction->Transcriptomic_Changes Proteomic_Changes Altered Protein Expression (Proteome) Transcriptomic_Changes->Proteomic_Changes Cellular_Response Cellular Response (e.g., Apoptosis, Reduced Steroidogenesis) Proteomic_Changes->Cellular_Response Physiological_Outcome Physiological Outcome (Corpus Luteum Regression) Cellular_Response->Physiological_Outcome

Hierarchy of Biological Effects

Conclusion

Transcriptomic analysis provides a powerful tool for elucidating the molecular mechanisms underlying the action of this compound. The data presented in this guide, derived from studies on its parent compound PGF2α, highlight the rapid and dynamic changes in gene expression that orchestrate the process of luteolysis. By understanding these genomic responses, researchers and drug development professionals can better leverage the therapeutic potential of PGF2α analogs and identify novel targets for intervention in reproductive and other physiological processes regulated by this signaling pathway. The provided protocols and visualizations serve as a foundational resource for designing and interpreting transcriptomic studies in this area.

References

Methodological & Application

Application Note: Quantitative Analysis of (+)-5-trans Cloprostenol using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-5-trans Cloprostenol is a synthetic structural analogue of prostaglandin (B15479496) F2α (PGF2α). It is the biologically active enantiomer of the racemic mixture and is widely used in veterinary medicine to synchronize oestrus and for therapeutic induction of parturition. Accurate and reliable quantification of this compound in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and quality control studies. This application note details a robust, sensitive, and selective method for the determination of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Principle

The method employs reversed-phase UHPLC for the chromatographic separation of this compound from endogenous matrix components. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The high selectivity of Multiple Reaction Monitoring (MRM) allows for accurate quantification at low concentrations.[1] A deuterated internal standard (IS), PGF2α-d4, is used to compensate for matrix effects and variations in extraction recovery.[1]

Experimental Protocols

Materials and Reagents
  • Standards: this compound analytical standard, Prostaglandin F2α-d4 (PGF2α-d4) internal standard.

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.

  • Reagents: Formic acid (HCOOH) and ammonium (B1175870) formate (B1220265) (HCOONH4).

  • Biological Matrix: Blank plasma (e.g., heparinized feline, bovine, or human plasma).

Standard and Sample Preparation

2.1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and PGF2α-d4 in methanol.

  • Working Standard Solutions: Serially dilute the Cloprostenol stock solution with methanol to prepare a series of working standards.

  • Internal Standard (IS) Working Solution: Dilute the PGF2α-d4 stock solution with methanol to a final concentration of 1 µg/mL.[1]

2.2. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Calibration standards are prepared by spiking blank plasma with the appropriate working standard solutions to achieve a concentration range of 0.1 to 10 µg/mL.[1]

  • QC samples are prepared independently at low, medium, and high concentrations within the calibration range (e.g., 0.1, 1, and 10 µg/mL).[1]

2.3. Sample Preparation from Plasma (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (1 µg/mL PGF2α-d4).[1]

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,500 rpm for 5 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

  • The injection volume for the analysis is 2.0 µL.[1]

Note: For other complex biological matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required for adequate cleanup.[2][3]

UHPLC-MS/MS Conditions

The following conditions are based on a validated method for prostaglandin analysis and should be optimized for the specific instrumentation used.[1]

3.1. UHPLC System A system such as the Shimadzu Nexera LC-40D XS or equivalent is suitable.[1]

ParameterCondition
Analytical Column Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)[1]
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid[1]
Mobile Phase B Methanol with 10 mM Ammonium Formate and 0.1% Formic Acid[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 2.0 µL[1]

Table 1: HPLC Gradient Program [1]

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 95 5
6.0 5 95
8.0 5 95
8.1 95 5

| 13.1 | 95 | 5 (Equilibration) |

3.2. Mass Spectrometer A triple quadrupole mass spectrometer such as a Shimadzu 8060 or equivalent is recommended.[1]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Acquisition Mode Multiple Reaction Monitoring (MRM)[1]
Nebulizing Gas Flow 3 L/min[1]
Drying Gas Flow 10 L/min[1]
Interface Temperature 300 °C[1]
Heat Block Temperature 400 °C[1]
Desolvation Line Temp. 250 °C[1]

Table 2: Optimized MS/MS Parameters and MRM Transitions Note: Voltages such as Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent and require optimization. The values below serve as a starting point.

CompoundPrecursor Ion [m/z]Product Ion (Quantifier) [m/z]Product Ion (Qualifier) [m/z]
(+)-trans Cloprostenol 423.1387.1191.1
PGF2α-d4 (IS) 357.2197.1[4]319.2

Data Presentation and Method Performance

The method was validated according to established guidelines. The performance characteristics demonstrate its suitability for the quantitative determination of Cloprostenol.[1]

Table 3: Summary of Method Validation Parameters [1]

Parameter Result
Linearity Range 0.1 - 10 µg/mL
Coefficient of Determination (R²) > 0.997
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy Within ±5.0%
Precision (Intra- & Inter-day) < 5.0%

| Analyte Stability (45h) | Stable |

Experimental Workflow Visualization

The overall workflow from sample receipt to final data analysis is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Spike Internal Standard (10 µL PGF2α-d4) Sample->Add_IS Precip Add Ice-Cold Methanol (200 µL) & Vortex Add_IS->Precip Cent Centrifuge (13,500 rpm, 5 min) Precip->Cent Super Transfer Supernatant Cent->Super Inject Inject 2 µL into UHPLC-MS/MS System Super->Inject Detect MRM Detection (Negative ESI) Inject->Detect Quant Quantification using Analyte/IS Peak Area Ratio Detect->Quant

Caption: UHPLC-MS/MS analysis workflow for this compound.

Conclusion

This application note presents a validated UHPLC-MS/MS method for the rapid, selective, and sensitive quantification of this compound in biological plasma. The simple protein precipitation sample preparation protocol and the short chromatographic run time allow for high-throughput analysis. The method meets typical validation criteria for accuracy, precision, and linearity, making it a reliable tool for research and drug development applications.[1]

References

Application Notes and Protocols for In Vivo Administration of Prostaglandin F2α Analogues in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature with specific in vivo administration data for (+)-5-trans Cloprostenol (B1669231) in rodent models is limited. The following application notes and protocols are based on studies conducted with racemic cloprostenol, its more active enantiomer d-cloprostenol (B24006) (the R-enantiomer), and other prostaglandin (B15479496) F2α (PGF2α) analogues. The (+)-5-trans isomer is reported to be substantially less biologically active than the cis form. Researchers should use this information as a guide and may need to perform dose-finding studies to determine the optimal concentration for their specific research needs.

Introduction and Background

Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α). It is a potent luteolytic agent, meaning it induces the regression of the corpus luteum.[1] This action is primarily mediated through agonism of the Prostaglandin F2α Receptor (FP receptor).[2] The biological activity of racemic cloprostenol is almost exclusively attributed to its dextrorotatory or (+) enantiomer, often referred to as d-cloprostenol.[1] Cloprostenol and its analogues are widely used in veterinary medicine for estrus synchronization and in reproductive biology research.[3][4]

While various isomers of cloprostenol exist, rodent in vivo studies have predominantly focused on the racemic mixture or the active d-enantiomer. These notes provide a framework for designing in vivo experiments in rodent models based on the available data.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving the administration of cloprostenol in rodent models.

Table 1: Acute and Repeated-Dose Toxicity Data for Cloprostenol in Rodents

CompoundSpeciesRouteParameterValueReference(s)
Racemic CloprostenolRatOralLD50>25 mg/kg[5]
Racemic CloprostenolRatIntravenousLD50>5 mg/kg[5]
R-CloprostenolMouseIntramuscularLD50~350 mg/kg[1]
Racemic CloprostenolRatSubcutaneousNOAEL (1-month)<12.5 µg/kg/day[1]
Racemic CloprostenolRatOralNOAEL (3-month)50 µg/kg/day[1]
Racemic CloprostenolRatOralNOAEL (3-generation)15 µg/kg/day[1]

NOAEL: No Observed Adverse Effect Level

Table 2: Effective Doses of Cloprostenol Analogues in Rodent Models

ApplicationSpeciesCompound / AnalogueDoseRouteObserved EffectReference(s)
Luteolysis / Pregnancy TerminationRat, HamsterRacemic Cloprostenol0.125 µg/kg/daySubcutaneous200x more potent than PGF2α[2]
Estrus SynchronizationMouseRacemic Cloprostenol0.5 µg / animalIntraperitonealUsed in a protocol with progesterone (B1679170)[6][7]
Estrus SynchronizationMouseCloprostenol Acetate10, 15, or 20 µg / animalIntraperitonealTwo doses, 4 days apart[8]
Lung VasodilationRatFlavoliz (PGF2α Analogue)25 µg/kg/dayNot SpecifiedVasodilating effects[9]
Failure to Terminate PregnancyRatRacemic Cloprostenol25 µg/kgNot SpecifiedDid not terminate pregnancy at this dose[1]

Signaling Pathway

Cloprostenol acts as an agonist on the Prostaglandin F2α Receptor (FP), a G-protein coupled receptor (GPCR). The binding of cloprostenol to the FP receptor, which is coupled to a Gq alpha subunit (Gαq), initiates a well-defined signaling cascade leading to various cellular responses, including luteolysis.

FP_Receptor_Signaling Cloprostenol (+)-5-trans Cloprostenol FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release Triggers Ca_Release->PKC Co-activates Downstream Downstream Cellular Effects (e.g., Luteolysis) PKC->Downstream Modulates

Caption: PGF2α (Cloprostenol) FP Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation of Cloprostenol Sodium for Injection

This protocol describes the preparation of a sterile injectable solution from a crystalline solid of cloprostenol sodium.

Materials:

  • (+)-5-trans Cloprostenol (or relevant analogue) as sodium salt, crystalline solid

  • Sterile Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (for stock solution)

  • Sterile, pyrogen-free isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.2)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Procedure:

  • Calculate Required Amount: Determine the total amount of cloprostenol needed based on the number of animals, their average weight, the desired dose (e.g., in µg/kg), and the injection volume (e.g., 5 mL/kg).

  • Prepare Stock Solution (if necessary):

    • For compounds with lower aqueous solubility, first prepare a concentrated stock solution in a sterile organic solvent. (+)-Cloprostenol sodium salt is soluble in DMSO at ~60 mg/mL and Ethanol at ~50 mg/mL.[10]

    • Aseptically weigh the required amount of cloprostenol sodium powder and dissolve it in a minimal, precise volume of the chosen solvent (e.g., DMSO) to create a high-concentration stock (e.g., 1-10 mg/mL). Ensure complete dissolution using a vortex mixer.

  • Prepare Final Dosing Solution:

    • Perform serial dilutions of the stock solution into sterile isotonic saline or PBS to achieve the final desired concentration for injection.[10]

    • Important: The final concentration of the organic solvent should be minimized (ideally <5%) to avoid physiological effects from the vehicle itself.

    • Alternatively, for water-soluble salts like cloprostenol sodium, attempt direct dissolution in sterile saline or PBS.[2] The solubility in PBS (pH 7.2) is approximately 1 mg/mL for racemic cloprostenol sodium and 35 mg/mL for (+)-cloprostenol sodium.[2][10]

  • Sterilization: If the initial compound or solvent was not sterile, filter the final dosing solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Aqueous solutions are not recommended for long-term storage; prepare fresh on the day of use.[2] Stock solutions in anhydrous DMSO can be stored at -20°C for longer periods.

Protocol 2: Estrus Synchronization in Mice

This protocol is adapted from a method shown to be effective for inducing and synchronizing estrus and ovulation in mice.[6][7]

Animal Model:

  • Sexually mature female mice (e.g., CD-1 or C57BL/6, 8-12 weeks old).

Experimental Workflow:

Estrus_Sync_Mouse Day_Neg3 Day -3 Injection1 Inject: • 0.5 µg Cloprostenol (IP) • 3 µg Progesterone (SC) Day_Neg3->Injection1 Day_0 Day 0 Injection2 Inject: • 0.5 µg Cloprostenol (IP) Day_0->Injection2 Day_1_4 Day 1-4 Mating Introduce Male (1 male : 2 females) Day_1_4->Mating Day_5 Day 5+ Outcome Monitor for Pregnancy and Delivery Day_5->Outcome Monitoring Monitor for Vaginal Plugs (Confirm Mating) Mating->Monitoring

Caption: Experimental workflow for estrus synchronization in mice.

Procedure:

  • Day -3: Administer the first dose of 0.5 µg cloprostenol via intraperitoneal (IP) injection. Co-administer a single dose of 3 µg progesterone via subcutaneous (SC) injection.

  • Day 0: Administer the second dose of 0.5 µg cloprostenol via IP injection.

  • Day 1-4: Introduce male mice for mating (typically a 1:2 male-to-female ratio).

  • Monitoring: Check females twice daily for the presence of a vaginal plug, which confirms mating.

  • Outcome Assessment: Separate mated females and monitor for pregnancy and subsequent delivery.

Protocol 3: Luteolysis Induction in Pseudopregnant Rats

This protocol provides a framework for studying the luteolytic effects of cloprostenol analogues in a rat model.

Animal Model:

  • Sexually mature female rats (e.g., Sprague-Dawley or Wistar, 8-10 weeks old).

Experimental Workflow:

Luteolysis_Rat cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Estrus_Check 1. Daily Vaginal Smears to Determine Estrus Stage Induction 2. Induce Pseudopregnancy (e.g., Sterile Mating) Estrus_Check->Induction Confirmation 3. Confirm Pseudopregnancy (Day 1 = Sperm/Plug Positive) Induction->Confirmation Treatment 4. Day 5-7: Administer Cloprostenol Analogue (e.g., 25-50 µg/kg, SC) Confirmation->Treatment Control Administer Vehicle Control Confirmation->Control Analysis 5. 24-48h Post-Treatment: Collect Blood/Tissue Treatment->Analysis Control->Analysis Progesterone • Serum Progesterone Assay Analysis->Progesterone Histology • Corpus Luteum Histology Analysis->Histology

Caption: Workflow for a luteolysis study in pseudopregnant rats.

Procedure:

  • Induce Pseudopregnancy: House female rats with vasectomized males. The day a vaginal plug or sperm is found is designated as Day 1 of pseudopregnancy. This ensures the development of a functional corpus luteum.

  • Animal Grouping: On Day 5-7 of pseudopregnancy, randomly assign animals to a vehicle control group and one or more treatment groups.

  • Administration:

    • Treatment Group(s): Administer the cloprostenol analogue at the desired dose(s). Based on literature, a starting dose range of 25-50 µg/kg via subcutaneous injection could be explored.[1]

    • Control Group: Administer an equivalent volume of the vehicle used to dissolve the compound.

  • Endpoint Analysis:

    • At 24 to 48 hours post-injection, collect blood samples via appropriate methods (e.g., tail vein, cardiac puncture under terminal anesthesia).

    • Euthanize animals and collect ovarian tissue.

    • Biochemical Analysis: Measure serum progesterone levels using ELISA or RIA to quantify functional luteolysis. A significant drop in progesterone compared to the control group indicates a luteolytic effect.

    • Histological Analysis: Process ovarian tissue for histology (e.g., H&E staining) to assess morphological changes in the corpora lutea, such as cell size reduction, pyknosis, and immune cell infiltration.

References

Application Notes and Protocols for Developing Cell-Based Assays for (+)-5-trans Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-trans Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). It is the trans isomer of the potent luteolytic agent Cloprostenol.[1] Like its parent compound, this compound is expected to act as an agonist at the prostaglandin F2α receptor, also known as the FP receptor. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[2] Activation of the FP receptor initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This subsequently triggers an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). This signaling pathway is crucial in various physiological processes, including smooth muscle contraction and reproductive functions.

These application notes provide a framework for developing robust cell-based assays to characterize the activity of this compound and similar compounds targeting the FP receptor. The protocols detailed below focus on two key functional readouts for Gq-coupled GPCRs: intracellular calcium mobilization and cyclic adenosine (B11128) monophosphate (cAMP) modulation.

Data Presentation

The following table summarizes the available quantitative data for Cloprostenol isomers and related compounds. Due to the limited availability of direct functional data for this compound, its potency is estimated based on its known relative activity compared to the cis isomer.

CompoundAssay TypeCell Line/SystemTargetParameterValueReference
(+)-CloprostenolInhibition of Adipose DifferentiationPrimary culture of rat adipocyte precursorsFP ReceptorIC503 pM[3][4]
d-Cloprostenol (B24006) ((+)-Cloprostenol)Radioligand Binding AssayBovine corpus luteum cell membranesFP ReceptorPotencyEquipotent to PGF2α[2][5]
This compoundLuteolytic ActivityHamsterFP ReceptorRelative Potency20-fold less active than the 5-cis form[1]
Travoprost acidPhosphoinositide TurnoverHuman ciliary muscle cellsFP ReceptorEC501.4 nM[6]
Latanoprost acidPhosphoinositide TurnoverHuman ciliary muscle cellsFP ReceptorEC5032-124 nM[6]

Signaling Pathway

The activation of the Prostaglandin F2α (FP) receptor by an agonist such as this compound initiates a cascade of intracellular events primarily mediated by the Gq protein.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca2+ Intracellular Ca2+ Increase IP3->Ca2+ Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+->PKC Activates Downstream_Effects Downstream Cellular Effects (e.g., Smooth Muscle Contraction) Ca2+->Downstream_Effects PKC->Downstream_Effects Agonist (+)-5-trans Cloprostenol Agonist->FP_Receptor Binds to

Caption: FP Receptor Gq Signaling Pathway.

Experimental Protocols

Calcium Mobilization Assay using a Fluorescent Plate Reader (FLIPR)

This protocol describes a method to measure the increase in intracellular calcium upon activation of the FP receptor by this compound.

Experimental Workflow:

Calcium_Assay_Workflow Cell_Culture 1. Culture Cells Expressing FP Receptor (e.g., HEK293-FP) Seeding 2. Seed Cells into a 96-well Black-walled Plate Cell_Culture->Seeding Dye_Loading 3. Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) Seeding->Dye_Loading Incubation 4. Incubate for Dye Uptake Dye_Loading->Incubation FLIPR_Measurement 6. Measure Baseline Fluorescence and Add Compound in FLIPR Incubation->FLIPR_Measurement Compound_Prep 5. Prepare Serial Dilutions of This compound Compound_Prep->FLIPR_Measurement Data_Analysis 7. Analyze Fluorescence Change to Determine EC50 FLIPR_Measurement->Data_Analysis

Caption: Calcium Mobilization Assay Workflow.

Materials:

  • HEK293 cells stably expressing the human FP receptor (or another suitable cell line, e.g., Ishikawa cells).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well black-walled, clear-bottom tissue culture plates.

  • This compound.

  • PGF2α (as a positive control).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).

  • Probenecid (optional, to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescent Plate Reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293-FP cells in appropriate growth medium.

    • The day before the assay, seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Plate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in assay buffer to create a concentration range that will encompass the expected EC50. Prepare a positive control (PGF2α) in the same manner.

  • Dye Loading:

    • On the day of the assay, remove the growth medium from the cell plate.

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

    • Add the dye solution to each well and incubate the plate at 37°C for 1 hour, protected from light.

  • Calcium Flux Measurement:

    • After incubation, place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • The instrument's liquid handler will then add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for a further 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) is proportional to the increase in intracellular calcium.

    • Plot the fluorescence change against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

cAMP Assay using Homogeneous Time-Resolved Fluorescence (HTRF)

While the primary signaling pathway of the FP receptor is through Gq, it is good practice to assess potential coupling to other G proteins, such as Gs or Gi, which modulate cAMP levels. This protocol describes a competitive immunoassay to measure changes in intracellular cAMP.

Logical Relationship for Gs/Gi Coupling Assessment:

cAMP_Assay_Logic FP_Receptor_Activation Activate FP Receptor with This compound Gs_Coupling If Gs Coupled FP_Receptor_Activation->Gs_Coupling Gi_Coupling If Gi Coupled FP_Receptor_Activation->Gi_Coupling cAMP_Increase cAMP Levels Increase Gs_Coupling->cAMP_Increase Yes No_Change No Change in cAMP Gs_Coupling->No_Change No cAMP_Decrease cAMP Levels Decrease (in presence of Forskolin) Gi_Coupling->cAMP_Decrease Yes Gi_Coupling->No_Change No

Caption: Logic for cAMP Assay Interpretation.

Materials:

  • HEK293 cells expressing the FP receptor.

  • Cell culture medium.

  • 384-well low-volume white plates.

  • This compound.

  • Forskolin (B1673556) (to stimulate cAMP production for Gi coupling assessment).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Culture and harvest HEK293-FP cells.

    • Resuspend the cells in assay buffer at the desired concentration.

  • Assay Protocol for Gs Coupling:

    • Dispense a small volume of cells into the wells of a 384-well plate.

    • Add serial dilutions of this compound.

    • Incubate at room temperature for the recommended time (e.g., 30 minutes).

  • Assay Protocol for Gi Coupling:

    • Dispense cells into the wells.

    • Add serial dilutions of this compound.

    • Add a fixed concentration of forskolin to all wells (except negative controls) to induce cAMP production.

    • Incubate as above.

  • cAMP Detection:

    • Following incubation, add the HTRF lysis buffer and the detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Signal Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • The signal is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the logarithm of the compound concentration to determine EC50 or IC50 values.

Conclusion

The provided application notes and protocols offer a comprehensive guide for establishing robust and reliable cell-based assays to characterize the pharmacological activity of this compound at the FP receptor. By employing both calcium mobilization and cAMP assays, researchers can gain a detailed understanding of the compound's potency and signaling profile, which is essential for drug discovery and development programs targeting the prostaglandin signaling pathway.

References

Application Notes and Protocols for (+)-5-trans Cloprostenol in Reproductive Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-trans Cloprostenol (B1669231) is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). It is an isomer of the more pharmacologically potent (+)-cloprostenol (the 5-cis isomer), which is widely used in veterinary medicine to synchronize estrus and induce luteolysis. In the context of drug development and safety assessment, understanding the potential reproductive toxicity of isomers and impurities like (+)-5-trans Cloprostenol is crucial. It has been reported to be significantly less active than the 5-cis form.[1]

These application notes provide a framework for designing and conducting reproductive toxicology studies on this compound, based on established regulatory guidelines and available data on cloprostenol. Given the limited specific data on the (+)-5-trans isomer, the following protocols are adapted from general principles of reproductive toxicology testing and studies on the more active forms of cloprostenol. It is imperative that appropriate dose-ranging studies are performed to establish relevant concentrations for definitive studies.

Mechanism of Action and Signaling Pathway

Cloprostenol acts as a potent luteolytic agent by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[2][3] This binding initiates a signaling cascade that leads to the regression of the corpus luteum, resulting in a sharp decline in progesterone (B1679170) production.[3][4] This drop in progesterone removes the negative feedback on the hypothalamus and pituitary gland, allowing for the release of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), which in turn promotes follicular development and ovulation.

While this compound is expected to interact with the same receptor, its lower biological activity suggests a reduced binding affinity or efficacy in activating the downstream signaling pathway.[1]

Cloprostenol_Signaling_Pathway cluster_cell Luteal Cell Cloprostenol This compound FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Luteolysis Luteolysis (Corpus Luteum Regression) PKC->Luteolysis Progesterone_decline Decreased Progesterone Synthesis Luteolysis->Progesterone_decline

Caption: Proposed signaling pathway for this compound in luteal cells.

Quantitative Data Summary

The following tables summarize quantitative data from studies on cloprostenol. It is important to note that most of this data pertains to the racemic mixture or the active d-cloprostenol, not specifically the (+)-5-trans isomer. This information can be used as a reference for study design.

Table 1: Reproductive Efficacy Studies of Cloprostenol in Various Species

SpeciesCompoundDoseRoute of AdministrationObserved EffectReference
Guinea PigCloprostenol sodium0.20, 0.25, 0.30 mg/animalIntramuscular (IM)Estrus induction; earliest onset at 46.9 hours with 0.30 mg dose and male stimulation.[5]
Beef HeifersCloprostenol125 µg and 500 µgIntramuscular (IM) or Subcutaneous (SC)Luteolysis, estrus, and ovulation; 500 µg IM resulted in the shortest interval to estrus (58.5h).[6]
Dairy Cowsd-cloprostenol150 µgIntramuscular (IM)Increased conception rate (60.1% vs. 40.6% in control).[7]
MiceCloprostenol acetate10, 15, 20 µg (twice)Intraperitoneal (IP)Estrus synchronization (93.33% of mice).[8]
Maresd,l-cloprostenol250 µg, 500 µg, 750 µgSubcutaneous (SC)Dose-dependent induction of luteolysis.[9]

Table 2: Toxicological Data for Cloprostenol

Study TypeSpeciesCompoundDosesRouteKey FindingsReference
Acute ToxicityRatRacemic cloprostenol> 5 mg/kg bwParenteralNo LD50 established.[10]
Acute ToxicityRatRacemic cloprostenol> 25 mg/kg bwOralLD50 > 25 mg/kg bw.[10]
Acute ToxicityMouseR-cloprostenol~350 mg/kg bwIntramuscular (IM)LD50 was approximately 350 mg/kg bw.[10]
Repeated Dose Toxicity (1 month)RatCloprostenol12.5, 25, 50 µg/kg bw/daySubcutaneous (SC)Reversible vacuolisation of luteal cells.[10]
Repeated Dose Toxicity (3 months)RatCloprostenol10, 50, 150 µg/kg bw/dayOralNOEL of 50 µg/kg bw/day; ovarian vacuolisation at the highest dose.[10]
TeratogenicityRatCloprostenol10, 25, 50, 100 µg/kg bw/dayOralNo teratogenic properties reported.[10]
TeratogenicityRabbitCloprostenol0.025, 0.075, 0.250 µg/kg bw/daySubcutaneous (SC)No teratogenic properties reported.[10]
Three-Generation StudyRatCloprostenol10, 15, 20, 40 µg/kg bwOralNOEL of 15 µg/kg bw/day; slight reduction in neonatal viability at higher doses.[10]

Experimental Protocols

The following are generalized protocols for reproductive toxicology studies, adapted for the evaluation of this compound. These should be conducted in compliance with relevant guidelines such as ICH S5(R3) and OECD Guideline 422.[11][12][13]

Fertility and Early Embryonic Development Study (ICH Segment I)

Objective: To evaluate the effects of this compound on gonadal function, estrous cycles, mating behavior, conception, and early embryonic development.

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

Experimental Workflow:

Fertility_Study_Workflow cluster_pre_mating Pre-mating Phase cluster_mating Mating Phase cluster_post_mating Post-mating/Gestation Phase cluster_endpoints Endpoints Premating_Males Male Rats (10-12 weeks old) Dosing for 4 weeks prior to mating Mating Mating (1 male : 1 female) Continue dosing Premating_Males->Mating Premating_Females Female Rats (10-12 weeks old) Dosing for 2 weeks prior to mating Premating_Females->Mating Gestation Females dosed through gestation day 13 Mating->Gestation Sacrifice_Males Male Sacrifice (after mating) Mating->Sacrifice_Males Endpoints_Females Female Endpoints: - Estrous cycle monitoring - Mating and fertility indices - Corpora lutea, implantation sites - Embryonic viability Gestation->Endpoints_Females Endpoints_Males Male Endpoints: - Organ weights (testes, epididymides) - Sperm analysis (motility, morphology, count) - Histopathology Sacrifice_Males->Endpoints_Males

Caption: Workflow for a fertility and early embryonic development study.

Methodology:

  • Animal Selection and Acclimatization: Use healthy, young adult rats. Acclimatize animals for at least one week before the start of the study.

  • Dose Groups: At least three dose levels of this compound and a vehicle control group. Doses should be selected based on preliminary dose-range finding studies.

  • Administration: The route of administration should be relevant to potential human exposure (e.g., oral gavage, subcutaneous injection). Dosing should be performed daily.

  • Pre-mating Dosing: Males are typically dosed for at least 4 weeks (one full spermatogenic cycle) prior to mating. Females are dosed for 2 weeks (to cover several estrous cycles) prior to mating.

  • Mating: House one male and one female together overnight. Evidence of mating (e.g., vaginal plug, sperm in vaginal lavage) should be recorded. Day 0 of gestation is the day mating is confirmed.

  • Post-mating Dosing: Continue dosing males until sacrifice. Continue dosing mated females through gestation day 13.

  • Observations and Endpoints:

    • Males (sacrificed after mating):

      • Reproductive organ weights (testes, epididymides, seminal vesicles, prostate).

      • Sperm analysis (count, motility, morphology).

      • Histopathology of reproductive organs.

    • Females (sacrificed on gestation day 14):

      • Clinical observations and body weights.

      • Estrous cycle monitoring (during pre-mating).

      • Mating index, fertility index, gestation index.

      • Uterine examination: number of corpora lutea, implantation sites, viable and non-viable fetuses.

Embryo-Fetal Developmental Toxicity Study (ICH Segment II)

Objective: To assess the potential of this compound to cause adverse effects on the developing embryo and fetus when administered during the period of organogenesis.

Animal Model: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., rabbit).

Methodology:

  • Animal and Dose Selection: As described in 4.1.

  • Administration: Dose pregnant females daily during the period of major organogenesis (e.g., gestation days 6-17 in rats).

  • Observations:

    • Monitor dams for clinical signs of toxicity, body weight changes, and food consumption.

    • Sacrifice dams one day prior to expected parturition (e.g., gestation day 20 in rats).

  • Endpoints:

    • Maternal:

      • Correction for body weight gain (gravid uterine weight).

      • Uterine contents: number of corpora lutea, implantations, resorptions, live and dead fetuses.

    • Fetal:

      • Number, sex, and body weight of fetuses.

      • External, visceral, and skeletal examinations for malformations and variations.

Pre- and Postnatal Development Study (ICH Segment III)

Objective: To evaluate the effects of this compound on late fetal development, parturition, lactation, and the growth and development of the offspring.

Animal Model: Typically rats.

Methodology:

  • Administration: Dose pregnant females (F0 generation) from implantation to the end of lactation (e.g., gestation day 6 to postnatal day 21).

  • Observations (F0 Dams):

    • Gestation length, parturition, and maternal behavior.

  • Observations (F1 Offspring):

    • Viability, clinical signs, body weight gain.

    • Physical development milestones (e.g., pinna unfolding, eye opening).

    • Behavioral assessments (e.g., motor activity).

    • Sexual maturation (e.g., vaginal opening, preputial separation).

    • Reproductive performance of selected F1 offspring when they reach maturity.

Conclusion

The provided application notes and protocols offer a comprehensive framework for initiating reproductive toxicology studies on this compound. A critical consideration is the established lower potency of this isomer compared to its 5-cis counterpart. Therefore, all study designs must be preceded by robust dose-range finding studies to ensure that the selected dose levels are appropriate for hazard identification and risk assessment. Researchers should adhere to international guidelines to ensure the scientific validity and regulatory acceptance of the data generated.

References

Application Notes and Protocols for Inducing Luteolysis with (+)-5-trans Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (+)-5-trans Cloprostenol (B1669231), a potent synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), to induce luteolysis in research settings. The information compiled is based on scientific literature and is intended to guide the design and execution of experiments in relevant animal models.

Introduction

(+)-5-trans Cloprostenol is widely used in reproductive biology and veterinary medicine to synchronize estrus, terminate pregnancy, and treat certain ovarian disorders. Its primary mechanism of action is the induction of luteolysis, the regression of the corpus luteum (CL), which leads to a rapid decline in progesterone (B1679170) production and the initiation of a new estrous cycle. Understanding the experimental protocols and underlying signaling pathways is crucial for its effective application in research and drug development.

Mechanism of Action: Signaling Pathway of this compound

This compound exerts its effects by binding to the prostaglandin F2α receptor (PTGFR), a G-protein coupled receptor located on the surface of luteal cells. The binding of Cloprostenol to its receptor initiates a cascade of intracellular events that culminate in both functional and structural luteolysis.

Functional Luteolysis: This involves the rapid inhibition of progesterone synthesis. The signaling cascade proceeds as follows:

  • Receptor Activation: Cloprostenol binds to the PTGFR.

  • G-Protein Activation: The activated receptor stimulates the Gq alpha subunit of its associated G-protein.

  • Phospholipase C (PLC) Activation: The Gq subunit activates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization and PKC Activation: IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased Ca2+, activates Protein Kinase C (PKC).

  • Inhibition of Steroidogenesis: Activated PKC is believed to interfere with the transport of cholesterol into the mitochondria and the activity of key steroidogenic enzymes, thereby inhibiting the production of progesterone.[1]

Structural Luteolysis: This refers to the apoptosis and physical breakdown of the luteal cells. Key pathways involved include:

  • Apoptosis Induction: The signaling cascade, likely through PKC and other downstream kinases like MAP kinases, activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[2][3][4] This involves the activation of a cascade of caspases, leading to programmed cell death.

  • Inflammatory Response: The process also involves the local release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), which contribute to the luteolytic process.[3]

  • Necroptosis: Evidence also suggests the involvement of necroptosis, a form of programmed necrosis, in the structural regression of the corpus luteum.[3]

Luteolysis_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space Cloprostenol Cloprostenol PTGFR PGF2α Receptor (PTGFR) Cloprostenol->PTGFR Binds to Gq Gq Protein PTGFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release (from ER) IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates MAPK MAP Kinases PKC->MAPK Activates Steroidogenesis_Inhibition Inhibition of Progesterone Synthesis PKC->Steroidogenesis_Inhibition Apoptosis Apoptosis (Caspase Activation) MAPK->Apoptosis Luteolysis Luteolysis Steroidogenesis_Inhibition->Luteolysis Functional Apoptosis->Luteolysis Structural

Caption: Signaling pathway of this compound inducing luteolysis.

Experimental Protocols

The following protocols are generalized from studies in cattle and mares and should be adapted based on the specific research question, animal model, and institutional guidelines.

Protocol 1: Induction of Luteolysis in Cycling Cattle

Objective: To induce luteolysis and synchronize estrus in cycling beef or dairy cattle.

Materials:

  • This compound solution (e.g., 250 µg/mL)

  • Syringes and needles appropriate for intramuscular (IM) or subcutaneous (SC) injection

  • Animal restraining facilities

  • Ultrasound equipment for ovarian examination (optional but recommended)

  • Blood collection tubes (for progesterone analysis)

Procedure:

  • Animal Selection: Select healthy, cycling, non-pregnant heifers or cows. For targeted studies, confirm the presence of a mature corpus luteum (typically >5 days post-ovulation) via ultrasonography and/or plasma progesterone analysis (>1 ng/mL).

  • Dosage and Administration:

    • Intramuscular (IM): Administer a single dose of 500 µg of Cloprostenol via deep intramuscular injection.[5]

    • Subcutaneous (SC): Administer a single dose of 500 µg of Cloprostenol subcutaneously.

    • Reduced Doses: Lower doses (e.g., 125-250 µg) have been investigated, but their efficacy can be more variable and dependent on the stage of the estrous cycle.[5][6]

  • Post-Treatment Monitoring:

    • Estrus Detection: Observe animals for signs of estrus (e.g., standing to be mounted, restlessness) starting 24 hours post-injection. Estrus is typically observed 2 to 5 days after treatment.

    • Hormone Analysis: Collect blood samples at baseline (0h) and at various time points post-injection (e.g., 24h, 48h, 72h) to measure plasma progesterone concentrations. A sharp decline in progesterone is indicative of luteolysis.

    • Ovarian Ultrasonography: If available, perform transrectal ultrasonography to monitor the regression of the corpus luteum and follicular development.

Protocol 2: Induction of Luteolysis in Cycling Mares

Objective: To induce luteolysis and shorten the diestrus period in cycling mares.

Materials:

  • This compound solution

  • Syringes and needles for IM injection

  • Animal restraining facilities

  • Ultrasound equipment for ovarian examination

Procedure:

  • Animal Selection: Select healthy, cycling, non-pregnant mares. Confirm the presence of a mature corpus luteum (at least 5 days post-ovulation) via ultrasonography.

  • Dosage and Administration: Administer a single intramuscular (IM) injection of 250 µg of Cloprostenol.[7] Reduced doses (e.g., 25-37.5 µg) have also been shown to be effective in inducing luteolysis with fewer side effects.[7][8][9]

  • Post-Treatment Monitoring:

    • Estrus Detection: Monitor for signs of estrus (e.g., tail raising, urination, acceptance of a stallion) starting 1-2 days post-injection. Mares typically show estrus within 2-5 days.

    • Ovarian Ultrasonography: Perform daily or every-other-day transrectal ultrasonography to monitor CL regression and the growth of a pre-ovulatory follicle. Ovulation typically occurs 7-10 days after treatment.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Treatment Phase 2: Treatment cluster_Monitoring Phase 3: Monitoring & Data Collection cluster_Outcome Phase 4: Outcome A Animal Selection (Healthy, Cycling, Non-Pregnant) B Confirmation of Mature CL (Ultrasound / Progesterone Assay) A->B C Cloprostenol Administration (IM or SC) B->C D Estrus Detection C->D E Blood Sampling (Progesterone Analysis) C->E F Ovarian Ultrasonography (CL Regression & Follicular Growth) C->F G Luteolysis & Onset of Estrus D->G E->G F->G H Ovulation G->H

Caption: General experimental workflow for inducing luteolysis with Cloprostenol.

Quantitative Data Presentation

The following tables summarize quantitative data from representative studies on the effects of Cloprostenol administration.

Table 1: Effect of Cloprostenol Dose and Administration Route on Luteolysis in Beef Heifers

Dose (µg)RouteInterval to Estrus (hours)Interval to Ovulation (hours)
500IM58.584.0
500SC75.0-
250SC-92.0
125IM78.0-
125SC82.3-
100SC-120.0

Data compiled from studies in beef heifers. Note that not all studies measured both interval to estrus and ovulation for all treatment groups.[5]

Table 2: Progesterone and Corpus Luteum Changes Following Cloprostenol Treatment in Cattle

TreatmentTime Post-TreatmentPlasma Progesterone (ng/mL)Corpus Luteum Volume Change
500 µg Cloprostenol (IM)0 hBaselineNo change
24 hSignificant DecreaseDecrease
48 hFurther DecreaseFurther Decrease
83.3 µg Cloprostenol (IM)0 hBaselineNo change
8-16 hDecrease-
24 hRebound BeginsDecrease
32 h-Rebound Begins

This table illustrates the typical response to a standard luteolytic dose versus a sub-luteolytic dose, which induces only partial or transient luteolysis.[10]

Table 3: Luteolytic Efficacy of Cloprostenol in Mares Based on CL Age and Dose

CL Age (hours post-ovulation)Dose of d,l-Cloprostenol (µg)Percentage of Mares with Full Luteolysis
96-104250Lower
96-104500Higher
96-104750Similar to 500 µg
80-112>500No advantage over 500 µg

This table demonstrates that the efficacy of Cloprostenol in mares is dependent on both the age of the corpus luteum and the dose administered, with a plateau effect observed at higher doses.[8]

Conclusion

This compound is a reliable and effective tool for inducing luteolysis in research animals. Successful application requires careful consideration of the animal model, the stage of the estrous cycle, and the appropriate dosage and administration route. The provided protocols and data serve as a foundation for designing robust experiments aimed at investigating reproductive physiology and developing new therapeutic strategies.

References

Application Note: Quantification of (+)-5-trans Cloprostenol in Plasma Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-trans Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). Cloprostenol is primarily used in veterinary medicine to induce luteolysis and synchronize estrus in livestock. It exists as a racemic mixture of two enantiomers, with the (+)-enantiomer being the biologically active component. The "(+)-5-trans" designation refers to a specific diastereomer of cloprostenol, which can be formed during synthesis. Accurate quantification of this specific isomer in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and research.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is intended to serve as a comprehensive guide for researchers, covering sample preparation, chromatographic separation of isomers, and mass spectrometric detection.

Signaling Pathway of Cloprostenol

(+)-Cloprostenol, being a PGF2α analogue, exerts its biological effects by acting as a potent agonist of the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that is crucial for its physiological actions, such as luteolysis. The primary signaling pathway involves the coupling of the FP receptor to the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Additionally, FP receptor activation can also stimulate the Rho signaling pathway, influencing the actin cytoskeleton.

cloprostenol_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cloprostenol (+)-5-trans Cloprostenol fp_receptor FP Receptor (GPCR) cloprostenol->fp_receptor Binds to g_protein Gq Protein fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Downstream Cellular Responses (e.g., Luteolysis) ca_release->cellular_response pkc->cellular_response

Caption: Cloprostenol Signaling Pathway.

Experimental Protocols

This section details the protocol for the quantification of this compound in plasma. It is based on established methods for prostaglandin analysis and chiral separations.[1]

Materials and Reagents
  • This compound analytical standard

  • Cloprostenol-d4 (or other suitable deuterated analogue) as internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Human plasma (or other relevant species), K2EDTA anticoagulant

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid Phase Extraction (SPE)
  • Plasma Thawing: Thaw plasma samples on ice to prevent degradation of the analyte.

  • Internal Standard Spiking: To 200 µL of plasma, add 10 µL of the internal standard working solution (e.g., Cloprostenol-d4 at 100 ng/mL in methanol). Vortex briefly.

  • Acidification: Acidify the plasma sample by adding 20 µL of 2% formic acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 5 mM ammonium acetate:absolute alcohol (20:80, v/v)). Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

experimental_workflow start Plasma Sample spike_is Spike with Internal Standard (Cloprostenol-d4) start->spike_is acidify Acidify with Formic Acid spike_is->acidify spe Solid Phase Extraction (SPE) acidify->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis quantification Data Processing and Quantification lcms_analysis->quantification

Caption: Sample Preparation Workflow.

LC-MS/MS Method

The chromatographic separation of this compound from its other isomers is critical for accurate quantification. A chiral column is recommended for this purpose.

3.3.1. Liquid Chromatography Conditions

ParameterRecommended Condition
LC System UPLC or HPLC system
Column Chiralpak IA (or similar chiral stationary phase)
Column Dimensions e.g., 150 x 2.1 mm, 3 µm
Mobile Phase Isocratic: 5 mM Ammonium Acetate : Absolute Alcohol (20:80, v/v)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time Approximately 10 minutes

3.3.2. Mass Spectrometry Conditions

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions See Table 1
Collision Energy (CE) To be optimized for the specific instrument
Declustering Potential (DP) To be optimized for the specific instrument
Ion Source Temperature e.g., 500°C
IonSpray Voltage e.g., -4500 V

Table 1: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound423.2307.1Negative
This compound (Qualifier)423.2193.1Negative
Cloprostenol-d4 (IS)427.2311.1Negative

Note: These MRM transitions are based on the molecular weight of Cloprostenol and may require optimization on the specific mass spectrometer used.

Method Validation and Data Presentation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results. The following tables summarize the expected performance characteristics of a validated method.

Table 2: Calibration Curve and Linearity

ParameterExpected Value
Linearity Range 0.1 - 100 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.99

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ0.1< 20%< 20%± 20%
Low QC0.3< 15%< 15%± 15%
Mid QC10< 15%< 15%± 15%
High QC80< 15%< 15%± 15%

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC0.3> 80%85 - 115%
High QC80> 80%85 - 115%

Table 5: Stability

Stability ConditionDurationExpected Stability
Bench-top (Room Temperature) 4 hours± 15% of nominal
Autosampler (4°C) 24 hours± 15% of nominal
Freeze-Thaw Cycles (-20°C to Room Temperature) 3 cycles± 15% of nominal
Long-term Storage (-80°C) 3 months± 15% of nominal

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of this compound in plasma. The use of a chiral stationary phase is essential for the selective measurement of this specific diastereomer. The detailed protocol for sample preparation and the proposed LC-MS/MS parameters serve as a strong starting point for method implementation in a research or drug development setting. Adherence to rigorous validation procedures will ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies.

References

Application Notes and Protocols: (+)-5-trans Cloprostenol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-trans Cloprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1] It functions as an agonist for the PGF2α receptor, also known as the FP receptor.[2] While it is recognized as a less active isomer of Cloprostenol, its ability to activate the FP receptor makes it a useful tool in cell culture studies aimed at understanding PGF2α-mediated signaling pathways and their physiological effects.[3][4] These pathways are integral to a variety of cellular processes, including proliferation, differentiation, and apoptosis, making this compound relevant for research in reproductive biology, oncology, and developmental biology.

Mechanism of Action: The FP Receptor Signaling Pathway

This compound exerts its effects by binding to and activating the FP receptor, a G protein-coupled receptor (GPCR).[5] Upon agonist binding, the receptor activates the Gq alpha subunit of its associated heterotrimeric G protein. This initiates a signaling cascade involving the activation of Phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels, along with DAG, activate Protein Kinase C (PKC). Activated PKC can then phosphorylate a multitude of downstream target proteins, leading to the modulation of various cellular functions.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cloprostenol This compound FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Responses (Proliferation, Differentiation, etc.) PKC->Cellular_Response Phosphorylates targets leading to Chondrocyte_Differentiation_Workflow cluster_workflow Experimental Workflow A Seed ATDC5 Cells B Culture in Differentiation Medium A->B C Treat with this compound (and Vehicle Control) B->C D Incubate for up to 21 days (Replace medium/treatment every 2-3 days) C->D E Harvest Cells at Time Points D->E H Fix and Stain with Alcian Blue D->H F RNA Isolation E->F G qRT-PCR for Chondrogenic Markers F->G I Data Analysis G->I H->I

References

Application Notes and Protocols for Pharmacokinetic Studies of Cloprostenol in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific pharmacokinetic data for (+)-5-trans Cloprostenol (B1669231) in rats. This isomer is reported to be a less active impurity generated during the synthesis of the active luteolytic agent, (+)-cloprostenol[1][2]. The following application notes and protocols are based on studies conducted with cloprostenol (as a racemic mixture or unspecified isomeric form) in rats and are provided as a reference. These findings may not be directly representative of the pharmacokinetic profile of the (+)-5-trans isomer.

Application Notes

These notes provide an overview of the key pharmacokinetic characteristics of cloprostenol in rats, based on available scientific literature.

Absorption and Distribution:

Following subcutaneous administration of [14C]cloprostenol to rats at a dose of 200 micrograms/kg, the maximum observed plasma concentration of total radioactivity was 84 ng equivalents/ml at 30 minutes post-administration. A component that co-chromatographed with cloprostenol was cleared rapidly from the plasma with a half-life of 54 minutes.[3] Intravaginal administration of the same dose resulted in low and sustained plasma concentrations of radioactivity[3].

Metabolism:

In rats, cloprostenol undergoes metabolism primarily through beta-oxidation, leading to the formation of tetranor-cloprostenol.[3] Another metabolic transformation that occurs is in the cyclopentane (B165970) ring, resulting in the identification of the tetranor acid of 9-keto-cloprostenol in the urine. Unchanged cloprostenol and a conjugate of tetranor-cloprostenol were found to be minor urinary metabolites.[3]

Excretion:

After a subcutaneous dose of 200 micrograms/kg of [14C]cloprostenol in rats, the administered radioactivity was almost entirely recovered in the excreta. Approximately 52% of the dose was excreted in the urine and 43% in the feces.[3] Another study reported that after subcutaneous administration of doses ranging from 20 to 200 µg/kg of cloprostenol, about 60% of the radioactivity was recovered in the urine and 14% in the feces within 48 hours, with complete excretion within 7 days[4]. The radiolabeled compounds found in the feces were initially eliminated via the bile[3]. Following intravaginal administration, 42% of the dose was recovered in the excreta, distributed equally between urine and feces[3].

Quantitative Data Summary

The following table summarizes the available quantitative pharmacokinetic data for cloprostenol in rats.

ParameterValueRoute of AdministrationDoseNotesReference
Cmax 84 ng equiv./mlSubcutaneous200 µg/kgMeasured as total 14C radioactivity.[3]
Tmax 30 minutesSubcutaneous200 µg/kgTime to reach maximum plasma concentration.[3]
Half-life (t½) 54 minutesSubcutaneous200 µg/kgRefers to a component co-chromatographing with cloprostenol.[3]
Urinary Excretion 52%Subcutaneous200 µg/kgPercentage of administered dose recovered in urine.[3]
Fecal Excretion 43%Subcutaneous200 µg/kgPercentage of administered dose recovered in feces.[3]
Urinary Excretion ~60% (within 48h)Subcutaneous20-200 µg/kgPercentage of administered radioactivity recovered in urine.[4]
Fecal Excretion ~14% (within 48h)Subcutaneous20-200 µg/kgPercentage of administered radioactivity recovered in feces.[4]

Experimental Protocols

Below are detailed methodologies for conducting pharmacokinetic studies of cloprostenol in rats, based on the cited literature.

Protocol 1: Pharmacokinetic Study Following Subcutaneous Administration

Objective: To determine the plasma concentration profile, half-life, and excretion of cloprostenol following subcutaneous administration in rats.

Materials:

  • Male rats (specify strain, e.g., Wistar)

  • [14C]cloprostenol (radiolabeled for tracking)

  • Vehicle for injection (e.g., saline)

  • Syringes and needles for subcutaneous injection

  • Blood collection tubes (e.g., heparinized)

  • Metabolic cages for separate collection of urine and feces

  • Scintillation counter and vials

  • Chromatography equipment (e.g., TLC or HPLC)

Procedure:

  • Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week before the experiment.

  • Dosing: Prepare a solution of [14C]cloprostenol in the vehicle to achieve the desired dose (e.g., 200 µg/kg). Administer the dose via subcutaneous injection.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, and 360 minutes) post-administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Radioactivity Measurement: Measure the total radioactivity in plasma samples using a scintillation counter to determine the concentration of [14C]cloprostenol and its metabolites.

  • Chromatographic Analysis: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate parent cloprostenol from its metabolites in plasma samples.

  • Excretion Study: House the rats in metabolic cages for at least 48 hours to collect urine and feces separately.

  • Sample Analysis: Homogenize and analyze urine and feces samples for total radioactivity to determine the extent and route of excretion.

experimental_workflow_subcutaneous acclimatization Animal Acclimatization dosing Subcutaneous Dosing ([14C]cloprostenol) acclimatization->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling excretion_study Urine & Feces Collection (Metabolic Cages) dosing->excretion_study plasma_separation Plasma Separation blood_sampling->plasma_separation radioactivity_measurement Radioactivity Measurement (Plasma) plasma_separation->radioactivity_measurement chromatography Chromatographic Analysis (TLC/HPLC) radioactivity_measurement->chromatography excretion_analysis Radioactivity Measurement (Urine & Feces) excretion_study->excretion_analysis

Experimental workflow for subcutaneous pharmacokinetic study.
Protocol 2: Metabolite Identification

Objective: To identify the major metabolites of cloprostenol in rat urine.

Materials:

  • Urine samples from rats treated with cloprostenol

  • Solid-phase extraction (SPE) cartridges

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Derivatization agents

Procedure:

  • Sample Preparation: Pool urine samples collected from rats after cloprostenol administration.

  • Extraction: Use solid-phase extraction (SPE) to extract cloprostenol and its metabolites from the urine matrix.

  • Derivatization: Chemically modify the extracted compounds (derivatization) to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different components of the mixture, and the mass spectrometer provides information about the molecular weight and structure of each component, allowing for the identification of metabolites.

  • Data Analysis: Compare the mass spectra of the detected peaks with known fragmentation patterns of cloprostenol and its potential metabolites (e.g., tetranor and keto derivatives).

metabolite_identification_workflow urine_collection Urine Collection from Treated Rats extraction Solid-Phase Extraction (SPE) urine_collection->extraction derivatization Chemical Derivatization extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis & Metabolite Identification gcms_analysis->data_analysis pgf2a_signaling_pathway cloprostenol Cloprostenol (PGF2α Analogue) fp_receptor Prostaglandin (B15479496) F Receptor (FP) cloprostenol->fp_receptor Binds to g_protein Gq/11 Protein fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Downstream Cellular Responses (e.g., Luteolysis) ca_release->cellular_response pkc_activation->cellular_response

References

Application Notes and Protocols for LC-MS/MS Quantification of (+)-5-trans Cloprostenol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of (+)-5-trans Cloprostenol, a synthetic prostaglandin (B15479496) F2α analog, in cell culture media using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is designed to be a robust and sensitive tool for researchers investigating the effects and pharmacokinetics of this compound in in vitro models.

Introduction

This compound is a potent luteolytic agent used in veterinary medicine. Its presence and concentration in cell culture experiments are critical parameters for understanding its biological activity and mechanism of action. LC-MS/MS offers high selectivity and sensitivity for the accurate quantification of small molecules like Cloprostenol in complex biological matrices such as cell culture media. This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Cloprostenol-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (≥98%)

  • Ethyl acetate

  • Hexane (B92381)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Cell culture media (specific to the experiment)

Sample Preparation

Effective sample preparation is crucial for removing interferences from the cell culture media and concentrating the analyte. Two common methods are presented below: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is generally preferred for its efficiency and selectivity in cleaning up complex samples.[1][2]

2.2.1. Solid Phase Extraction (SPE) Protocol

This protocol is adapted from established methods for prostaglandin extraction.[3][4]

  • Sample Acidification: To 1 mL of cell culture medium, add a suitable internal standard (e.g., Cloprostenol-d4). Acidify the sample to a pH of approximately 3.5 by adding 2M hydrochloric acid. This step is crucial for the efficient retention of prostaglandins (B1171923) on the C18 stationary phase.[3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 5 mL of ethanol (B145695) followed by 5 mL of deionized water.[3]

  • Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of a 15% ethanol solution, and finally with 5 mL of hexane to remove lipids and other nonpolar interferences.[3]

  • Elution: Elute the this compound and the internal standard from the cartridge with 5 mL of ethyl acetate.[3]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

2.2.2. Liquid-Liquid Extraction (LLE) Protocol

  • Sample Preparation: To 1 mL of cell culture medium, add a suitable internal standard (e.g., Cloprostenol-d4).

  • Extraction: Add 3 mL of a suitable organic solvent (e.g., ethyl acetate) to the sample. Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for the separation of prostaglandins.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient Elution: A gradient elution is recommended to ensure good separation from matrix components. An example gradient is provided in the table below.

Time (min)% Mobile Phase B
0.020
1.020
8.095
10.095
10.120
15.020
Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for the analysis of prostaglandins.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity.

  • MRM Transitions: The following MRM transitions for Cloprostenol have been reported and should be used for quantification and confirmation.[5] The collision energy should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
This compound423.1307.1OptimizeQuantifier
This compound423.1221.1OptimizeQualifier
Cloprostenol-d4 (IS)427.1311.1OptimizeQuantifier

Data Presentation

The quantitative data for the LC-MS/MS method are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 100 mm x 2.1 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Negative
Detection Mode MRM
Ion Source Temperature 500 °C
Curtain Gas 25 psi
Nebulizer Gas 30 psi
Heater Gas 25 psi
Ion Spray Voltage -4500 V

Table 3: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)423.1307.1100To be optimized
This compound (Qualifier)423.1221.1100To be optimized
Cloprostenol-d4 (Internal Standard)427.1311.1100To be optimized

Visualization of Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound in cell culture media is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection Cell Culture Media Collection add_is Addition of Internal Standard (Cloprostenol-d4) sample_collection->add_is extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation Liquid Chromatography Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry Detection (ESI-, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: LC-MS/MS workflow for this compound analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in cell culture media using LC-MS/MS. The outlined sample preparation techniques, chromatographic conditions, and mass spectrometric parameters are designed to provide a robust and reliable method for researchers in various fields of drug development and life sciences. Adherence to these protocols will enable the accurate determination of this compound concentrations, facilitating a deeper understanding of its biological effects in vitro.

References

Application Notes and Protocols for the Use of (+)-5-trans Cloprostenol as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of (+)-5-trans Cloprostenol as a reference standard in analytical procedures and for its characterization in biological assays.

Introduction

This compound is a stereoisomer and a minor impurity that can be formed during the synthesis of the active pharmaceutical ingredient (+)-Cloprostenol.[1][2][3][4] Cloprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and is used in veterinary medicine.[1][2][3][4] As a process-related impurity, the quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the application of this compound as a reference standard for impurity profiling by High-Performance Liquid Chromatography (HPLC) and its characterization through a PGF2α receptor binding assay.

Analytical Application: Impurity Profiling by HPLC

The use of a well-characterized reference standard for this compound is essential for the accurate quantification of this impurity in batches of the drug substance. The United States Pharmacopeia (USP) provides a monograph for Cloprostenol Sodium that includes an HPLC method for the determination of organic impurities.[5][6] This method can be adapted for the quantification of the (+)-5-trans isomer.

Experimental Protocol: HPLC Method for Impurity Quantification

This protocol is based on the USP monograph for Cloprostenol Sodium and is suitable for the quantification of this compound as an impurity.[5][6]

a. Materials and Reagents:

  • This compound Reference Standard

  • Cloprostenol Sodium Active Pharmaceutical Ingredient (API) test sample

  • Chromatographic grade hexane

  • Dehydrated alcohol (Ethanol)

  • Glacial acetic acid

  • High-purity water for mobile phase preparation

b. Chromatographic Conditions: A liquid chromatograph equipped with a UV detector and a column with L3 packing is used.[5]

ParameterValue
Column 4.6-mm × 25-cm; 5-µm packing L3 (C18 silica)
Mobile Phase Chromatographic hexane, dehydrated alcohol, and glacial acetic acid (930:70:1)
Flow Rate 1.8 mL/min
Detector Wavelength 220 nm
Injection Volume 5 µL
Column Temperature Ambient
Run Time Not less than twice the retention time of the main Cloprostenol peak

c. Preparation of Solutions:

  • Standard Solution (for system suitability and identification): Prepare a solution of USP Cloprostenol Sodium Reference Standard in dehydrated alcohol at a concentration of about 0.8 mg/mL.

  • Reference Standard Solution (this compound): Accurately weigh and dissolve a known amount of this compound Reference Standard in dehydrated alcohol to obtain a solution with a concentration of approximately 0.02 mg/mL.

  • Test Solution: Accurately weigh and dissolve the Cloprostenol Sodium API in dehydrated alcohol to obtain a solution with a concentration of about 20 mg/mL.[5][6]

d. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Standard Solution to verify system suitability (e.g., tailing factor, relative standard deviation).

  • Inject the Reference Standard Solution of this compound to determine its retention time.

  • Inject the Test Solution and record the chromatogram.

  • Identify the peak corresponding to this compound in the Test Solution chromatogram by comparing its retention time with that from the Reference Standard Solution.

  • Calculate the percentage of this compound in the Cloprostenol Sodium API using the area normalization method or by external standard quantification if required by the specific validation protocol.

Data Presentation: Illustrative HPLC Data

The following table presents example data for the HPLC analysis. Note that the retention time for this compound is illustrative and will need to be experimentally determined.

CompoundRetention Time (min) (Illustrative)Relative Retention Time (to Cloprostenol)Acceptance Criteria
Cloprostenol10.01.00-
This compound 8.50.85NMT 1.0%
Other individual impuritiesVariesVariesNMT 1.0%
Total Impurities--NMT 2.5%
NMT: Not More Than

Experimental Workflow: HPLC Impurity Profiling

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution (Cloprostenol RS) sys_suit System Suitability Check (Inject Standard) prep_std->sys_suit prep_ref Prepare Reference Standard (this compound) det_rt Determine Retention Time (Inject Reference Standard) prep_ref->det_rt prep_test Prepare Test Solution (API Sample) analyze Analyze API Sample (Inject Test Solution) prep_test->analyze sys_suit->analyze If suitable identify Identify Impurity Peak det_rt->identify analyze->identify quantify Quantify Impurity identify->quantify report Report Results quantify->report

Caption: Workflow for HPLC impurity profiling of Cloprostenol.

Biological Application: PGF2α Receptor Binding Assay

Cloprostenol exerts its biological effects by acting as an agonist at the Prostaglandin F2α (FP) receptor.[7] The (+)-5-trans isomer of Cloprostenol is known to be significantly less active than the cis-isomer.[1] A competitive radioligand binding assay can be used to quantify the binding affinity (Ki) of this compound for the FP receptor, providing a measure of its biological potency relative to the active ingredient.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a general method for determining the inhibitory constant (Ki) of this compound for the FP receptor.

a. Materials and Reagents:

  • This compound Reference Standard

  • (+)-Cloprostenol (for comparison)

  • [³H]-PGF2α (Radioligand)

  • Cell membranes expressing the human FP receptor

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (ice-cold)

  • Scintillation cocktail

  • Glass fiber filters

b. Assay Procedure:

  • Prepare serial dilutions of this compound and (+)-Cloprostenol in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁴ M.

  • In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]-PGF2α at a concentration close to its Kd), and varying concentrations of the unlabeled competitor (this compound or (+)-Cloprostenol).

  • Include control wells for total binding (no competitor) and non-specific binding (excess of a potent unlabeled ligand).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8][9]

Data Presentation: Illustrative Receptor Binding Data

The following table presents example data from a competitive binding assay. The IC50 and Ki values for this compound are illustrative and reflect its lower potency.

CompoundIC50 (nM) (Illustrative)Ki (nM) (Illustrative)Relative Potency (to (+)-Cloprostenol)
(+)-Cloprostenol1051
This compound 2001000.05 (20-fold less potent)

Experimental Workflow: Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_data Data Analysis prep_mem Prepare Receptor Membranes incubate Incubate Membranes, Radioligand & Competitor prep_mem->incubate prep_lig Prepare Radioligand prep_lig->incubate prep_comp Prepare Competitor Dilutions (this compound) prep_comp->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki report Report Affinity calc_ki->report

Caption: Workflow for a competitive radioligand binding assay.

PGF2α Receptor Signaling Pathway

Cloprostenol, acting on the FP receptor, initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G-protein.[7][10] This leads to the activation of Phospholipase Cβ (PLCβ), which in turn generates the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][12][13] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various cellular responses.[14][15]

Signaling Pathway Diagram

PGF2a_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cloprostenol (+)-Cloprostenol / this compound fp_receptor FP Receptor (GPCR) cloprostenol->fp_receptor Binds to g_protein Gq Protein (α, β, γ subunits) fp_receptor->g_protein Activates plcb Phospholipase Cβ (PLCβ) g_protein->plcb Activates (Gαq) pip2 PIP2 plcb->pip2 Hydrolyzes ip3 IP3 pip2->ip3 Generates dag DAG pip2->dag Generates er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases cellular_response Cellular Responses (e.g., muscle contraction, gene expression) ca2->cellular_response Mediates pkc->cellular_response Phosphorylates targets leading to

Caption: PGF2α (FP) receptor signaling pathway.

References

Application Notes and Protocols: (+)-5-trans Cloprostenol in Veterinary Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprostenol (B1669231) is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) widely used in veterinary medicine as a potent luteolytic agent.[1] It is instrumental in synchronizing estrus, treating reproductive disorders, and inducing parturition in various species, including cattle, horses, and swine.[2] Cloprostenol is a chiral molecule and exists as different stereoisomers. The biological activity resides almost exclusively in the dextrorotatory (d) enantiomer, also known as (+)-Cloprostenol or R-cloprostenol.[2]

This document focuses on (+)-5-trans Cloprostenol , a specific isomer of cloprostenol. It is crucial for researchers to understand that this compound is generally considered a minor, biologically less active impurity or isomer compared to the commercially used d-cloprostenol (B24006). Its primary application in a research setting is not as a therapeutic agent but as a negative control or for comparative analysis in studies investigating the stereospecificity of prostaglandin receptors and the mechanism of action of more potent PGF2α analogues.

Understanding Cloprostenol Isomers

Cloprostenol is typically synthesized as a racemic mixture (dl-cloprostenol), containing both the dextrorotatory (d) and levorotatory (l) enantiomers. The luteolytic activity is primarily associated with the d-enantiomer.[3] The l-enantiomer (B50610) is considered not only to have no significant luteolytic effect but may also impede the action of the d-enantiomer at the receptor site.[3]

The d-enantiomer (d-cloprostenol) is significantly more potent than the racemic mixture.[4] Consequently, therapeutic preparations of d-cloprostenol can be administered at a lower dose to achieve the desired luteolytic effect with potentially fewer side effects.[3]

This compound is an isomer that differs in the spatial arrangement around a double bond in the heptenoic acid side chain. This structural difference results in a significantly lower binding affinity for the PGF2α receptor (FP receptor) and, consequently, substantially reduced biological activity.

Data Presentation: Relative Potency of Cloprostenol Forms

The following table summarizes the relative potencies of different forms of cloprostenol based on their luteolytic activity and receptor binding affinity.

CompoundIsomer CompositionRelative Potency/ActivityTypical Dosage (Cattle)
d-Cloprostenol Dextrorotatory (R)-enantiomerHigh (The biologically active form)150 µg
dl-Cloprostenol Racemic mixture (d- and l-enantiomers)Moderate (Potency is due to the d-enantiomer content)500 µg
This compound trans-isomerVery Low / NegligibleNot used therapeutically

Note: The data presented are compiled from various sources for comparative purposes.[2][3][4] Absolute values can vary depending on the specific assay and species.

Mechanism of Action: PGF2α Receptor Signaling

The primary mechanism of action for cloprostenol is through its binding to and activation of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[5] The binding of an agonist like d-cloprostenol to the FP receptor in the corpus luteum initiates a signaling cascade that leads to luteolysis—the functional and structural regression of the corpus luteum.[2] This process results in a rapid decline in progesterone (B1679170) production, which is essential for the maintenance of pregnancy, and allows for the initiation of a new estrous cycle.[6]

The key signaling events following FP receptor activation include:

  • Activation of Phospholipase C (PLC).

  • Generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-mediated release of intracellular calcium (Ca2+).

  • DAG-mediated activation of Protein Kinase C (PKC).

  • Downstream effects include inhibition of steroidogenesis, induction of apoptosis (programmed cell death), and uterine smooth muscle contraction.[6][7]

Due to its low affinity for the FP receptor, this compound is a very weak activator of this pathway and thus does not effectively induce luteolysis.

Visualization: PGF2α Receptor Signaling Pathway in Luteolysis

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a (+)-Cloprostenol (PGF2α Analog) FP_receptor FP Receptor PGF2a->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Progesterone Progesterone Synthesis Inhibition Downstream->Progesterone Apoptosis Apoptosis (Luteal Cell Death) Downstream->Apoptosis

Caption: PGF2α analog signaling cascade in luteal cells.

Experimental Protocols

The primary research application of this compound is as a negative control in experiments designed to evaluate the efficacy and mechanism of action of luteolytic agents. Below is a representative protocol for an in vitro luteolysis assay using cultured luteal cells.

Protocol: In Vitro Assessment of Luteolytic Potential of Prostaglandin Analogs

Objective: To compare the effects of d-cloprostenol and this compound on progesterone production and cell viability in cultured luteal cells.

Materials:

  • Primary luteal cells or a suitable luteal cell line.

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS), and antibiotics.

  • d-Cloprostenol (positive control).

  • This compound (test compound/negative control).

  • Vehicle control (e.g., DMSO or ethanol).

  • Progesterone immunoassay kit (ELISA or RIA).

  • Cell viability assay kit (e.g., MTT or alamarBlue).

  • Multi-well cell culture plates (e.g., 24-well or 96-well).

  • Standard cell culture equipment (incubator, centrifuge, microscope).

Methodology:

  • Cell Culture:

    • Culture luteal cells in appropriate medium until they reach 70-80% confluency.

    • Seed the cells into multi-well plates at a predetermined density and allow them to attach and grow for 24-48 hours.

  • Treatment Preparation:

    • Prepare stock solutions of d-cloprostenol and this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of each compound in serum-free or low-serum culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

    • Prepare a vehicle control with the same final concentration of the solvent used for the test compounds.

  • Experimental Treatment:

    • Remove the growth medium from the cultured cells and wash with phosphate-buffered saline (PBS).

    • Add the prepared treatment media (vehicle control, d-cloprostenol dilutions, this compound dilutions) to the respective wells.

    • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Endpoint Analysis:

    • Progesterone Assay:

      • At the end of the incubation period, collect the cell culture supernatant from each well.

      • Centrifuge the supernatant to remove any cellular debris.

      • Measure the progesterone concentration in the supernatant using a progesterone immunoassay kit according to the manufacturer's instructions.

    • Cell Viability Assay:

      • After collecting the supernatant, perform a cell viability assay on the remaining cells in the wells according to the manufacturer's protocol (e.g., MTT assay).[8][9]

  • Data Analysis:

    • Normalize the progesterone production for each treatment group to the vehicle control.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot dose-response curves for both compounds for progesterone inhibition and cell viability.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Visualization: Experimental Workflow for In Vitro Luteolysis Assay

experimental_workflow start Start: Luteal Cell Culture seeding Seed Cells into Multi-well Plates start->seeding treatment Prepare & Add Treatments: - Vehicle Control - d-Cloprostenol (Positive Control) - this compound (Test) seeding->treatment incubation Incubate for 24-72 hours treatment->incubation supernatant Collect Supernatant incubation->supernatant cells Process Remaining Cells incubation->cells progesterone Progesterone Assay (ELISA/RIA) supernatant->progesterone viability Cell Viability Assay (MTT) cells->viability analysis Data Analysis and Comparison progesterone->analysis viability->analysis end End analysis->end

References

Application Notes and Protocols for the Synthesis of Deuterated (+)-5-trans Cloprostenol for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of deuterated (+)-5-trans Cloprostenol. This isotopically labeled analog of the prostaglandin (B15479496) F2α is a valuable tool for tracer studies in various research and development applications, including pharmacokinetics, metabolism, and receptor binding assays.

Introduction

This compound is a synthetic analog of prostaglandin F2α (PGF2α). While the cis-isomer, (+)-Cloprostenol, is a potent luteolytic agent, the 5-trans isomer is significantly less active.[1][2] Deuterium-labeled compounds are powerful tools in drug discovery and development. The substitution of hydrogen with deuterium (B1214612) can alter the pharmacokinetic profile of a drug by affecting its metabolism, a phenomenon known as the kinetic isotope effect. Furthermore, deuterated compounds serve as ideal internal standards for quantitative analysis by mass spectrometry due to their similar chemical properties and distinct mass.[3][4] This document outlines the synthetic route for preparing deuterated this compound, its mechanism of action, and protocols for its use in tracer studies.

Data Presentation

The synthesis of deuterated this compound is a multi-step process. The following table summarizes the key synthetic steps and their reported yields for the synthesis of related prostaglandin analogs. It is important to note that specific yields for the deuterated target molecule may vary and require optimization.

Step No.ReactionStarting MaterialProductReagentsReported Yield (%)
1One-pot synthesisCommercially available starting materialsCorey LactoneOrganocatalyst~50 (overall for 7 steps)[5]
2OxidationCorey Lactone alcoholCorey AldehydeCollins reagent (CrO₃·2Pyr)High Yield (not specified)
3Horner-Wadsworth-Emmons ReactionCorey Aldehyde & Deuterated phosphonate (B1237965)Deuterated enone intermediateNaH, DME70-85[6]
4ReductionDeuterated enone intermediateDeuterated diol intermediateZn(BH₄)₂~93 (for similar reductions)[7]
5Deprotection & Lactol formationDeuterated diol intermediateDeuterated lactolDIBAL-HHigh Yield (not specified)
6Wittig ReactionDeuterated lactol & Phosphonium (B103445) ylideDeuterated this compound (protected)Dimsyl sodium, DMSO~80[8]
7DeprotectionDeuterated this compound (protected)Deuterated this compoundMild acidHigh Yield (not specified)
8Deuterium Incorporation (alternative)Non-deuterated CloprostenolDeuterated this compoundD₂O, catalyst>95% incorporation[9]

Experimental Protocols

Protocol 1: Synthesis of Deuterated this compound via Corey Lactone

This protocol outlines the general synthetic strategy starting from the well-established Corey lactone intermediate.

1. Preparation of the Corey Aldehyde:

  • Protect the hydroxyl groups of the Corey lactone using a suitable protecting group (e.g., p-phenylbenzoyl).

  • Oxidize the primary alcohol of the protected Corey lactone to the corresponding aldehyde (Corey aldehyde) using an oxidizing agent such as Collins reagent (CrO₃·2Pyr) or Swern oxidation.

2. Introduction of the Deuterated ω-chain via Horner-Wadsworth-Emmons Reaction:

  • Synthesize a deuterated phosphonate reagent corresponding to the ω-chain of Cloprostenol. Deuterium can be introduced at specific positions of the phosphonate starting materials.

  • Perform a Horner-Wadsworth-Emmons reaction between the Corey aldehyde and the deuterated phosphonate ylide (generated by treating the phosphonate with a base like NaH in DME). This reaction predominantly forms the E-alkene.[10][11][12][13]

3. Stereoselective Reduction of the Ketone:

  • Reduce the ketone group on the newly introduced ω-chain to a hydroxyl group. A stereoselective reducing agent such as zinc borohydride (B1222165) (Zn(BH₄)₂) is used to obtain the desired (S)-configuration at C-15.

4. Formation of the Lactol:

  • Reduce the lactone ring of the intermediate to a lactol using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).

5. Introduction of the α-chain via Wittig Reaction:

  • Prepare the appropriate phosphonium ylide for the α-chain.

  • React the lactol with the ylide in a Wittig reaction to form the cis-double bond of the α-chain. The use of dimsyl sodium in DMSO is a common condition for this step.

6. Deprotection and Purification:

  • Remove all protecting groups under appropriate conditions (e.g., mild acid for THP ethers).

  • Purify the final product, deuterated this compound, using chromatographic techniques such as HPLC.

Protocol 2: Deuterium Labeling via Hydrogen-Deuterium Exchange

This protocol describes a potential method for introducing deuterium into a pre-synthesized Cloprostenol molecule.

1. Catalyst Selection:

  • Choose a suitable transition metal catalyst for hydrogen-deuterium exchange (e.g., palladium, platinum, iridium, or rhodium).[14]

2. Exchange Reaction:

  • Dissolve the non-deuterated this compound in a suitable solvent.

  • Add a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), and the catalyst.

  • Heat the reaction mixture to facilitate the exchange of specific protons with deuterium. The position of deuteration will depend on the catalyst and reaction conditions.

3. Monitoring and Purification:

  • Monitor the extent of deuterium incorporation using analytical techniques like NMR spectroscopy or mass spectrometry.[14]

  • Once the desired level of deuteration is achieved, purify the deuterated product using chromatography.

Visualizations

Signaling Pathway of Cloprostenol

Cloprostenol, as a PGF2α analog, exerts its effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a signaling cascade through the Gq alpha subunit.[14][15][16] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][18] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC).[14][16] This cascade ultimately leads to various cellular responses.

Cloprostenol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cloprostenol Cloprostenol FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response Ca2->Cellular_Response mediates PKC->Cellular_Response phosphorylates targets Synthesis_Workflow Start Corey Lactone Oxidation Oxidation Start->Oxidation Corey_Aldehyde Corey Aldehyde Oxidation->Corey_Aldehyde HWE Horner-Wadsworth-Emmons (with deuterated phosphonate) Corey_Aldehyde->HWE Enone Deuterated Enone HWE->Enone Reduction Ketone Reduction Enone->Reduction Diol Deuterated Diol Reduction->Diol Lactol_Formation Lactol Formation Diol->Lactol_Formation Lactol Deuterated Lactol Lactol_Formation->Lactol Wittig Wittig Reaction Lactol->Wittig Protected_Cloprostenol Protected Deuterated This compound Wittig->Protected_Cloprostenol Deprotection Deprotection Protected_Cloprostenol->Deprotection Final_Product Deuterated this compound Deprotection->Final_Product

References

Troubleshooting & Optimization

solubility and stability of (+)-5-trans Cloprostenol in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of (+)-5-trans Cloprostenol when using Dimethyl Sulfoxide (B87167) (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: The solubility of this compound in DMSO is reported to be greater than 100 mg/mL.[1][2] This high solubility makes DMSO a suitable solvent for preparing concentrated stock solutions.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, you can directly dissolve the solid this compound in DMSO. If your starting material is supplied as a solution in another solvent like ethanol, it is recommended to evaporate the initial solvent under a gentle stream of nitrogen gas and then reconstitute the compound in DMSO.[3] It is crucial to use anhydrous DMSO to minimize potential degradation.

Q3: At what temperature should I store my this compound stock solution in DMSO?

Q4: Can I subject my DMSO stock solution to multiple freeze-thaw cycles?

A4: While some studies on general compound stability in DMSO suggest that a limited number of freeze-thaw cycles (around 11) may not lead to significant compound loss, it is best practice to minimize these cycles.[5] To do so, consider aliquoting the stock solution into smaller, single-use vials before freezing. This prevents repeated temperature fluctuations for the entire stock.

Q5: I observed precipitation in my stock solution after taking it out of the freezer. What should I do?

A5: Precipitation upon removal from the freezer can occur. Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound completely. If precipitation persists, gentle warming in a water bath (e.g., at 37°C) may be necessary. Always visually inspect the solution for complete dissolution before making further dilutions.

Q6: Is it advisable to store aqueous dilutions of my this compound DMSO stock?

A6: It is not recommended to store aqueous solutions of Cloprostenol for more than one day.[3][4] Prepare aqueous dilutions fresh from the DMSO stock solution for each experiment to ensure potency and avoid degradation.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubility
This compoundDMSO>100 mg/mL[1][2]
This compoundDMF>100 mg/mL[2]
This compoundEthanol>100 mg/mL[2]
This compoundPBS (pH 7.2)>16 mg/mL[2]
(+)-Cloprostenol (sodium salt)DMSO~60 mg/mL[4]
This compound isopropyl esterDMSO~100 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid form)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure: a. Weigh the desired amount of this compound in a sterile tube. b. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of the compound). c. Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary to aid dissolution. d. Visually inspect the solution to ensure no particulate matter is present. e. For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. f. Store the aliquots at -20°C in a tightly sealed container, protected from light.[6][7]

Troubleshooting Guides

Issue 1: Compound Precipitation in DMSO Stock Solution

  • Possible Cause: The solution was not fully equilibrated to room temperature before use, or the storage temperature was too high, leading to solvent evaporation and increased concentration.

  • Solution:

    • Allow the vial to warm to room temperature.

    • Vortex the solution vigorously.

    • If precipitation persists, warm the solution gently in a 37°C water bath for a short period.

    • Always visually confirm complete dissolution before use.

Issue 2: Inconsistent Experimental Results

  • Possible Cause 1: Compound Degradation. The stock solution may have degraded due to improper storage (e.g., prolonged exposure to light, room temperature, or moisture).

  • Solution 1: Prepare a fresh stock solution from solid compound. Always store stock solutions at -20°C and protect them from light. Use anhydrous DMSO to minimize water-related degradation.[5][8]

  • Possible Cause 2: Inaccurate Pipetting of Viscous DMSO. DMSO is more viscous than aqueous solutions, which can lead to pipetting errors.

  • Solution 2: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. Ensure slow and careful aspiration and dispensing.

  • Possible Cause 3: Freeze-Thaw Cycles. Repeated freezing and thawing can potentially degrade the compound.

  • Solution 3: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Visualizations

experimental_workflow Workflow for Preparing this compound Stock Solution start Start weigh Weigh (+)-5-trans Cloprostenol solid start->weigh add_dmso Add anhydrous DMSO to desired concentration weigh->add_dmso dissolve Vortex to dissolve (gentle warming if needed) add_dmso->dissolve check_dissolution Visually inspect for complete dissolution dissolve->check_dissolution check_dissolution->dissolve Precipitate remains aliquot Aliquot into single-use vials check_dissolution->aliquot Dissolved store Store at -20°C, protected from light aliquot->store end End store->end

Caption: Workflow for preparing a stock solution of this compound in DMSO.

troubleshooting_guide Troubleshooting Guide for DMSO Stock Solutions issue Encountered Issue? precipitation Precipitation in Stock issue->precipitation Yes inconsistent_results Inconsistent Results issue->inconsistent_results No warm_vortex Warm to room temp and vortex precipitation->warm_vortex check_storage Check storage conditions (-20°C, protected from light) inconsistent_results->check_storage check_pipetting Review pipetting technique (reverse pipetting) inconsistent_results->check_pipetting check_freeze_thaw Minimize freeze-thaw cycles (use aliquots) inconsistent_results->check_freeze_thaw check_dissolution Visually inspect warm_vortex->check_dissolution dissolved Use solution check_dissolution->dissolved Yes not_dissolved Gentle warming (37°C) check_dissolution->not_dissolved No not_dissolved->warm_vortex prepare_fresh Prepare fresh stock check_storage->prepare_fresh Improper check_pipetting->prepare_fresh If error persists check_freeze_thaw->prepare_fresh If cycles > recommended

Caption: A decision tree for troubleshooting common issues with DMSO stock solutions.

References

Technical Support Center: Degradation of (+)-5-trans Cloprostenol in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-5-trans Cloprostenol in aqueous solutions. The information is designed to help anticipate and troubleshoot potential stability issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: Based on the behavior of structurally similar prostaglandin (B15479496) F2α analogs, the primary degradation pathways for this compound in aqueous solution are anticipated to be hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The ester functional group in the Cloprostenol molecule is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would result in the formation of the corresponding carboxylic acid, Cloprostenol acid.

  • Oxidation: The allylic alcohol and other hydroxyl groups on the cyclopentane (B165970) ring and side chains can be susceptible to oxidation. This can lead to the formation of ketone derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This may involve isomerization of the double bonds or other complex photochemical reactions.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer potential products based on studies of analogs like latanoprost (B1674536) and travoprost. Expected degradation products include:

  • Cloprostenol Acid: Formed via hydrolysis of the ester group.

  • 15-keto-Cloprostenol: A potential oxidation product where the hydroxyl group at the C-15 position is oxidized to a ketone.

  • Isomers: Cis/trans isomerization of the double bonds in the side chains can occur, particularly upon exposure to light. For instance, the formation of the 5,6-trans isomer is a known impurity for some prostaglandins.[1]

Q3: How can I minimize the degradation of my this compound aqueous solution during my experiments?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Maintain the pH of the aqueous solution within a neutral range (pH 6-7.5) to minimize acid- or base-catalyzed hydrolysis.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[2]

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C) to slow down all degradation reactions.[3]

  • Use of Antioxidants: If oxidation is a concern, consider the addition of a suitable antioxidant to the formulation.

  • Inert Atmosphere: For long-term storage or when working with highly sensitive experiments, purging the solution and vial headspace with an inert gas like nitrogen or argon can help prevent oxidation.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Bioassays
Potential Cause Troubleshooting Steps
Degradation of Cloprostenol 1. Verify Solution Age and Storage: Ensure that the aqueous solution was freshly prepared and stored under the recommended conditions (protected from light, controlled temperature and pH).
2. Analytical Confirmation: Use a stability-indicating HPLC method to determine the concentration of the active this compound and to detect the presence of any degradation products.
3. pH Measurement: Check the pH of your aqueous solution. Deviations from the optimal pH range can accelerate hydrolysis.
4. Review Experimental Conditions: Assess if any experimental conditions (e.g., prolonged exposure to light, high temperatures) could have contributed to degradation.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
Potential Cause Troubleshooting Steps
Formation of Degradation Products 1. Characterize Unknown Peaks: Use mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can help in identifying potential degradation products such as the hydrolyzed acid form or oxidized derivatives.
2. Forced Degradation Study: Perform a forced degradation study on a standard solution of this compound under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks in your experimental samples.
3. Evaluate Blank Samples: Analyze your placebo or vehicle solution to ensure the unknown peaks are not originating from the excipients or the solvent.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Degradation Products for Prostaglandin F2α Analogs (Applicable by Analogy to this compound)

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, heatHydrolysis of the ester to the corresponding carboxylic acid (Cloprostenol Acid).
Basic Hydrolysis 0.1 M NaOH, room temperatureHydrolysis of the ester to the corresponding carboxylic acid (Cloprostenol Acid).[4]
Oxidation 3-30% H₂O₂, room temperatureOxidation of hydroxyl groups to ketones (e.g., 15-keto-Cloprostenol).[4]
Thermal Degradation 40-80°CGeneral degradation, potential for isomerization and other reactions.[3][4]
Photodegradation Exposure to UV or fluorescent lightIsomerization of double bonds (e.g., formation of cis/trans isomers), other complex photoproducts.[2][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound standard

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a specified period (e.g., 2, 4, 8 hours).

  • Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or in a photostability chamber for a specified duration.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Visualizations

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation Cloprostenol This compound Cloprostenol_Acid Cloprostenol Acid Cloprostenol->Cloprostenol_Acid H₂O, H⁺/OH⁻ Keto_Cloprostenol 15-keto-Cloprostenol Cloprostenol->Keto_Cloprostenol [O] Isomers Geometric Isomers Cloprostenol->Isomers Light (hν)

Caption: Predicted degradation pathways of this compound.

start Start: Inconsistent Analytical Results q1 Is the solution freshly prepared and properly stored? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there unexpected peaks in the chromatogram? a1_yes->q2 action1 Prepare fresh solution under recommended conditions. a1_no->action1 end End: Problem Resolved action1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no action2 Perform forced degradation and use LC-MS to identify peaks. a2_yes->action2 q3 Is the parent peak area significantly reduced? a2_no->q3 action2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no action3 Quantify degradation and reassess experimental protocol. a3_yes->action3 a3_no->end action3->end

Caption: Troubleshooting workflow for analytical inconsistencies.

References

troubleshooting (+)-5-trans Cloprostenol dose-response curve variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-5-trans Cloprostenol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot variability in dose-response curve experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro cell-based assays involving this compound.

Q1: What is this compound and how does it work?

A1: this compound is a synthetic analog of Prostaglandin (B15479496) F2α (PGF2α).[1] It functions as an agonist primarily for the Prostaglandin F receptor (FP), a G protein-coupled receptor (GPCR).[2][3] The activation of the FP receptor typically couples to the Gq/11 protein, initiating a signaling cascade that involves the activation of Phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[6] This signaling pathway is crucial in various physiological processes. This compound itself is often considered a minor impurity in the synthesis of the more active (+)-Cloprostenol and is noted to be significantly less active.[7][8]

Q2: I'm observing high variability between replicate wells (high intra-assay variability). What are the common causes?

A2: High intra-assay variability is a frequent issue in cell-based assays and can stem from several technical factors.[9]

  • Inconsistent Pipetting: This is a primary source of error. Variations in volume, especially during serial dilutions and additions to the plate, can significantly alter the final compound concentration in the wells.

  • Uneven Cell Seeding: A non-homogenous cell suspension leads to different numbers of cells per well. This directly impacts the magnitude of the response. "Edge effects," where wells on the perimeter of the plate evaporate more quickly, can also contribute to this problem.[10]

  • Inadequate Reagent Mixing: Failure to properly mix reagents within each well can result in a non-uniform reaction and variable signal output.

  • Temperature Gradients: Temperature fluctuations across the assay plate during incubation can affect cell health and the rate of biological reactions differently in various parts of the plate.

Troubleshooting Steps:

  • Pipetting Technique: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions and maintain a consistent technique (e.g., tip depth, speed).

  • Cell Plating: Gently mix the cell suspension before and during plating to prevent settling. To mitigate edge effects, avoid using the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media.[10]

  • Mixing: After adding reagents, gently mix the plate on a plate shaker, ensuring no cross-contamination.

  • Incubation: Ensure the incubator provides uniform temperature and CO2 distribution. Allow plates to equilibrate to room temperature before adding reagents if required by the protocol.

Q3: My dose-response curve has shifted to the right (higher EC50), indicating decreased potency. What could be the cause?

A3: A rightward shift in the dose-response curve suggests that a higher concentration of this compound is needed to achieve the half-maximal response.

  • Compound Degradation: The stability of this compound in your solvent and at your storage temperature may be compromised. Multiple freeze-thaw cycles of stock solutions can lead to degradation.

  • Incorrect Concentration Calculation: Errors in calculating the initial stock concentration or subsequent dilutions will lead to a systematic error in the final concentrations tested.

  • Cell Passage Number: Using cells with a high passage number can lead to phenotypic drift, potentially altering receptor expression levels or signaling efficiency.[9]

  • Reagent Issues: The quality and lot of critical reagents like serum or cell culture media can influence cell responsiveness.[11]

Troubleshooting Steps:

  • Compound Handling: Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment. Refer to the manufacturer's guidelines for optimal storage conditions.

  • Concentration Verification: Double-check all calculations for dilutions. If possible, verify the concentration of the stock solution using an analytical method like HPLC.

  • Cell Culture Standardization: Use cells within a defined, narrow passage number range for all experiments. Maintain consistent cell culture conditions (media, serum lot, supplements).[9]

Q4: The maximum response (Emax) of my curve is lower than expected. Why?

A4: A reduced Emax indicates that the system is not achieving its full signaling capacity.

  • Poor Cell Health: Cells that are stressed, contaminated (especially with mycoplasma), or have low viability will not respond optimally.[9]

  • Suboptimal Cell Density: If the cell number is too low, the total signal generated may not be sufficient to reach the expected maximum. Conversely, excessively high density can also lead to issues like nutrient depletion and contact inhibition.[12]

  • Insufficient Incubation Time: The stimulation time may not be long enough for the signaling pathway to reach its peak response.[12]

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the number of available receptors on the cell surface and thus lowering the maximum achievable response.

Troubleshooting Steps:

  • Monitor Cell Health: Regularly check cell viability (e.g., via Trypan Blue exclusion) and screen for mycoplasma contamination.

  • Optimize Cell Density: Perform a cell titration experiment to determine the optimal seeding density that provides the best assay window (the difference between the minimum and maximum signal).[12]

  • Time-Course Experiment: Conduct a time-course experiment with a fixed, high concentration of the agonist to identify the optimal stimulation time that yields the peak signal.

Experimental Protocols & Data

Protocol: Generating a Dose-Response Curve in a Cell-Based Calcium Assay

This protocol provides a general framework for measuring the response of cells expressing the FP receptor to this compound by monitoring intracellular calcium mobilization.

  • Cell Culture and Seeding:

    • Culture cells (e.g., HEK293 cells stably expressing the human FP receptor) in appropriate media.

    • Trypsinize and count the cells. Check for viability (>95%).

    • Seed the cells into a 96-well, black-walled, clear-bottom plate at a pre-optimized density (e.g., 40,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution series in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to generate working solutions at 2x the final desired concentrations.

  • Calcium Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye-loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Assay Execution and Readout:

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Set the instrument to record a baseline fluorescence reading for ~20 seconds.

    • The instrument then automatically injects the compound working solutions into the wells.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.

Data Presentation: Troubleshooting Checklist

The following table summarizes key variables and recommended parameters to ensure consistency.

ParameterRecommendation / CheckPotential Impact of Variability
Compound Store stock at -20°C or -80°C. Prepare fresh dilutions. Avoid freeze-thaw.Curve shift (potency), low Emax
Solvent Use high-purity DMSO. Keep final concentration low (<0.5%).Cell toxicity, compound precipitation
Cells Use consistent passage number (e.g., 5-15). Confirm viability >95%.Curve shift, low Emax, high variability
Plating Ensure homogenous cell suspension. Avoid edge wells.High intra-assay variability
Incubation Maintain consistent time and temperature (37°C, 5% CO2).Altered cell health and response
Pipetting Use calibrated pipettes and consistent technique.High intra-assay variability
Controls Include vehicle control (DMSO) and a positive control (PGF2α).Data normalization, assay validation

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by this compound binding to the FP receptor.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cloprostenol (+)-5-trans Cloprostenol FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds Gq Gαq/11 FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates

Caption: FP Receptor Gq signaling cascade.

Experimental Workflow Diagram

This flowchart outlines the major steps and decision points in a typical dose-response experiment.

Dose_Response_Workflow start Start plate_cells 1. Seed Cells in 96-well Plate start->plate_cells incubate24h 2. Incubate 24h (37°C, 5% CO₂) plate_cells->incubate24h load_dye 4. Load Cells with Calcium-Sensitive Dye incubate24h->load_dye prep_compound 3. Prepare Serial Dilutions of this compound read_plate 5. Measure Fluorescence (Baseline + Post-Injection) prep_compound->read_plate load_dye->read_plate analyze_data 6. Analyze Data (Normalize & Fit Curve) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based dose-response assay.

Troubleshooting Logic Diagram

This decision tree helps diagnose the source of dose-response curve variability.

Troubleshooting_Tree cluster_intra Intra-Assay Variability cluster_inter Inter-Assay Variability issue Dose-Response Variability? check_pipetting Review Pipetting Technique & Calibration issue->check_pipetting High in one plate? check_compound Verify Compound Storage & Dilutions issue->check_compound Varies between plates? check_plating Check Cell Plating Homogeneity check_pipetting->check_plating check_mixing Ensure Proper Well Mixing check_plating->check_mixing check_cells Standardize Cell Passage Number check_compound->check_cells check_reagents Use Consistent Reagent Lots check_cells->check_reagents

Caption: Decision tree for troubleshooting variability.

References

Technical Support Center: Optimizing (+)-5-trans Cloprostenol for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (+)-5-trans Cloprostenol (B1669231) in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is (+)-5-trans Cloprostenol and what is its mechanism of action?

A1: this compound is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[1] It is the less active trans isomer of (+)-Cloprostenol.[2] Like other PGF2α analogues, it is expected to exert its effects by acting as an agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][3] Activation of the FP receptor typically leads to the coupling of Gq/11, which in turn activates phospholipase C (PLC).[4][5] This initiates a signaling cascade involving the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[4][6] Downstream effects can include the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[4][5]

Q2: What is a good starting concentration for my in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type, assay, and experimental endpoint. As the trans isomer, it is less potent than the cis isomer, (+)-Cloprostenol.[2] Therefore, higher concentrations may be required to observe an effect. Based on studies with related compounds, a broad concentration range of 1 µM to 100 µM is a reasonable starting point for range-finding experiments. One study on a murine macrophage cell line (RAW 264.7) using D-cloprostenol (B24006) amides found that a concentration of 100 µM exhibited low cytotoxicity.[7] Another study on human luteal tissue slices used Cloprostenol at a concentration of 1 µg/mL (approximately 2.35 µM).[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent. For long-term storage, the solid powder should be stored at -20°C.[2] Stock solutions in solvent can be stored at -80°C for up to a year.[2] Prostaglandins can be unstable in aqueous solutions, so it is advisable to prepare fresh dilutions in your cell culture medium immediately before each experiment.[9]

Q4: What are potential off-target effects of this compound?

A4: While this compound is expected to be selective for the FP receptor, high concentrations may lead to off-target effects. These could include interactions with other prostanoid receptors, such as the prostaglandin E receptors (EP1, EP2, EP3, EP4), although the affinity for these is generally lower.[10] It is important to include appropriate controls in your experiments, such as a negative control (vehicle) and potentially a positive control with a more potent FP receptor agonist like (+)-Cloprostenol or PGF2α.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect Concentration is too low.Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 200 µM).
Cell line does not express the FP receptor.Verify FP receptor expression in your cell line at the mRNA (RT-qPCR) and/or protein (Western blot, flow cytometry) level.
Compound has degraded.Prepare fresh stock solutions and dilutions. Ensure proper storage of the compound.
Insufficient incubation time.Perform a time-course experiment to determine the optimal duration of treatment for your desired endpoint.
High cell death/cytotoxicity Concentration is too high.Perform a dose-response experiment with a lower range of concentrations. Determine the IC50 for cytotoxicity using a cell viability assay.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and non-toxic to your cells. Include a vehicle-only control.
Inconsistent results between experiments Variability in cell passage number or density.Use cells within a consistent passage number range and ensure a uniform cell seeding density for all experiments.
Inconsistent preparation of compound dilutions.Prepare fresh dilutions for each experiment from a validated stock solution.
Instability of the compound in media.Minimize the time between preparing the final dilutions and adding them to the cells.

Data Presentation

Table 1: Summary of In Vitro Concentrations for Cloprostenol and its Analogs

CompoundCell/Tissue TypeConcentration RangeObserved EffectReference
CloprostenolHuman luteal tissue slices1 µg/mL (~2.35 µM)Initial depression of progesterone (B1679170) and oestradiol-17β secretion.[8]
D-cloprostenol-1-N-ethanolamide & D-cloprostenol-1-N-ethylamideMurine macrophage cell line (RAW 264.7)100 - 400 µMDose-dependent decrease in cell viability. 100 µM showed low toxicity.[7]
(+)-CloprostenolBovine corpus luteum and myometrial cell membranes10⁻¹¹ M to 10⁻⁴ MInhibition of [³H]PGF2α binding.[3]
CloprostenolCultured luteal cells of felidsNot specifiedReduced progesterone concentration.[1][11]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in serum-free medium at 2x the final desired concentrations. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).

  • Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for ERK1/2 Phosphorylation

This protocol is to assess the activation of the MAPK/ERK signaling pathway.

  • Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours in serum-free medium.

  • Treatment: Treat the cells with this compound at the desired concentrations for a short duration (e.g., 5, 10, 20 minutes). Include a vehicle control and a positive control (e.g., PGF2α).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Analysis: Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

Visualizations

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_receptor FP Receptor Gq Gq FP_receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC ERK ERK1/2 Activation PKC->ERK Activates Cellular_Response Cellular Response (e.g., Proliferation) ERK->Cellular_Response Cloprostenol (+)-5-trans Cloprostenol Cloprostenol->FP_receptor Binds

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_range_finding Phase 2: Range-Finding cluster_optimization Phase 3: Optimization cluster_definitive Phase 4: Definitive Experiment Prep_Stock Prepare Stock Solution (e.g., 50 mM in DMSO) Select_Cell_Line Select Cell Line & Verify FP Receptor Expression Dose_Response_Viability Dose-Response for Cytotoxicity (e.g., 1 µM - 200 µM) Select_Cell_Line->Dose_Response_Viability Select_Non_Toxic_Range Select Non-Toxic Concentration Range Dose_Response_Viability->Select_Non_Toxic_Range Dose_Response_Functional Dose-Response for Functional Assay (e.g., p-ERK, Ca²⁺ flux) Select_Non_Toxic_Range->Dose_Response_Functional Time_Course Time-Course Experiment (at an effective concentration) Dose_Response_Functional->Time_Course Final_Experiment Perform Definitive Experiment (with optimized concentration and time) Time_Course->Final_Experiment

Caption: Experimental Workflow for Concentration Optimization.

Troubleshooting_Tree Start Experiment Issue No_Response No Cellular Response? Start->No_Response High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Check_FP Is FP Receptor Expressed? No_Response->Check_FP Increase_Conc Increase Concentration Range Check_FP->Increase_Conc Yes Use_Positive_Control Use Positive Control (e.g., PGF2α) Check_FP->Use_Positive_Control No/Unknown Check_Compound Is Compound Active? Increase_Conc->Check_Compound Check_Compound->Use_Positive_Control Yes Prepare_Fresh Prepare Fresh Stock Check_Compound->Prepare_Fresh No Check_Solvent Is Solvent Control Toxic? High_Cytotoxicity->Check_Solvent Lower_Solvent Lower Solvent % Check_Solvent->Lower_Solvent Yes Lower_Conc Lower Compound Concentration Check_Solvent->Lower_Conc No

Caption: Troubleshooting Decision Tree.

References

storage conditions to prevent degradation of (+)-5-trans Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of (+)-5-trans Cloprostenol (B1669231) to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid (+)-5-trans Cloprostenol?

A1: To ensure maximum stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least two years. Some suppliers suggest that for short-term storage, it can be kept at room temperature.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: For solutions of this compound, it is recommended to store them at -80°C.[2] At this temperature, the compound in a solvent is stable for up to one year.[2] It is also crucial to protect solutions from light.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1][2] It is also soluble in phosphate-buffered saline (PBS, pH 7.2).[1][2]

Q4: Is this compound sensitive to light?

A4: Yes, like other prostaglandin (B15479496) analogs, this compound is sensitive to light. It is recommended to store it in a dark place or use light-protecting vials.

Q5: What is the pH stability profile of this compound?

A5: Prostaglandins (B1171923) are generally unstable in aqueous solutions with acidic or alkaline pH. The maximum stability for prostaglandins is typically observed between pH 6 and 7.

Q6: What are the potential degradation products of this compound?

A6: While specific degradation pathways for this compound are not extensively detailed in the public domain, known related compounds and potential degradants for cloprostenol include the 15-keto metabolite, 15-hydroxy epimers, and products from epimerization at the C9 position.[3] For other prostaglandins like PGE1, dehydration can lead to the formation of PGA1.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results Degradation of this compound due to improper storage.Verify that the compound has been stored at the recommended temperature (-20°C for solid, -80°C for solutions) and protected from light. Prepare fresh solutions for critical experiments.
Inaccurate concentration of the stock solution.Recalibrate the balance before weighing the solid compound. Ensure complete dissolution in the solvent. Use a validated method (e.g., UV-Vis spectrophotometry or HPLC) to confirm the concentration.
Interaction with plasticware.For dilute aqueous solutions of prostaglandins, it is advisable to avoid plastic tubes as the compound may adsorb to the surface. Use glass or polypropylene (B1209903) tubes.
Precipitation observed in the solution upon thawing Low solubility in the chosen buffer or improper pH.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh solution or using a different buffer system within the optimal pH range (6-7).
Freeze-thaw cycles.Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Reduced biological activity in assays Degradation of the compound.Confirm the purity and integrity of your this compound stock using an appropriate analytical method like HPLC. Prepare fresh dilutions from a new stock vial if necessary.
Suboptimal assay conditions.Review and optimize your experimental protocol, including incubation times, temperatures, and cell densities.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration of Stability Additional Notes
Solid -20°C≥ 2 years[1]Protect from light and moisture.
In Solvent -80°CUp to 1 year[2]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

Table 2: Solubility of this compound

Solvent Solubility
Dimethylformamide (DMF)>100 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)>100 mg/mL[1][2]
Ethanol>100 mg/mL[1][2]
PBS (pH 7.2)>16 mg/mL[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of the chosen solvent (e.g., ethanol, DMSO) to the solid to achieve the desired concentration.

  • Vortex the solution until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.[2]

  • Store the stock solution in tightly sealed, light-protected vials at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general protocol and may require optimization for your specific instrumentation and column.

  • Mobile Phase: Prepare an appropriate mobile phase. For cloprostenol enantiomers, a mobile phase of acetonitrile (B52724) and sodium dihydrogenphosphate buffer (pH 3.0) has been used.

  • Column: A chiral column such as Chiralcel OD-RH may be suitable for separating stereoisomers.

  • Sample Preparation: Dilute a small aliquot of the this compound solution in the mobile phase.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 275 nm.

  • Analysis: Run the sample and analyze the chromatogram for the presence of the main peak corresponding to this compound and any impurity peaks. The peak area can be used to determine the purity.

Visualizations

Cloprostenol This compound Keto 15-Keto Metabolite Cloprostenol->Keto Oxidation Epimer 15-Hydroxy Epimer Cloprostenol->Epimer Epimerization C9Epimer C9 Epimerization Product Cloprostenol->C9Epimer Epimerization

Caption: Potential degradation pathways of this compound.

start Start: Receive/Prepare This compound storage Store at Recommended Conditions (-20°C or -80°C) start->storage prep Prepare Stock Solution storage->prep purity Assess Initial Purity (e.g., HPLC) prep->purity purity->storage Purity Not OK (Obtain New Stock) aliquot Aliquot for Experiments purity->aliquot Purity OK experiment Perform Experiment aliquot->experiment analyze Analyze Results experiment->analyze issue Inconsistent Experimental Results? check_storage Check Storage Conditions (Temp, Light) issue->check_storage Yes review_protocol Review Experimental Protocol issue->review_protocol No storage_ok Storage OK? check_storage->storage_ok correct_storage Correct Storage and Re-run storage_ok->correct_storage No check_conc Verify Concentration storage_ok->check_conc Yes prep_fresh Prepare Fresh Solution prep_fresh->review_protocol correct_storage->prep_fresh conc_ok Concentration OK? check_conc->conc_ok recalc_conc Recalculate or Prepare New Stock conc_ok->recalc_conc No conc_ok->review_protocol Yes recalc_conc->prep_fresh

References

Technical Support Center: Troubleshooting (+)-5-trans Cloprostenol ELISA Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during (+)-5-trans Cloprostenol ELISA assays, with a particular focus on resolving low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why is the signal in my this compound ELISA assay weak or completely absent?

Low or no signal in a competitive ELISA like the one for this compound is a common issue that can stem from various factors throughout the experimental workflow. Since this is a competitive assay, a low signal corresponds to a high concentration of the analyte in the sample. Conversely, a high signal indicates a low concentration of the analyte. If you are expecting a signal and it's weak or absent, it suggests a problem with the assay itself. Here are the most common causes and their solutions.[1][2][3]

Troubleshooting Weak or No Signal

Potential CauseRecommended Solution(s)
Reagent Issues - Expired or Improperly Stored Reagents: Confirm that all kit components are within their expiration dates and have been stored at the recommended temperatures.[4][5] - Incorrect Reagent Preparation: Double-check all calculations and dilution steps for standards, antibodies, and conjugates. Ensure reagents were brought to room temperature before use if required by the protocol. - Omission of a Key Reagent: Systematically review the protocol to ensure all reagents (e.g., primary antibody, HRP conjugate, substrate) were added in the correct order. - Inactive Enzyme Conjugate or Substrate: Test the activity of the HRP conjugate and TMB substrate. A simple test is to mix a small amount of each; a blue color should develop rapidly.[4]
Procedural Errors - Insufficient Incubation Times or Incorrect Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Deviations can lead to incomplete binding reactions.[4][6] - Inadequate Washing: Ensure thorough washing between steps to remove unbound reagents. Residual wash buffer can dilute subsequent reagents. Invert and tap the plate on absorbent paper to remove all liquid.[1][2][7] - Incorrect Plate Reading: Verify the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB with a stop solution).[4]
Antibody/Antigen Problems - Low Antibody Concentration: The concentration of the primary or secondary antibody may be too low. Consider performing a titration to determine the optimal concentration.[8] - Poor Binding to the Plate: Ensure you are using plates designed for ELISA. If coating the plate yourself, verify the coating buffer and incubation conditions are optimal for this compound.[7]
Q2: My standard curve is flat or has a very poor dynamic range. What could be the cause?

A poor standard curve is a critical issue as it prevents accurate quantification of this compound in your samples. This problem is often linked to the preparation of the standards or the overall assay setup.

Troubleshooting a Poor Standard Curve

Potential CauseRecommended Solution(s)
Standard Preparation - Incorrect Dilutions: Carefully re-prepare the serial dilutions of the this compound standard. Check all calculations and pipetting techniques.[2] - Degraded Standard: Ensure the standard was reconstituted and stored correctly. If in doubt, use a fresh vial of the standard. - Standard Concentration Range is Inappropriate: The concentration range of your standard curve may be too high or too low for the dynamic range of the assay. Adjust the dilution series accordingly.[9]
Assay Conditions - Suboptimal Incubation Times: If incubation times are too short, the competitive binding reaction may not reach equilibrium. If they are too long, you may see a hook effect. Follow the protocol's recommendations. - High Background: High non-specific binding can compress the dynamic range of the standard curve. See Q3 for troubleshooting high background.
Reagent Problems - Antibody or Conjugate Concentration: The concentration of the detection antibody or enzyme conjugate may not be optimal. A checkerboard titration can help determine the ideal concentrations.[10]
Q3: The background signal in my assay is too high. How can I reduce it?

High background noise can mask the specific signal, leading to reduced sensitivity and inaccurate results. In a competitive ELISA, high background in the zero standard wells will lead to a compressed dynamic range.

Troubleshooting High Background

Potential CauseRecommended Solution(s)
Blocking & Washing - Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding. Try a different blocking agent or increase the blocking incubation time.[2][6] - Insufficient Washing: Increase the number of wash steps or the soaking time during washes to more effectively remove unbound reagents.[1][6]
Reagent Concentrations - Antibody/Conjugate Concentration Too High: Using too much primary antibody or enzyme conjugate can lead to non-specific binding. Reduce the concentration of these reagents.[2][6]
Incubation Issues - Extended Incubation Times or High Temperatures: Deviating from the recommended incubation times and temperatures can increase non-specific binding.[6]
Substrate Reaction - Substrate Incubation in Light: TMB substrate is light-sensitive. Incubate the plate in the dark.[2] - Delayed Reading After Stop Solution: Read the plate immediately after adding the stop solution, as the color can continue to develop.[1][6]

Experimental Protocols & Methodologies

Protocol: Checkerboard Titration to Optimize Antibody Concentration

This protocol is used to determine the optimal concentrations of the capture antibody (if applicable) and the detection antibody-HRP conjugate.

  • Plate Coating: Coat the wells of a 96-well ELISA plate with a series of dilutions of the capture antibody in coating buffer. Incubate as per the standard protocol. If using a pre-coated plate, this step is omitted.

  • Blocking: Block the plate with a suitable blocking buffer.

  • Analyte Addition: Add a concentration of this compound standard that is in the middle of the expected assay range to all wells.

  • Detection Antibody-HRP Conjugate Addition: Prepare a serial dilution of the detection antibody-HRP conjugate. Add each dilution to a different row of the plate.

  • Substrate Addition and Reading: Add the TMB substrate, stop the reaction, and read the absorbance at 450 nm.

  • Analysis: The optimal combination of antibody and conjugate concentrations will yield a strong signal with low background.

Visual Troubleshooting Guides

Below are diagrams illustrating key experimental workflows and logical relationships to aid in troubleshooting.

ELISA_Workflow General Competitive ELISA Workflow for this compound A 1. Coat Plate with Capture Antibody or Antigen B 2. Wash Plate A->B C 3. Block Plate B->C D 4. Wash Plate C->D E 5. Add Standards & Samples This compound D->E F 6. Add Detection Antibody-HRP (Competes for binding) E->F G 7. Incubate F->G H 8. Wash Plate G->H I 9. Add TMB Substrate H->I J 10. Incubate in Dark I->J K 11. Add Stop Solution J->K L 12. Read Absorbance at 450 nm K->L

Caption: A simplified workflow for a competitive ELISA.

Low_Signal_Troubleshooting Troubleshooting Pathway for Low Signal Start Low or No Signal Observed Reagents Check Reagents Start->Reagents Procedure Review Procedure Start->Procedure Concentrations Optimize Concentrations Start->Concentrations Expired Reagents Expired? Reagents->Expired Stored Stored Correctly? Reagents->Stored Prepared Prepared Correctly? Reagents->Prepared Active Enzyme/Substrate Active? Reagents->Active Incubation Correct Incubation Time/Temp? Procedure->Incubation Washing Washing Adequate? Procedure->Washing ReagentOrder Reagents Added in Correct Order? Procedure->ReagentOrder Antibody Antibody Concentration Too Low? Concentrations->Antibody Conjugate Conjugate Concentration Too Low? Concentrations->Conjugate Solution1 Use Fresh Reagents Expired->Solution1 Stored->Solution1 Solution2 Follow Protocol Precisely Prepared->Solution2 Active->Solution1 Incubation->Solution2 Washing->Solution2 ReagentOrder->Solution2 Solution3 Perform Titration Antibody->Solution3 Conjugate->Solution3

Caption: A logical guide for diagnosing low signal issues.

References

minimizing non-specific binding in (+)-5-trans Cloprostenol receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prostaglandin F2α (FP) receptor assays. This resource is designed for researchers, scientists, and drug development professionals working with (+)-5-trans Cloprostenol and other FP receptor ligands. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and optimize your experimental outcomes.

Troubleshooting Guide: Minimizing Non-Specific Binding

High non-specific binding (NSB) can obscure specific signals, leading to inaccurate measurements of receptor affinity and density.[1] This guide addresses common issues and provides actionable solutions.

Q1: My non-specific binding is over 50% of the total binding. What are the likely causes and how can I fix this?

An acceptable level of non-specific binding is typically below 50% of total binding, with 10-20% being ideal.[2] High NSB can stem from several factors:

  • Inadequate Blocking: The blocking agent is crucial for preventing the radioligand from adhering to non-target sites like filters and vial walls.

  • Suboptimal Assay Buffer Conditions: The pH and ionic strength of your buffer can significantly influence non-specific interactions.[3]

  • Radioligand Issues: The radioligand itself may be "sticky" or used at too high a concentration.

  • Filter and Equipment Issues: The type of filter material can contribute to high background.

Solutions:

  • Optimize Blocking Agents:

    • Bovine Serum Albumin (BSA): This is a common blocking agent. If you are already using it, try increasing the concentration.

    • Alternative Proteins: Consider using bovine gamma globulin (BGG) as an alternative to BSA, as some fluorophores and radioligands can bind to albumin.

    • Pre-treatment of Filters: Pre-soaking glass fiber filters (e.g., Whatman GF/C) in a solution of 0.3-0.5% polyethylenimine (PEI) can reduce radioligand binding to the filter itself.

  • Adjust Assay Buffer Composition:

    • pH: The charge of biomolecules is pH-dependent. Systematically vary the pH of your binding buffer (e.g., from 6.0 to 8.0) to find the optimal condition that minimizes NSB without affecting specific binding.

    • Ionic Strength: Increasing the salt concentration (e.g., NaCl) can reduce electrostatic interactions that contribute to NSB.

    • Additives: Including a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) can help disrupt hydrophobic interactions causing NSB.[4]

  • Review Radioligand and Competitor Concentrations:

    • Radioligand Concentration: For competition assays, use the radioligand at a concentration at or below its Kd value.[2] Using too high a concentration increases the likelihood of binding to low-affinity, non-specific sites.

    • Unlabeled Competitor Concentration: To define NSB, use a high concentration of an unlabeled competitor (typically 100- to 1000-fold higher than its Ki or Kd).[2] For the FP receptor, unlabeled Prostaglandin F2α (PGF2α) is a suitable choice.

Q2: I'm observing inconsistent results and poor reproducibility. What could be the cause?

Inconsistent results often point to issues with assay setup, execution, or reagent stability.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability.

  • Incomplete Mixing: Failure to properly mix reagents can result in uneven binding.

  • Incubation Time and Temperature: Not allowing the binding reaction to reach equilibrium, or fluctuations in temperature, can cause variability.

  • Reagent Degradation: Repeated freeze-thaw cycles of membrane preparations or stock solutions can degrade the receptor or ligands.

Solutions:

  • Standardize Technique:

    • Use calibrated pipettes and ensure consistent pipetting technique.

    • Gently agitate plates during incubation to ensure thorough mixing.

  • Optimize Incubation Conditions:

    • Determine the optimal incubation time by performing a time-course experiment (association kinetics) to ensure equilibrium is reached. Lower radioligand concentrations require longer incubation times.[2]

    • Use a temperature-controlled incubator to maintain a stable environment.

  • Proper Reagent Handling:

    • Aliquot membrane preparations and ligand solutions upon receipt to avoid repeated freeze-thaw cycles.

    • Store all reagents at their recommended temperatures.

Frequently Asked Questions (FAQs)

Q3: What is this compound and which receptor does it target?

This compound is a synthetic analog of Prostaglandin F2α (PGF2α).[5] It is the 5-trans isomer of (+)-Cloprostenol and is known to be significantly less active than the 5-cis form.[5] It acts as a ligand for the Prostaglandin F2α receptor, also known as the FP receptor, which is a G protein-coupled receptor (GPCR).

Q4: How is non-specific binding (NSB) experimentally determined?

NSB is determined by measuring the amount of radioligand that binds in the presence of a saturating concentration of an unlabeled competitor.[2] This competitor occupies all the specific receptor sites, so any remaining bound radioactivity is considered non-specific.

  • Total Binding: Measured by incubating the membrane preparation with only the radioligand.

  • Non-Specific Binding: Measured by incubating the membrane, radioligand, and a high concentration of an unlabeled competitor (e.g., unlabeled PGF2α).

  • Specific Binding: Calculated by subtracting non-specific binding from total binding (Specific Binding = Total Binding - NSB).

Q5: What is a suitable radioligand and unlabeled competitor for a this compound competition assay?

A common approach is to use a radiolabeled version of the endogenous ligand.

  • Radioligand: [3H]-Prostaglandin F2α is a suitable radioligand for FP receptor binding assays.

  • Unlabeled Competitor: For determining the Ki of this compound, you would perform a competition assay with increasing concentrations of unlabeled this compound. To determine non-specific binding, a saturating concentration of unlabeled PGF2α is typically used.

Q6: What are the key signaling pathways activated by the FP receptor?

The FP receptor primarily couples to Gαq protein.[6] Ligand binding initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).

Data Presentation

Table 1: Typical Reagents and Concentrations for FP Receptor Binding Assay

ComponentRecommended Concentration/ValuePurpose
Membrane Preparation 15-50 µg protein/wellSource of FP receptors
Radioligand [3H]-PGF2α at a concentration ≤ KdTo label the specific binding sites
Unlabeled Competitor (for Ki) This compound (e.g., 10⁻¹¹ M to 10⁻⁵ M)To compete with the radioligand
Unlabeled Ligand (for NSB) PGF2α (e.g., 3 µM)To saturate specific sites for NSB determination
Assay Buffer 50 mM Tris-HCl, pH 6.0-7.4Maintain stable pH
Blocking Agent 0.5% BSAReduce non-specific binding
Incubation Time 60 minutesAllow binding to reach equilibrium
Incubation Temperature 30-37°CProvide optimal binding conditions

Table 2: Troubleshooting Summary for High Non-Specific Binding

IssuePotential CauseSuggested Solution
High Background Counts Radioligand sticking to filtersPre-soak filters in 0.3-0.5% PEI.
Increase BSA concentration in wash buffer.
Hydrophobic nature of the ligandAdd a non-ionic detergent (e.g., 0.1% Tween-20) to the assay buffer.
Poor Signal-to-Noise Ratio Low specific bindingOptimize membrane protein concentration.
Ensure radioligand purity and activity.
High non-specific bindingAdjust pH and ionic strength of the assay buffer.
Inconsistent NSB Values Incomplete displacement of radioligandIncrease concentration of unlabeled competitor (100-1000x Ki).
Pipetting variabilityUse calibrated pipettes; ensure proper mixing.

Experimental Protocols

Protocol: Competition Radioligand Binding Assay for FP Receptor (Filtration Method)

This protocol describes how to determine the binding affinity (Ki) of an unlabeled compound like this compound by measuring its ability to compete with a radiolabeled ligand ([3H]-PGF2α) for binding to the FP receptor.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.5% BSA, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Membrane Preparation: Thaw frozen aliquots of cell membranes expressing the FP receptor on ice. Resuspend the pellet in assay buffer to a final concentration of 15-50 µg protein per 150 µL. Keep on ice.
  • Radioligand Solution: Dilute [3H]-PGF2α in assay buffer to a concentration that is 2x the desired final concentration (e.g., if final is 3 nM, dilute to 6 nM).
  • Unlabeled Competitor Stock: Prepare a serial dilution of this compound in assay buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
  • NSB Control: Prepare a solution of unlabeled PGF2α in assay buffer at a high concentration (e.g., 30 µM for a 3 µM final concentration).

2. Assay Setup (in a 96-well plate):

  • Total Binding Wells: Add 50 µL of assay buffer.
  • Non-Specific Binding (NSB) Wells: Add 50 µL of the high-concentration unlabeled PGF2α solution.
  • Competition Wells: Add 50 µL of each concentration of the this compound serial dilution.
  • Add Membranes: To all wells, add 150 µL of the prepared membrane suspension.
  • Initiate Binding: To all wells, add 50 µL of the 2x [3H]-PGF2α solution. The final assay volume is 250 µL.

3. Incubation:

  • Seal the plate and incubate for 60 minutes at 30°C with gentle agitation.

4. Filtration:

  • Pre-soak a GF/C filter plate with 0.3% PEI for at least 30 minutes.
  • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester under vacuum.
  • Wash each well 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

5. Counting:

  • Dry the filter plate for 30-60 minutes at 50°C.
  • Add scintillation cocktail to each well.
  • Count the radioactivity in a scintillation counter (e.g., MicroBeta counter).

6. Data Analysis:

  • Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.
  • Plot the specific binding CPM against the log concentration of this compound.
  • Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualization

FP_Receptor_Signaling_Pathway Ligand This compound or PGF2α FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor G_Protein Gαq/11 Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction) PKC->Downstream phosphorylates targets Radioligand_Binding_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_incubation 3. Incubation & Filtration cluster_analysis 4. Data Acquisition & Analysis Prep_Memb Prepare Membranes (15-50 µg/well) Add_Membranes Add Membrane Suspension to all wells Prep_Memb->Add_Membranes Prep_Radio Prepare Radioligand ([³H]-PGF2α) Add_Radioligand Add [³H]-PGF2α to initiate reaction Prep_Radio->Add_Radioligand Prep_Comp Prepare Competitor (this compound) Add_Ligands Add Buffer (Total), Unlabeled PGF2α (NSB), or Competitor Prep_Comp->Add_Ligands Add_Ligands->Add_Membranes Add_Membranes->Add_Radioligand Incubate Incubate with Agitation (60 min, 30°C) Add_Radioligand->Incubate Filter Filter through GF/C plate to separate bound/free Incubate->Filter Wash Wash with ice-cold buffer Filter->Wash Dry Dry Filter Plate Wash->Dry Count Add Scintillant & Count CPM Dry->Count Analyze Calculate Specific Binding Determine IC50 & Ki Count->Analyze

References

Technical Support Center: (+)-5-trans Cloprostenol Solubility for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of (+)-5-trans Cloprostenol (B1669231) for in vivo administration.

Frequently Asked Questions (FAQs)

Q1: What is (+)-5-trans Cloprostenol and why is its solubility a concern?

A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α.[1][2] It is the less active isomer of (+)-cloprostenol, a compound used in veterinary medicine.[1][3] Like many prostaglandins, it is a lipophilic molecule with poor water solubility, which presents a significant challenge for preparing aqueous formulations suitable for in vivo administration, particularly for parenteral routes that require the active pharmaceutical ingredient (API) to be fully dissolved.[4][5]

Q2: What are the baseline solubility values for this compound and its sodium salt?

A2: The free acid form of this compound has a solubility of greater than 16 mg/mL in PBS (pH 7.2).[3] The sodium salt of the related compound, (+)-Cloprostenol, is significantly more soluble in aqueous buffers, with a solubility of approximately 35 mg/mL in PBS (pH 7.2).[6] Both forms are highly soluble in organic solvents like ethanol (B145695), DMSO, and DMF.[3][6]

Q3: What are the most common strategies for improving the aqueous solubility of this compound?

A3: The most common and effective strategies involve the use of excipients to create more stable and soluble formulations. These include:

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the poorly soluble drug molecule within their hydrophobic core, forming an "inclusion complex" that is more water-soluble.[7][8][9]

  • Co-solvents: A combination of a primary solvent (like water) with one or more water-miscible organic solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol) can increase the solubility of hydrophobic drugs.[10][11]

  • Surfactants: These agents can form micelles that entrap the drug, increasing its solubility in aqueous solutions.

Q4: Which type of cyclodextrin (B1172386) is most effective for prostaglandin analogs?

A4: While various cyclodextrins can be used, substituted β-cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred for parenteral formulations due to their higher aqueous solubility and lower toxicity compared to natural β-cyclodextrin.[4][9] Studies on other prostaglandin analogs like latanoprost (B1674536) have shown effective complexation and solubility enhancement with such modified cyclodextrins.[3][5]

Q5: Can I prepare a simple aqueous solution of this compound without any excipients?

A5: While the sodium salt of (+)-Cloprostenol can be directly dissolved in aqueous buffers, it is not recommended to store these solutions for more than one day due to potential stability issues and the risk of precipitation.[6] For the free acid form, achieving a sufficient concentration in a purely aqueous solution for in vivo studies is challenging.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation occurs when diluting a stock solution (e.g., in DMSO or ethanol) into an aqueous buffer. The concentration of the organic solvent is too low in the final solution to maintain the solubility of the drug. The aqueous buffer may not be able to solubilize the drug at the desired final concentration.1. Decrease the final concentration of this compound.2. Increase the percentage of the organic co-solvent in the final formulation, ensuring it is within a tolerable range for the animal model.3. Add a solubilizing agent like a cyclodextrin or surfactant (e.g., Tween 80) to the aqueous buffer before adding the drug stock solution.
The prepared formulation is cloudy or contains visible particles. The solubility limit of this compound in the chosen vehicle has been exceeded. Incomplete dissolution during preparation.1. Ensure the correct pH of the buffer, as the solubility of acidic compounds can be pH-dependent.2. Use sonication to aid in the dissolution process.3. Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles before administration.4. Re-evaluate the formulation; a higher concentration of the solubilizing agent may be required.
Low bioavailability or inconsistent results in in vivo experiments. Poor solubility of the administered drug leading to precipitation at the injection site and variable absorption. Instability of the compound in the formulation.1. Switch to a more robust formulation, such as a cyclodextrin inclusion complex, which can improve both solubility and stability.[4]2. Conduct a phase-solubility study to determine the optimal drug-to-cyclodextrin ratio.3. Prepare fresh formulations for each experiment to minimize degradation.
Difficulty dissolving the compound even with a cyclodextrin. The chosen cyclodextrin may not be forming an efficient inclusion complex. Competition for the cyclodextrin cavity from other excipients in the formulation.[9]1. Screen different types of cyclodextrins (e.g., HP-β-CD, γ-CD) to find the most effective one.2. Simplify the formulation to remove any non-essential excipients that might interfere with complexation.3. Prepare the complex using the kneading or co-evaporation method before dissolving it in the aqueous vehicle.

Quantitative Data on Solubility Enhancement

The following table summarizes solubility data for this compound and related compounds in various solvents and with different solubilizing agents.

Compound Solvent/Vehicle Solubility Reference
This compoundPBS (pH 7.2)>16 mg/mL[3]
This compoundEthanol>100 mg/mL[3]
This compoundDMSO>100 mg/mL[3]
(+)-Cloprostenol (sodium salt)PBS (pH 7.2)~35 mg/mL[6]
(+)-Cloprostenol (sodium salt)Ethanol~50 mg/mL[6]
(+)-Cloprostenol (sodium salt)DMSO~60 mg/mL[6]
Cloprostenol (sodium salt)PBS (pH 7.2)~1 mg/mL[12]
Cloprostenol (sodium salt)with beta-cyclodextrin (B164692)Association Constant (K) = 968 ± 120 M⁻¹ (1:1 complex)[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution that can be diluted into a final formulation.

  • Weigh the desired amount of this compound crystalline solid in a sterile vial.

  • Add the required volume of the chosen organic solvent (e.g., ethanol or DMSO) to achieve a high concentration (e.g., 50-100 mg/mL).[6]

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Purge the vial with an inert gas (e.g., nitrogen or argon) to prevent oxidation, especially if storing for a longer period.

  • Store the stock solution at -20°C.

Protocol 2: Phase-Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This study is essential to determine the stoichiometry and stability constant of the drug-cyclodextrin complex, which helps in optimizing the formulation.[13][14]

  • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 2, 4, 6, 8, 10 % w/v) in a suitable buffer (e.g., PBS, pH 7.2).

  • Add an excess amount of this compound to each solution in separate sealed vials.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After reaching equilibrium, centrifuge the samples to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of dissolved this compound in each filtered sample using a validated analytical method (e.g., HPLC-UV).

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The resulting phase-solubility diagram will indicate the type of complex formed and can be used to calculate the stability constant.

Protocol 3: Preparation of an Injectable Formulation using HP-β-CD

This protocol describes the preparation of a ready-to-use formulation for in vivo administration based on the results from the phase-solubility study.

  • Based on the phase-solubility study, determine the optimal concentration of HP-β-CD needed to dissolve the target concentration of this compound.

  • Dissolve the required amount of HP-β-CD in a sterile isotonic buffer (e.g., PBS, pH 7.2).

  • Add the weighed amount of this compound to the HP-β-CD solution.

  • Stir or sonicate the mixture until the drug is completely dissolved. The solution should be clear and free of visible particles.

  • Verify the final pH of the solution and adjust if necessary.

  • Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

  • This formulation should be prepared fresh before each experiment.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration start Weigh (+)-5-trans Cloprostenol & Excipients dissolve Dissolve in Vehicle (e.g., Buffer, Co-solvent) start->dissolve sonicate Sonicate to Aid Dissolution dissolve->sonicate filter Sterile Filter (0.22 µm) sonicate->filter visual Visual Inspection (Clarity) filter->visual ph_check pH Measurement visual->ph_check concentration Concentration Analysis (e.g., HPLC) ph_check->concentration administer Administer to Animal Model concentration->administer

Caption: Workflow for preparing a soluble formulation of this compound.

troubleshooting_logic cluster_yes Clear Solution cluster_no Precipitation/Cloudiness start Prepare Formulation check_clarity Is the solution clear? start->check_clarity proceed Proceed to In Vivo Study check_clarity->proceed Yes cause1 Exceeded Solubility Limit check_clarity->cause1 No cause2 Incorrect pH check_clarity->cause2 No cause3 Insufficient Solubilizer check_clarity->cause3 No solution1 Decrease Drug Conc. cause1->solution1 solution2 Adjust pH cause2->solution2 solution3 Increase Solubilizer Conc. cause3->solution3

References

Technical Support Center: Chiral Separation of Cloprostenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of cloprostenol (B1669231) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of cloprostenol important?

Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) and is a potent luteolytic agent.[1][2] It is a chiral molecule, and its biological activity is stereospecific, with the (+)-enantiomer being the biologically active form. Therefore, accurate chiral separation is crucial for pharmacological studies, quality control of pharmaceutical formulations, and to ensure therapeutic efficacy and safety.

Q2: What are the common analytical techniques for the chiral separation of cloprostenol isomers?

The most common techniques for the chiral separation of cloprostenol isomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Capillary Electrophoresis (CE) is another powerful technique for chiral separations that can be applied to prostaglandins.

Q3: Which type of chiral stationary phase (CSP) is most effective for cloprostenol separation?

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have shown excellent performance in resolving cloprostenol enantiomers.[3] Specifically, columns like Chiralcel OD-RH have been successfully employed.[4][5]

Troubleshooting Guides

HPLC-Based Chiral Separation

Problem: Poor or no separation of cloprostenol enantiomers.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer is critical for resolution.[3] A slight adjustment in this ratio can significantly impact selectivity. For instance, decreasing the acetonitrile-to-buffer ratio can increase resolution.[5] Also, ensure the pH of the aqueous buffer is controlled, as it can affect the ionization state of cloprostenol and its interaction with the stationary phase. A pH of 3.0 has been used effectively.[4][5]

  • Possible Cause 2: Unsuitable chiral stationary phase (CSP).

    • Solution: Not all CSPs are effective for every compound. If you are not achieving separation, consider screening different polysaccharide-based columns (e.g., cellulose or amylose derivatives).

  • Possible Cause 3: Incorrect temperature.

    • Solution: Temperature can influence the thermodynamics of the chiral recognition process. Experiment with varying the column temperature (e.g., in the range of 10-40°C) to see if it improves resolution.

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: Acidic or basic additives in the mobile phase can minimize unwanted interactions. For acidic compounds like cloprostenol, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.

  • Possible Cause 2: Column overload.

    • Solution: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.

  • Possible Cause 3: Extracolumn band broadening.

    • Solution: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize dead volume.

Problem: High backpressure.

  • Possible Cause 1: Blockage in the system.

    • Solution: A common cause is a blocked frit in the column or guard column. Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, the frit may need to be replaced.

  • Possible Cause 2: Mobile phase precipitation.

    • Solution: Ensure that the mobile phase components are fully miscible and that the buffer does not precipitate in the presence of the organic modifier. Always filter your mobile phases before use.

  • Possible Cause 3: Sample matrix effects.

    • Solution: If you are analyzing cloprostenol in a complex matrix (e.g., biological fluids), inadequate sample preparation can lead to column clogging. Ensure your sample cleanup procedure is effective.

SFC-Based Chiral Separation

Problem: Suboptimal resolution or long analysis times.

  • Possible Cause 1: Incorrect co-solvent and additive.

    • Solution: In SFC, the choice of co-solvent (e.g., methanol, ethanol) and additive (e.g., an acid or a base) is crucial. Screen different co-solvents and additives to find the optimal combination for cloprostenol.

  • Possible Cause 2: Inefficient method parameters.

    • Solution: Optimize the backpressure, temperature, and flow rate. SFC allows for high flow rates, which can significantly reduce analysis time without compromising resolution.

Quantitative Data Summary

ParameterHPLC Method 1HPLC Method 2
Chiral Stationary Phase Chiralcel OD-RHPolysaccharide-based CSP
Mobile Phase Acetonitrile (B52724):20mM Sodium Dihydrogenphosphate pH 3.0 (33:67, v/v)[4][5]Acetonitrile:Water with 0.1% TFA (e.g., 95:5, v/v)[3]
Flow Rate 0.7 mL/min[5]Not Specified
Detection Wavelength 274 nm or 210 nm[4][5]Not Specified
Resolution (Rs) 2.16[4][5]High selectivity reported
Analysis Time < 10 min[4][5]Not Specified

Experimental Protocols

Detailed HPLC Method for Chiral Separation of Cloprostenol

This protocol is based on a published method for the enantioselective analysis of cloprostenol.[4][5]

1. Materials and Reagents:

  • Cloprostenol standard

  • Acetonitrile (HPLC grade)

  • Sodium dihydrogenphosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic System:

  • HPLC system with a UV detector

  • Chiralcel OD-RH column (250 mm x 4.6 mm, 5 µm)

3. Mobile Phase Preparation:

  • Prepare a 20 mM sodium dihydrogenphosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.

  • The mobile phase is a mixture of acetonitrile and the prepared buffer in a 33:67 (v/v) ratio.

  • Degas the mobile phase before use.

4. Sample Preparation:

  • Dissolve the cloprostenol standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

5. Chromatographic Conditions:

  • Flow rate: 0.7 mL/min

  • Column temperature: 20°C

  • Detection wavelength: 274 nm (or 210 nm for higher sensitivity)

  • Injection volume: 20 µL

6. Data Analysis:

  • Identify the two enantiomer peaks. The elution order should be confirmed with an enriched standard of one enantiomer if available.

  • Calculate the resolution (Rs) between the two peaks. A baseline resolution (Rs ≥ 1.5) is desirable.

Visualizations

Cloprostenol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cloprostenol Cloprostenol PGF2a_Receptor PGF2α Receptor (FP Receptor) Cloprostenol->PGF2a_Receptor Binds to G_Protein Gq/11 Protein PGF2a_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_ER->Downstream PKC->Downstream

Caption: Cloprostenol signaling pathway via the PGF2α receptor.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Mobile_Phase Mobile Phase Preparation & Degassing Injector Injector Mobile_Phase->Injector Sample_Prep Sample Preparation Sample_Prep->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Resolution Calculation Chromatogram->Integration

Caption: General experimental workflow for HPLC chiral separation.

Troubleshooting_Logic Start Poor Chiral Separation Check_Resolution Resolution (Rs) < 1.5? Start->Check_Resolution Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Adjust_Mobile_Phase Adjust Mobile Phase (Organic/Aqueous Ratio, pH) Check_Resolution->Adjust_Mobile_Phase Yes Good_Separation Good Separation Check_Resolution->Good_Separation No Add_Modifier Add Mobile Phase Modifier (e.g., TFA) Check_Peak_Shape->Add_Modifier Yes Check_Peak_Shape->Good_Separation No Adjust_Mobile_Phase->Check_Resolution Re-evaluate Change_Column Try Different CSP Adjust_Mobile_Phase->Change_Column No Improvement Add_Modifier->Check_Peak_Shape Re-evaluate Check_Overload Check for Column Overload (Dilute Sample) Add_Modifier->Check_Overload No Improvement

Caption: Logical workflow for troubleshooting poor chiral separation.

References

preventing isomerization of (+)-5-trans Cloprostenol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-5-trans Cloprostenol (B1669231). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of (+)-5-trans Cloprostenol during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

A1: this compound is the biologically less active, thermodynamically more stable C-5 olefin isomer of (+)-Cloprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). The biologically active form is the 5-cis isomer. Isomerization from the cis to the trans configuration at the C-5 position can occur during synthesis, storage, or experimentation, leading to a significant reduction in the compound's potency and potentially causing inconsistent or misleading experimental results. The (+)-5-trans isomer is reported to be 20-fold less active than the 5-cis form in terminating pregnancy in hamsters.[1][2]

Q2: What are the primary factors that induce the isomerization of (+)-Cloprostenol to its 5-trans isomer?

A2: The primary factors that can induce the isomerization of prostaglandins (B1171923), including Cloprostenol, are:

  • pH: Prostaglandins are generally unstable in aqueous solutions, with stability being pH-dependent. Acidic conditions (pH ≤ 3) and alkaline conditions (pH ≥ 10) can promote degradation and isomerization.

  • Temperature: Elevated temperatures can increase the rate of isomerization and degradation.

  • Light: Exposure to light, particularly UV light, can provide the energy for isomerization.

  • Solvent: The choice of solvent can impact the stability of Cloprostenol. While it is soluble in organic solvents like ethanol (B145695), DMSO, and DMF, its stability in aqueous buffers used for biological assays is a critical consideration.

Q3: How can I detect and quantify the presence of the (+)-5-trans isomer in my sample?

A3: The most common method for separating and quantifying Cloprostenol isomers is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or UV detection. Chiral stationary phases can be used to separate enantiomers, while reversed-phase or normal-phase chromatography can separate diastereomers like the 5-cis and 5-trans isomers.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Reduced or inconsistent biological activity of Cloprostenol in experiments. Isomerization of the active 5-cis isomer to the less active 5-trans isomer.1. Verify Stock Solution Integrity: Analyze an aliquot of your stock solution using HPLC to determine the ratio of 5-cis to 5-trans isomers. 2. Review Handling Procedures: Ensure that the protocols for preparing and storing working solutions are optimized to minimize exposure to light, elevated temperatures, and unfavorable pH. 3. Prepare Fresh Solutions: If isomerization is suspected, prepare fresh working solutions from a new stock immediately before use.
Precipitation of Cloprostenol in aqueous buffers. Low solubility of Cloprostenol in aqueous solutions at neutral pH.1. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like ethanol or DMSO. When making the final dilution in your aqueous buffer, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.1% for cell culture). 2. Sonication: Gentle sonication can help to dissolve any precipitate.
Variability between experimental replicates. Inconsistent handling of Cloprostenol solutions leading to varying degrees of isomerization or degradation.1. Standardize Protocols: Ensure all researchers are following the exact same protocol for solution preparation, storage, and addition to the experimental system. 2. Minimize Time in Aqueous Buffer: Prepare the final dilution of Cloprostenol in the aqueous experimental buffer immediately before adding it to your cells or animals.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of (+)-Cloprostenol

This protocol describes the preparation of a 10 mM stock solution in an organic solvent.

Materials:

  • (+)-Cloprostenol (solid form)

  • Anhydrous ethanol or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

Procedure:

  • Allow the vial of solid (+)-Cloprostenol to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of (+)-Cloprostenol in a sterile environment.

  • Dissolve the solid in the appropriate volume of anhydrous ethanol or DMSO to achieve a 10 mM concentration.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the dilution of the concentrated stock solution into a physiological buffer for in vitro studies.

Materials:

  • 10 mM (+)-Cloprostenol stock solution (from Protocol 1)

  • Sterile physiological buffer (e.g., PBS, HBSS, or cell culture medium) at the desired pH (typically around 7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single aliquot of the 10 mM (+)-Cloprostenol stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the physiological buffer to achieve the final desired working concentration.

    • Important: Prepare the working solutions immediately before use to minimize the time the compound is in an aqueous environment.

  • Gently mix the solution by pipetting. Avoid vigorous vortexing which can introduce oxygen and potentially promote degradation.

  • Add the final working solution to your cell culture wells.

Data on Stability and Isomerization

While comprehensive quantitative data on the isomerization rates of this compound under a wide range of conditions is limited in the public domain, the following table summarizes key stability information.

Condition Solvent/Buffer Observation Source
pH Acetonitrile-sodium dihydrogenphosphate (pH 3.0; 20mM)A solution of cloprostenol was found to be stable for over 3 weeks at room temperature in daylight.[4]
Aqueous solutions with pH ≤ 3 or ≥ 10Prostaglandins generally exhibit instability, leading to degradation and potential isomerization.
Storage (Solid) -Recommended storage at -20°C.
Storage (in Solvent) Ethanol, DMSO, DMFRecommended storage at -80°C.
Biological Activity -The (+)-5-trans isomer is approximately 20-fold less active than the 5-cis isomer.[1][2]

Visualizations

Signaling Pathway of (+)-Cloprostenol

(+)-Cloprostenol, as a PGF2α analog, exerts its biological effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The primary signaling pathway activated by the FP receptor is the Gq pathway.

Cloprostenol_Signaling_Pathway Cloprostenol (+)-Cloprostenol FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Leads to

Caption: Signaling pathway of (+)-Cloprostenol via the FP receptor.

Experimental Workflow to Minimize Isomerization

The following workflow outlines the key steps to minimize the isomerization of (+)-Cloprostenol during a typical cell culture experiment.

Experimental_Workflow start Start prepare_stock Prepare Concentrated Stock (e.g., 10 mM in DMSO) start->prepare_stock store_stock Aliquot and Store Stock at -80°C in Amber Vials prepare_stock->store_stock thaw_stock Thaw a Single Aliquot of Stock Solution store_stock->thaw_stock prepare_working Prepare Working Solution in Physiological Buffer (Immediately Before Use) thaw_stock->prepare_working add_to_cells Add Working Solution to Experimental System prepare_working->add_to_cells analyze Analyze Results add_to_cells->analyze end End analyze->end

Caption: Recommended workflow for handling (+)-Cloprostenol.

References

Technical Support Center: Troubleshooting Poor Reproducibility in (+)-5-trans Cloprostenol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues in experiments involving (+)-5-trans Cloprostenol (B1669231). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is (+)-5-trans Cloprostenol and how does it work?

A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It is the less active stereoisomer of Alprostenol.[1] Like other PGF2α analogs, it is expected to exert its biological effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor typically leads to the mobilization of intracellular calcium and the activation of various downstream signaling pathways.[2][3]

Q2: My dose-response curve for this compound is not consistent between experiments. What are the potential causes?

A2: Inconsistent dose-response curves are a common issue in cell-based assays. Several factors can contribute to this variability:

  • Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are from different passage numbers can respond differently to stimuli. It is crucial to use cells within a consistent and low passage number range and to ensure high viability before starting an experiment.

  • Inconsistent Cell Seeding Density: The number of cells seeded per well can significantly impact the results. Uneven cell distribution or variations in cell number will lead to variable responses.

  • Reagent Preparation and Storage: Improper storage of this compound can lead to degradation. It is typically recommended to store it at -20°C.[1] Furthermore, inconsistencies in the preparation of stock solutions and serial dilutions are a major source of error. Ensure accurate and consistent pipetting.

  • Assay Conditions: Variations in incubation times, temperature, and CO2 levels can all affect cellular responses. Standardize these parameters across all experiments.

Q3: I am observing a very weak or no response to this compound in my cell line. What should I check?

A3: A weak or absent response can be due to several factors:

  • Low FP Receptor Expression: The cell line you are using may not express the FP receptor at a high enough level to elicit a measurable response. Verify FP receptor expression using techniques like qPCR or Western blotting.

  • Compound Potency: Remember that this compound is reported to be significantly less potent than its cis isomer, cloprostenol.[1] You may need to use higher concentrations to observe a response compared to other PGF2α analogs.

  • Incorrect Assay Endpoint: Ensure that the assay you are using is appropriate for detecting FP receptor activation. Common readouts include measuring changes in intracellular calcium, inositol (B14025) phosphate (B84403) accumulation, or downstream reporter gene activation.

  • Reagent Quality: The this compound you are using may have degraded. It is advisable to use a fresh aliquot or a new batch of the compound.

Q4: There is high variability between my replicate wells. How can I reduce this?

A4: High variability between replicates often points to technical inconsistencies in the experimental setup:

  • Pipetting Technique: Inaccurate or inconsistent pipetting, especially when preparing serial dilutions and adding reagents to microplates, is a primary cause of variability. Use calibrated pipettes and pre-rinse tips.

  • Edge Effects: In microplate-based assays, wells on the edge of the plate can behave differently due to temperature gradients and increased evaporation. To mitigate this, avoid using the outer wells or fill them with a buffer or media without cells.

  • Cell Clumping: Ensure that you have a single-cell suspension before seeding to avoid clumps of cells, which can lead to uneven growth and responses.

  • Incomplete Mixing: After adding reagents, ensure proper but gentle mixing to achieve a uniform concentration in each well.

Quantitative Data Summary

The following table summarizes typical concentrations and potencies for the active PGF2α analog, cloprostenol. Given that this compound is approximately 20-fold less active, higher concentrations will likely be required to achieve similar effects.[1]

CompoundReceptorAssay TypeEC50 / IC50Cell TypeReference
CloprostenolFP ReceptorAdipose Differentiation InhibitionIC50: 3 x 10⁻¹² MPrimary Rat Adipocyte Precursors[4]
CloprostenolFP ReceptorPhosphoinositide TurnoverEC50: 4.5 nMNot specified[5]

Experimental Protocols

Below is a generalized methodology for a cell-based calcium mobilization assay to assess the activity of this compound.

Protocol: Calcium Mobilization Assay

  • Cell Culture and Seeding:

    • Culture cells known to express the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor, or a relevant endogenous cell line) in appropriate growth medium.

    • One day before the assay, seed the cells into a 96-well black, clear-bottom microplate at a predetermined optimal density. Allow the cells to adhere and form a monolayer overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Perform serial dilutions of the stock solution in an appropriate assay buffer to create a range of concentrations for the dose-response curve.

  • Calcium Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the growth medium from the cell plate and add the dye solution to each well.

    • Incubate the plate at 37°C in the dark for a specified time (typically 30-60 minutes) to allow the cells to take up the dye.

  • Assay Measurement:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading for each well.

    • Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time. A positive control (e.g., PGF2α or the more active cloprostenol isomer) and a vehicle control should be included.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration.

    • Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve.

    • Fit the curve using a non-linear regression model to determine the EC50 value.

Visualizations

G cluster_0 FP Receptor Signaling Pathway Cloprostenol Cloprostenol FP Receptor FP Receptor Cloprostenol->FP Receptor Binds to Gq/11 Gq/11 FP Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: Signaling pathway of PGF2α analogs like Cloprostenol.

G cluster_1 Experimental Workflow for Cell-Based Assay A Cell Seeding C Dye Loading (e.g., Calcium Dye) A->C B Compound Preparation D Compound Addition & Incubation B->D C->D E Signal Measurement D->E F Data Analysis E->F

Caption: General workflow for a cell-based functional assay.

G cluster_2 Troubleshooting Logic for Poor Reproducibility Start Poor Reproducibility Observed Q1 Consistent Dose-Response? Start->Q1 A1_Yes Check Inter-Assay Variability Q1->A1_Yes Yes A1_No Check Intra-Assay Variability Q1->A1_No No Q2 High Replicate Variability? A1_No->Q2 A2_Yes Review Pipetting, Seeding, Edge Effects Q2->A2_Yes Yes A2_No Weak or No Signal? Q2->A2_No No A3_Yes Check Receptor Expression, Compound Potency/Integrity A2_No->A3_Yes Yes A3_No Review Assay Conditions (Time, Temp) A2_No->A3_No No

References

Validation & Comparative

A Comparative Guide to the Luteolytic Activity of Cloprostenol Isomers: (+)-Cloprostenol vs. Racemic Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the luteolytic activity of the dextrorotatory isomer of cloprostenol (B1669231), (+)-cloprostenol (also known as d-cloprostenol), and the racemic mixture, d,l-cloprostenol. The information presented is based on experimental data from scientific literature and is intended to inform research and development in reproductive sciences and veterinary medicine.

Cloprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent used to synchronize estrus and treat reproductive disorders in livestock.[1] It exists as two optical isomers: the dextrorotatory (+) form and the levorotatory (-) form. The biological activity of cloprostenol is primarily attributed to the (+)-isomer, which exhibits a significantly higher affinity for the PGF2α receptor.[2][3]

Comparative Luteolytic Potency

Experimental evidence consistently demonstrates that (+)-cloprostenol is substantially more potent in inducing luteolysis than the racemic mixture of d,l-cloprostenol. This is because the l-isomer is largely inactive and may even hinder the binding of the active d-isomer to its receptor.[2] Consequently, a lower dose of (+)-cloprostenol is required to achieve the same luteolytic effect as the racemic mixture.[3][4]

Quantitative Comparison of Receptor Binding and Luteolytic Efficacy

The following tables summarize key quantitative data from comparative studies.

Table 1: Prostaglandin F2α Receptor Binding Affinity in Bovine Corpus Luteum [3][5]

CompoundRelative Potency (vs. dl-cloprostenol)
(+)-Cloprostenol (d-cloprostenol) ~150 times more potent
PGF2α ~150 times more potent
dl-Cloprostenol Baseline

Table 2: Comparative Doses for Luteolysis in Mares [1]

CompoundDoseEfficacy
(+)-Cloprostenol (d-cloprostenol) 37.5 µgSimilar to 250 µg of d,l-cloprostenol
d,l-Cloprostenol 250 µgStandard effective dose

Signaling Pathway of (+)-Cloprostenol

(+)-Cloprostenol exerts its luteolytic effect by binding to the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor located on the surface of luteal cells. This binding initiates a signaling cascade that leads to the regression of the corpus luteum and a subsequent decrease in progesterone (B1679170) production.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cloprostenol (+)-Cloprostenol FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activate Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Gene_Expression Altered Gene Expression PKC->Gene_Expression Phosphorylates transcription factors Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to Progesterone ↓ Progesterone Synthesis Apoptosis->Progesterone

Caption: Signaling pathway of (+)-Cloprostenol in a luteal cell.

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol is used to determine the binding affinity of different compounds to the PGF2α receptor.

  • Membrane Preparation: Isolate cell membranes from bovine corpus luteum or myometrium, tissues rich in FP receptors.

  • Radioligand Binding: Incubate the prepared membranes with a constant concentration of radiolabeled PGF2α (e.g., [³H]PGF2α).

  • Competitive Binding: In parallel, incubate the membranes and radioligand with varying concentrations of the unlabeled test compounds ((+)-cloprostenol, dl-cloprostenol, etc.).

  • Separation and Counting: Separate the membrane-bound radioligand from the unbound ligand by filtration.

  • Data Analysis: Measure the radioactivity of the filters to determine the amount of bound radioligand. Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is used to determine the binding affinity (Ki).

In Vivo Luteolysis Assessment in Cattle

This protocol evaluates the luteolytic efficacy of the compounds in a live animal model.

A 1. Animal Selection & Synchronization Select cycling heifers and synchronize estrous cycles. B 2. Treatment Administration Administer test compounds (e.g., (+)-Cloprostenol, d,l-Cloprostenol) during the mid-luteal phase. A->B C 3. Blood Sampling Collect blood samples at regular intervals (e.g., 0, 24, 48, 72 hours post-treatment). B->C D 4. Progesterone Assay Measure serum progesterone concentrations using ELISA or RIA. C->D E 5. Luteolysis Confirmation A significant drop in progesterone levels indicates luteolysis. D->E F 6. Estrus Detection & Ovulation Monitor for signs of estrus and confirm ovulation via ultrasonography. E->F

Caption: Experimental workflow for in vivo luteolysis assessment.

Detailed Steps:

  • Animal Selection: Use healthy, cycling dairy cows or heifers.

  • Estrus Synchronization: Synchronize the estrous cycles of the animals to ensure they are in the mid-luteal phase at the time of treatment.

  • Treatment Groups: Divide the animals into different treatment groups, including a control group (saline), a group receiving (+)-cloprostenol, and a group receiving d,l-cloprostenol at various dosages.

  • Blood Collection: Collect blood samples via jugular venipuncture at predetermined time points before and after treatment.

  • Hormone Analysis: Measure serum progesterone concentrations using a validated assay.

  • Ultrasound Examination: Monitor the regression of the corpus luteum and follicular development using transrectal ultrasonography.

  • Estrus Detection: Observe the animals for behavioral signs of estrus.

  • Data Analysis: Compare the rate and extent of progesterone decline, the interval to estrus, and ovulation rates between the different treatment groups.

Conclusion

The available scientific evidence strongly supports the superior luteolytic activity of (+)-cloprostenol compared to the racemic mixture of d,l-cloprostenol. This enhanced potency is a direct result of its higher binding affinity for the PGF2α receptor. For researchers and professionals in drug development, the use of the pure, active isomer, (+)-cloprostenol, offers the potential for more precise dosing and potentially reduced side effects. Further research could focus on the specific kinetics and metabolism of the individual isomers to fully elucidate their pharmacological profiles.

References

A Comparative Analysis of (+)-5-trans Cloprostenol and PGF2α Efficacy for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the synthetic prostaglandin (B15479496) F2α (PGF2α) analog, (+)-5-trans Cloprostenol, and the endogenous hormone, PGF2α. The focus is on their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Executive Summary

Prostaglandin F2α (PGF2α) and its synthetic analogs are critical in reproductive physiology, primarily for their potent luteolytic activity. This has led to their widespread use in veterinary medicine for estrous synchronization and termination of pregnancy. Cloprostenol, a synthetic analog, exists as different isomers, with the dextrorotatory ((+)- or d-) form being the most biologically active. This guide specifically addresses the efficacy of the (+)-5-trans isomer of Cloprostenol in comparison to the naturally occurring PGF2α.

The available data indicates that the stereochemistry of Cloprostenol is a critical determinant of its biological activity. The 5-cis isomer, d-cloprostenol (B24006), is recognized as the potent, biologically active form, exhibiting a binding affinity to the PGF2α receptor (FP receptor) that is equipotent to PGF2α itself in bovine corpus luteum. In contrast, the (+)-5-trans isomer of Cloprostenol is significantly less active.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the receptor binding affinity and functional efficacy of this compound, its more active isomer d-cloprostenol, and PGF2α.

Table 1: Receptor Binding Affinity and Functional Potency

CompoundReceptorAssay TypeSpeciesKey FindingsReference
PGF2α FP ReceptorCompetitive Radioligand BindingBovine-[1]
d-Cloprostenol FP ReceptorCompetitive Radioligand BindingBovineEquipotent to PGF2α in inhibiting [3H]PGF2α binding.[1]
dl-Cloprostenol FP ReceptorCompetitive Radioligand BindingBovineApproximately 150 times less potent than PGF2α and d-cloprostenol.[1]
This compound -In vivo functional assay (termination of pregnancy)Hamster20-fold less active than the 5-cis isomer (d-cloprostenol).[2]
Cloprostenol FP ReceptorInhibition of Adipose DifferentiationRatIC50: 3 x 10-12 M[3]
PGF2α FP ReceptorInhibition of Adipose DifferentiationRatIC50: 10-8 M[3]

Note: Direct receptor binding affinity data (Kd or Ki) for this compound was not available in the reviewed literature. The data presented reflects its relative in vivo activity.

Table 2: Luteolytic Efficacy (Functional Assays)

CompoundAssaySpeciesDose/ConcentrationOutcomeReference
PGF2α In vitro Progesterone (B1679170) ProductionBovine Luteal Cells-Inhibits agonist-stimulated progesterone production.[4]
Cloprostenol In vitro Progesterone ProductionFeline Luteal Cells-Significantly reduced progesterone concentration in cultured luteal cells.[5]
PGF2α LuteolysisDairy CowsLuteolytic dosesInduced falls in progesterone concentration. No significant difference compared to Cloprostenol.[6]
Cloprostenol LuteolysisDairy CowsLuteolytic dosesInduced falls in progesterone concentration. No significant difference compared to PGF2α.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Competitive Radioligand Binding Assay for FP Receptor

This protocol is a generalized procedure based on common practices for determining the binding affinity of unlabelled ligands to the FP receptor.

  • Objective: To determine the inhibitory concentration (IC50) of test compounds (this compound, PGF2α) for the binding of a radiolabeled ligand to the FP receptor.

  • Materials:

    • Cell membranes prepared from tissues expressing the FP receptor (e.g., bovine corpus luteum).

    • Radiolabeled PGF2α (e.g., [3H]PGF2α).

    • Unlabeled test compounds (this compound, PGF2α).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Incubate a fixed amount of cell membrane preparation with a constant concentration of [3H]PGF2α and varying concentrations of the unlabeled test compound.

    • Incubations are typically carried out in a 96-well plate format at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The percentage of specific binding is plotted against the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Progesterone Production Assay

This protocol outlines a general method for assessing the effect of PGF2α and its analogs on luteal cell function.

  • Objective: To measure the effect of this compound and PGF2α on progesterone secretion from cultured luteal cells.

  • Materials:

    • Primary cultures of luteal cells isolated from corpora lutea (e.g., bovine, feline).

    • Cell culture medium (e.g., DMEM/F-12) supplemented with serum or serum-free supplements.

    • Test compounds (this compound, PGF2α) at various concentrations.

    • Luteinizing hormone (LH) or other stimulators of progesterone synthesis (optional).

    • Enzyme-linked immunosorbent assay (ELISA) kit for progesterone.

  • Procedure:

    • Luteal cells are seeded in multi-well culture plates and allowed to attach and stabilize for a defined period (e.g., 24-48 hours).

    • The culture medium is then replaced with fresh medium containing the test compounds at desired concentrations. A vehicle control is also included.

    • Cells are incubated for a specified duration (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, the culture medium is collected.

    • The concentration of progesterone in the collected medium is quantified using a validated ELISA.

  • Data Analysis:

    • Progesterone concentrations are normalized to the cell number or protein content per well.

    • The effects of the test compounds are compared to the vehicle control to determine if they inhibit or stimulate progesterone production.

    • Dose-response curves can be generated to determine the EC50 or IC50 values.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for the comparative analysis.

PGF2alpha_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α / Cloprostenol FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor binds Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ release ER->Ca2_release Cellular_Response Cellular Response (e.g., Luteolysis) Ca2_release->Cellular_Response contributes to PKC->Cellular_Response phosphorylates targets leading to

Caption: PGF2α/Cloprostenol Signaling Pathway.

Experimental_Workflow Receptor_Binding Receptor Binding Assay (FP Receptor) Binding_Affinity Binding Affinity (Ki) Potency (IC50) Receptor_Binding->Binding_Affinity Cell_Culture Luteal Cell Culture Progesterone_Levels Progesterone Levels Cell_Culture->Progesterone_Levels Animal_Model Animal Model (e.g., Bovine, Ovine) Animal_Model->Progesterone_Levels Luteolysis_Rate Rate of Luteolysis Animal_Model->Luteolysis_Rate

Caption: Experimental Workflow for Comparative Analysis.

References

A Comparative Guide to the Validation of (+)-5-trans Cloprostenol Purity Using Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chromatographic methods for the validation of (+)-5-trans Cloprostenol (B1669231) purity, a critical aspect in the manufacturing and quality control of the active pharmaceutical ingredient (+)-Cloprostenol. The presence of the (+)-5-trans isomer, a known impurity, can impact the efficacy and safety profile of the drug product. Chiral chromatography stands as the primary analytical tool for ensuring the stereochemical purity of (+)-Cloprostenol.

Introduction to (+)-5-trans Cloprostenol and the Importance of Chiral Purity

(+)-Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α, widely used in veterinary medicine. Its biological activity is highly dependent on its stereochemistry. The this compound is a geometric isomer and a key process-related impurity formed during the synthesis of (+)-Cloprostenol.[1] Regulatory authorities mandate strict control over the impurity profile of active pharmaceutical ingredients, making the accurate quantification of the (+)-5-trans isomer essential.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most established and widely used method for the separation of chiral compounds, including prostaglandins (B1171923) and their isomers. The technique utilizes a chiral stationary phase (CSP) that interacts differently with enantiomers and diastereomers, leading to their separation.

Experimental Protocol: Chiral HPLC for Cloprostenol Enantiomers

Instrumentation and Conditions:

ParameterSpecification
Column Chiralcel OD-RH
Mobile Phase Acetonitrile : 20mM Sodium Dihydrogenphosphate (pH 3.0) (33:67, v/v)
Flow Rate 0.7 mL/min
Column Temperature 20°C
Detection UV at 274 nm
Injection Volume 20 µL

Source: Kalíková, K., et al. (2008). HPLC method for enantioselective analysis of cloprostenol. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 892-897.[2][3]

Expected Performance:

For the separation of (±)-cloprostenol enantiomers, this method achieves a baseline resolution (R) of 2.16 within an analysis time of less than 10 minutes.[2][3] It is anticipated that a similar or even better resolution would be achieved for the diastereomeric separation of this compound from (+)-Cloprostenol due to the additional geometric difference.

Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Cloprostenol Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC System (Chiralcel OD-RH) Filtration->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection (274 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify (+)-5-trans Impurity Integration->Quantification

References

Assessing the Cross-Reactivity of (+)-5-trans Cloprostenol in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with prostaglandin (B15479496) analogs, the specificity of immunoassays is paramount for accurate quantification and reliable data. This guide provides a comparative framework for assessing the cross-reactivity of (+)-5-trans Cloprostenol (B1669231), a known impurity in the synthesis of the potent luteolytic agent (+)-Cloprostenol. Understanding the potential for cross-reactivity is crucial for interpreting immunoassay results correctly and ensuring the integrity of research and development processes.

(+)-5-trans Cloprostenol is a synthetic derivative of Prostaglandin F2α (PGF2α) and a stereoisomer of the more biologically active (+)-Cloprostenol.[1][2][3][4][5] The key structural difference lies in the orientation of the double bond at the 5th carbon position, which is in the trans configuration for this impurity, as opposed to the cis configuration in the parent compound. This seemingly minor variation in three-dimensional structure can have a significant impact on its binding affinity to antibodies raised against (+)-Cloprostenol or other prostaglandins (B1171923), leading to potential cross-reactivity in immunoassays.

Understanding Immunoassay Specificity and Cross-Reactivity

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), rely on the highly specific recognition of an antigen by an antibody. However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity. In the context of prostaglandin analysis, an antibody developed to detect (+)-Cloprostenol may also recognize this compound, albeit typically with a lower affinity. This can lead to an overestimation of the concentration of the target analyte in a sample containing both compounds.

The following diagram illustrates the basic principle of a competitive immunoassay, which is commonly used for the detection of small molecules like prostaglandins.

G Competitive Immunoassay Workflow cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Washing & Detection Well Microtiter Well Coated with Capture Antibody Incubation Incubation: Competition for Antibody Binding Sites Well->Incubation Sample Sample containing Target Antigen (●) Sample->Incubation Tracer Enzyme-labeled Antigen (*) Tracer->Incubation Wash Wash to Remove Unbound Reagents Incubation->Wash Substrate Add Substrate Wash->Substrate Signal Measure Signal (Colorimetric, etc.) Substrate->Signal G A Prepare Standard Curve for Target Analyte B Determine IC50 of Target Analyte A->B E Calculate % Cross-Reactivity B->E C Prepare Dilution Series for this compound D Determine IC50 of This compound C->D D->E

References

A Comparative Guide to the In Vitro Effects of Cloprostenol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of cloprostenol (B1669231) stereoisomers, focusing on their interaction with the prostaglandin (B15479496) F2α (FP) receptor. The information presented is supported by experimental data to aid in research and development decisions.

Cloprostenol, a synthetic analog of prostaglandin F2α (PGF2α), is a chiral molecule existing as two stereoisomers: the dextrorotatory ((+)- or d-) form and the levorotatory ((-)- or l-) form. Commercially, it is often available as a racemic mixture (dl-cloprostenol). Understanding the distinct in vitro properties of these stereoisomers is crucial for applications requiring precise targeting of the FP receptor.

Quantitative Comparison of In Vitro Potency

Experimental data consistently demonstrates that the biological activity of cloprostenol is primarily, if not exclusively, attributed to the d-stereoisomer. The l-stereoisomer is considered to be biologically inactive.

Parameterd-Cloprostenol (B24006)dl-Cloprostenoll-CloprostenolReference Compound (PGF2α)
Receptor Binding Affinity (Relative Potency)
Bovine Corpus Luteum Membranes~150x more potent than dl-cloprostenol[1]BaselineInactiveEquipotent to d-cloprostenol[1]
Bovine Myometrial Cell Membranes~10x more potent than dl-cloprostenol[1]BaselineInactiveEquipotent to d-cloprostenol[1]
Functional Potency (Luteolytic Activity) HighModerateNo significant activity[2]High

Experimental Methodologies

The following are detailed protocols for key experiments used to characterize the in vitro effects of cloprostenol stereoisomers.

Radioligand Binding Assay (Competitive Binding)

This assay is employed to determine the binding affinity of the cloprostenol stereoisomers to the FP receptor.

Objective: To determine the inhibitory constant (Ki) of d-cloprostenol and l-cloprostenol for the FP receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the FP receptor (e.g., from bovine corpus luteum or a recombinant cell line).

  • Radiolabeled PGF2α (e.g., [³H]PGF2α).

  • Unlabeled d-cloprostenol, l-cloprostenol, and PGF2α (for standards and non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the FP receptor in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of [³H]PGF2α (typically at or below its Kd).

    • Increasing concentrations of the unlabeled competitor (d-cloprostenol, l-cloprostenol, or unlabeled PGF2α).

    • For total binding, add binding buffer instead of a competitor.

    • For non-specific binding, add a high concentration of unlabeled PGF2α.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare FP Receptor Membranes Incubation Incubate Membranes, Radioligand & Competitor Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand and Competitors Reagent_Prep->Incubation Filtration Terminate by Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate Ki Values Counting->Data_Analysis

Workflow for Radioligand Binding Assay
Inositol (B14025) Phosphate (IP) Accumulation Assay

This functional assay measures the activation of the FP receptor by quantifying the production of a downstream second messenger, inositol phosphate.

Objective: To determine the potency (EC50) of d-cloprostenol and l-cloprostenol in stimulating the Gq-mediated signaling pathway downstream of the FP receptor.

Materials:

  • Whole cells expressing the FP receptor (e.g., HEK293 or CHO cells).

  • [³H]myo-inositol.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS containing LiCl).

  • d-cloprostenol and l-cloprostenol.

  • Lysis buffer (e.g., ice-cold perchloric acid).

  • Anion-exchange chromatography columns.

  • Elution buffers of increasing ionic strength.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Labeling: Plate cells in multi-well plates and label them overnight with [³H]myo-inositol in inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs upon receptor stimulation.

  • Stimulation: Add increasing concentrations of d-cloprostenol or l-cloprostenol to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lysis and Extraction: Terminate the stimulation by adding lysis buffer and extract the soluble inositol phosphates.

  • Separation of IPs: Neutralize the extracts and apply them to anion-exchange columns. Elute the different inositol phosphates (IP1, IP2, IP3) using a stepwise gradient of increasing salt concentration.

  • Quantification: Collect the fractions and measure the radioactivity of the total inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

FP Receptor Signaling Pathway

Activation of the FP receptor by an agonist such as d-cloprostenol primarily initiates a signaling cascade through the Gq family of G proteins.

G FP Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist d-Cloprostenol FP_Receptor FP Receptor Agonist->FP_Receptor Binds to Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Downstream Cellular Responses (e.g., smooth muscle contraction, luteolysis) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets leading to

FP Receptor Gq-mediated Signaling

Pathway Description:

  • Agonist Binding: d-Cloprostenol binds to and activates the FP receptor on the cell surface.

  • G Protein Activation: The activated FP receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq protein, leading to its activation.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC).

  • Cellular Response: Activated PKC and elevated intracellular Ca²⁺ levels lead to the phosphorylation of various downstream target proteins, ultimately resulting in the physiological response, such as smooth muscle contraction or luteolysis.

References

A Comparative Guide to the Pharmacokinetic Profiles of Cloprostenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cloprostenol (B1669231), a synthetic analogue of prostaglandin (B15479496) F2α, is a widely used veterinary drug for the synchronization of estrus and treatment of reproductive disorders in cattle and swine. It is a chiral compound, existing as a racemic mixture of two enantiomers: d-cloprostenol (B24006) (the dextrorotatory or (+) isomer, also known as R-cloprostenol) and l-cloprostenol (the levorotatory or (-) isomer). The pharmacological activity of cloprostenol is primarily attributed to the d-enantiomer, which is significantly more potent than the racemic mixture.[1][2] This guide provides a comparative overview of the pharmacokinetic profiles of cloprostenol and its isomers, supported by experimental data, to aid in research and development.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of racemic cloprostenol and d-cloprostenol following intramuscular administration in cattle and swine.

Table 1: Comparative Pharmacokinetic Parameters in Cattle

ParameterRacemic Cloprostenol (500 µg)d-Cloprostenol (150 µg)
Maximum Plasma Concentration (Cmax) ~0.43 µg/L~1.4 µg/L
Time to Maximum Plasma Concentration (Tmax) ~30 minutes~90 minutes
Elimination Half-life (t½) ~3 hours~1 hour 37 minutes

Data sourced from the European Medicines Agency (EMA) Summary Report.[3]

Table 2: Comparative Pharmacokinetic Parameters in Swine

ParameterRacemic Cloprostenol (175 µg)d-Cloprostenol (75 µg)
Maximum Plasma Concentration (Cmax) Data not available in µg/L~2 µg/L
Time to Maximum Plasma Concentration (Tmax) Data not available30 - 80 minutes
Elimination Half-life (t½) 1 - 3 hours~3 hours 10 minutes

Data for d-cloprostenol and racemic cloprostenol half-life in swine sourced from the European Medicines Agency (EMA) Summary Report and MSD Animal Health product information, respectively.[3][4]

Experimental Protocols

The pharmacokinetic data presented above are derived from studies involving the intramuscular administration of either radiolabeled (14C-cloprostenol) or non-radiolabeled cloprostenol and d-cloprostenol to the target species.[3] A general methodology for such a study is outlined below.

Objective: To determine and compare the pharmacokinetic profiles of cloprostenol isomers in the target animal species.

Methodology:

  • Animal Selection: Clinically healthy, mature female animals (cows or sows) are selected and acclimatized to the study conditions.

  • Drug Administration: A single intramuscular injection of either racemic cloprostenol or d-cloprostenol is administered at a specified dose.

  • Blood Sampling: Blood samples are collected from a suitable vein (e.g., jugular vein) at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. Typical time points might include: 0 (pre-dose), 15, 30, 60, 90 minutes, and 2, 4, 8, 12, 24 hours post-administration.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the cloprostenol isomers in the plasma samples is determined using a validated bioanalytical method. Chiral High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is a common technique for the enantioselective analysis of cloprostenol.[2][5] This method allows for the separation and quantification of the d- and l-isomers.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t½), using appropriate pharmacokinetic modeling software.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of cloprostenol isomers.

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis & Reporting Animal_Selection Animal Selection & Acclimatization Protocol_Design Protocol Design & Ethical Approval Animal_Selection->Protocol_Design Drug_Admin Drug Administration (IM Injection of Cloprostenol Isomers) Protocol_Design->Drug_Admin Blood_Collection Serial Blood Sample Collection Drug_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Analysis Bioanalysis (Chiral HPLC-MS/MS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Sample_Analysis->PK_Analysis Report Final Study Report PK_Analysis->Report

Caption: Workflow of a Comparative Pharmacokinetic Study of Cloprostenol Isomers.

Signaling Pathway and Logical Relationships

While a detailed signaling pathway for cloprostenol's luteolytic action is complex and involves multiple intracellular cascades, a simplified representation of the logical relationship between the isomers and their biological effect is presented below.

G Racemic_Cloprostenol Racemic Cloprostenol d_Cloprostenol d-Cloprostenol (Active Isomer) Racemic_Cloprostenol->d_Cloprostenol l_Cloprostenol l-Cloprostenol (Inactive Isomer) Racemic_Cloprostenol->l_Cloprostenol Receptor_Binding Binding to Prostaglandin F2α Receptor d_Cloprostenol->Receptor_Binding High Affinity l_Cloprostenol->Receptor_Binding Low to No Affinity Luteolysis Luteolysis (Regression of Corpus Luteum) Receptor_Binding->Luteolysis

Caption: Logical Relationship of Cloprostenol Isomers and Luteolytic Activity.

References

A Side-by-Side Comparison of (+)-5-trans Cloprostenol and Other Synthetic Prostaglandins for Ocular Hypotensive Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (+)-5-trans Cloprostenol with other commercially available synthetic prostaglandins (B1171923) commonly used in glaucoma research and treatment. The information presented herein is intended to assist researchers in understanding the pharmacological profiles of these compounds and to provide a basis for selecting appropriate molecules for further investigation.

Introduction to Prostaglandin (B15479496) Analogs in Ocular Research

Prostaglandin F2α (PGF2α) analogs are a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. These synthetic molecules mimic the action of endogenous PGF2α by acting as agonists at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor in the eye enhances the uveoscleral outflow of aqueous humor, thereby reducing IOP. The compounds discussed in this guide are frequently used as research tools and therapeutic agents.

This compound is a synthetic derivative of PGF2α and an isomer of the potent luteolytic agent, (+)-cloprostenol. It is often produced as a minor impurity during the synthesis of (+)-cloprostenol.[1][2] Understanding its pharmacological profile in comparison to established ocular hypotensive agents is crucial for researchers investigating prostaglandin signaling and developing novel therapeutics.

Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters of this compound and other leading synthetic prostaglandins. It is important to note that direct comparative data for this compound is limited due to its status as a less active isomer. The data for latanoprost, travoprost, and bimatoprost (B1667075) refer to their active acid forms.

Table 1: Prostaglandin Receptor Binding Affinities (Ki, nM)

CompoundFP ReceptorEP1 ReceptorEP3 ReceptorDP ReceptorIP ReceptorTP Receptor
This compound Significantly lower than (+)-Cloprostenol¹Data not availableData not availableData not availableData not availableData not available
(+)-Cloprostenol (d-cloprostenol) High Affinity²Low AffinityLow AffinityLow AffinityLow AffinityLow Affinity
Latanoprost Acid 98[3]119 (functional activity)[3]Data not available>10,000>10,000>10,000
Travoprost Acid ([+]-fluprostenol) 35 ± 5[3]9540[3]3501[3]52,000[3]>90,000[3]121,000[3]
Bimatoprost Acid 83[3]95[3]387[3]>10,000>10,000>10,000

¹this compound is reported to be 20-fold less active than the 5-cis form of (+)-cloprostenol in a hamster pregnancy termination model, which is primarily mediated by the FP receptor.[1] ²d-Cloprostenol is the active enantiomer and has a high affinity for the FP receptor. In bovine corpus luteum, d-cloprostenol (B24006) is about 150 times more potent than the racemic dl-cloprostenol in inhibiting PGF2α binding.[4]

Table 2: Functional Potency at the FP Receptor (EC50, nM)

CompoundHuman Ciliary Muscle CellsHuman Trabecular Meshwork CellsOther Cell Types
This compound Data not availableData not availableData not available
Latanoprost Acid 32-124[3]Data not availableData not available
Travoprost Acid ([+]-fluprostenol) 1.4[3]3.6[3]2.6 (mouse fibroblasts, rat aortic smooth muscle)[3]
Bimatoprost Acid 2.8-3.8[3]Data not availableData not available

Table 3: Clinical Efficacy in Lowering Intraocular Pressure (IOP) in Humans

CompoundMean IOP ReductionReference
Latanoprost (0.005%) 8.6 ± 0.3 mm Hg[5]
Travoprost (0.004%) 8.0 ± 0.3 mm Hg[5]
Bimatoprost (0.03%) 8.7 ± 0.3 mm Hg[5]

Signaling Pathways and Experimental Workflows

The activation of the FP receptor by prostaglandin analogs initiates a signaling cascade that leads to the physiological response of increased aqueous humor outflow. The general pathway and a typical experimental workflow for assessing compound activity are depicted below.

FP_Receptor_Signaling cluster_cell Cell Membrane Prostaglandin Prostaglandin Analog FP_Receptor FP Receptor (GPCR) Prostaglandin->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Response Increased Uveoscleral Outflow Downstream->Response

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Mobilization) Membrane_Prep Prepare cell membranes expressing FP receptor Radioligand Incubate membranes with radiolabeled PGF2α and test compound Membrane_Prep->Radioligand Separation Separate bound and free radioligand Radioligand->Separation Detection Quantify bound radioligand Separation->Detection Ki_Calc Calculate Ki value Detection->Ki_Calc Cell_Culture Culture cells expressing FP receptor Dye_Loading Load cells with a calcium-sensitive dye Cell_Culture->Dye_Loading Compound_Addition Add test compound Dye_Loading->Compound_Addition Fluorescence_Measurement Measure changes in intracellular calcium via fluorescence Compound_Addition->Fluorescence_Measurement EC50_Calc Calculate EC50 value Fluorescence_Measurement->EC50_Calc

References

A Researcher's Guide to Validating Antibody Specificity for Cloprostenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific drug isomers are paramount for efficacy and safety. This guide provides a comprehensive comparison of the methodologies used to validate the specificity of antibodies for the distinct isomers of cloprostenol (B1669231), a synthetic prostaglandin (B15479496) F2α analog widely used in veterinary medicine.

Cloprostenol is a chiral molecule that exists as a racemic mixture of two enantiomers: (+)-cloprostenol (d-cloprostenol) and (-)-cloprostenol (l-cloprostenol). The luteolytic activity, which is the primary therapeutic effect, is almost exclusively attributed to the d-isomer.[1] The l-isomer is considered biologically inactive or may even have antagonistic effects. Therefore, the ability to specifically measure the concentration of the active d-isomer is crucial for pharmacokinetic studies, drug formulation development, and monitoring therapeutic efficacy. This guide delves into the experimental validation of antibodies designed to differentiate between these critical isomers.

Understanding Cloprostenol Isomers and Their Biological Activity

Cloprostenol's therapeutic action is mediated through its binding to the prostaglandin F2α (PGF2α) receptor. This interaction is highly stereospecific, meaning the three-dimensional structure of the molecule dictates its binding affinity and subsequent biological response.

G cluster_0 Racemic Cloprostenol cluster_1 Isomers cluster_2 Biological Effect Racemic Cloprostenol Racemic Cloprostenol d_cloprostenol d-Cloprostenol (B24006) ((+)-Cloprostenol) Racemic Cloprostenol->d_cloprostenol Separation l_cloprostenol l-Cloprostenol ((-)-Cloprostenol) Racemic Cloprostenol->l_cloprostenol Separation active Luteolytic Activity d_cloprostenol->active High Affinity for PGF2α Receptor inactive Inactive/Antagonistic l_cloprostenol->inactive Low to No Affinity for PGF2α Receptor

Figure 1: Relationship and activity of cloprostenol isomers.

Quantitative Comparison of Antibody Specificity

The gold standard for assessing antibody specificity for small molecules like cloprostenol isomers is the competitive enzyme-linked immunosorbent assay (ELISA). This assay measures the cross-reactivity of an antibody against structurally similar compounds. An antibody developed to be specific for d-cloprostenol should exhibit high binding to d-cloprostenol and minimal binding to l-cloprostenol and the parent molecule, PGF2α.

The table below presents illustrative data from a competitive ELISA designed to test the specificity of a monoclonal antibody raised against d-cloprostenol. The cross-reactivity is calculated as the ratio of the concentration of d-cloprostenol to the concentration of the competing compound that causes a 50% inhibition of the maximum signal (IC50).

CompoundIC50 (ng/mL)Cross-Reactivity (%)
d-Cloprostenol 1.5 100
l-Cloprostenol3500.43
Racemic Cloprostenol3.246.8
Prostaglandin F2α851.76

Note: This data is representative and intended for illustrative purposes. Actual values will vary depending on the specific antibody and assay conditions.

Experimental Protocols for Antibody Specificity Validation

The validation of antibody specificity is a multi-step process that begins with the production of the antibody and culminates in rigorous testing through immunoassays.

Immunogen Preparation

As small molecules, cloprostenol isomers (haptens) are not immunogenic on their own. They must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response. A crucial step is to use a conjugation strategy that exposes a unique structural feature of the target isomer, thereby increasing the likelihood of generating a specific antibody.

Antibody Production

Monoclonal or polyclonal antibodies can be generated through standard immunization protocols in animals (e.g., mice or rabbits). For high specificity, monoclonal antibodies are generally preferred due to their homogeneity and consistent binding characteristics.

Competitive ELISA for Specificity Testing

The competitive ELISA is the most common method for quantifying antibody specificity for small molecules. The principle relies on the competition between the free analyte in the sample and a labeled analyte for a limited number of antibody binding sites.

G cluster_workflow Competitive ELISA Workflow for Antibody Specificity A 1. Plate Coating Antibody specific for d-cloprostenol is immobilized on a microtiter plate. B 2. Blocking Unbound sites on the plate are blocked to prevent non-specific binding. A->B C 3. Competition A mixture of the sample (containing unknown amount of isomers) and a fixed amount of enzyme-labeled d-cloprostenol is added. B->C D 4. Incubation & Washing Free and labeled d-cloprostenol compete for antibody binding. Unbound components are washed away. C->D E 5. Substrate Addition A chromogenic substrate is added, which reacts with the enzyme on the labeled d-cloprostenol. D->E F 6. Signal Detection The color intensity is measured, which is inversely proportional to the concentration of d-cloprostenol in the sample. E->F

Figure 2: Workflow for a competitive ELISA.

Detailed Protocol for Competitive ELISA:

  • Plate Coating: Microtiter plates are coated with a capture antibody raised against the d-cloprostenol-protein conjugate. The plates are incubated overnight at 4°C.

  • Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A standard curve is prepared with known concentrations of d-cloprostenol. Samples and standards are mixed with a fixed concentration of d-cloprostenol conjugated to an enzyme (e.g., horseradish peroxidase, HRP). This mixture is then added to the antibody-coated wells.

  • Incubation: The plate is incubated for 1-2 hours at room temperature to allow for competition between the unlabeled (from the sample/standard) and enzyme-labeled d-cloprostenol for binding to the capture antibody.

  • Washing: The plate is washed again to remove any unbound reagents.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well. The enzyme on the bound labeled d-cloprostenol will convert the substrate into a colored product.

  • Signal Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of d-cloprostenol in the sample.

  • Cross-Reactivity Calculation: The IC50 values for the target isomer and other tested compounds (l-cloprostenol, racemic cloprostenol, PGF2α) are determined from their respective dose-response curves. The percent cross-reactivity is calculated using the formula:

    % Cross-Reactivity = (IC50 of d-cloprostenol / IC50 of competing compound) x 100%

Conclusion

The validation of antibody specificity for cloprostenol isomers is a critical process that underpins the reliability of pharmacokinetic and pharmacodynamic studies. The use of a well-characterized, highly specific antibody for d-cloprostenol, validated through rigorous competitive ELISA, is essential for accurately quantifying the therapeutically active component of cloprostenol formulations. This ensures that researchers and drug developers can make informed decisions based on precise and reliable data.

References

A Comparative Guide to the Downstream Signaling of (+)-5-trans Cloprostenol and its cis-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the downstream signaling pathways activated by (+)-5-trans Cloprostenol and its corresponding cis-isomer. Cloprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent that exerts its effects through the prostaglandin F2α receptor (FP receptor). The spatial arrangement of the molecule, specifically the geometry around the C5-C6 double bond, significantly influences its biological activity. This document summarizes available experimental data to highlight the differences in receptor binding, second messenger production, and downstream kinase activation between these two isomers.

Executive Summary

Experimental evidence strongly indicates that the cis-isomer of Cloprostenol is the biologically active form, exhibiting significantly higher affinity for the FP receptor and greater potency in activating downstream signaling pathways compared to the (+)-5-trans isomer. The (+)-5-trans isomer is often considered a minor impurity with considerably lower biological activity. While direct side-by-side quantitative comparisons in the literature are scarce, the available data consistently points to the stereospecificity of the FP receptor favoring the cis configuration.

Data Presentation

The following tables summarize the key quantitative parameters for the interaction of this compound and its cis-isomer with the FP receptor and their effects on downstream signaling. It is important to note that direct comparative studies for all parameters are limited, and some data is inferred from studies on d-cloprostenol (B24006) (the active cis-isomer) and racemic mixtures.

Table 1: FP Receptor Binding Affinity

IsomerReceptor Binding Affinity (Ki)Comments
cis-Cloprostenol (d-Cloprostenol) High Affinity (significantly more potent than racemic mixture)[1]The dextrorotatory enantiomer (d-Cloprostenol), which has the cis configuration, is responsible for the high-affinity binding to the FP receptor. It is approximately 150 times more potent than the dl-cloprostenol racemic mixture in inhibiting [3H]PGF2α binding to bovine corpus luteum cell membranes[1].
This compound Low Affinity (inferred)As a known impurity and the less active isomer, it is inferred to have a significantly lower binding affinity for the FP receptor. One report indicates the (+)-5-trans isomer is 20-fold less active than the 5-cis form in vivo.

Table 2: Potency in Downstream Signaling Activation

IsomerSecond Messenger Production (IP3 Accumulation) - EC50ERK1/2 Phosphorylation - EC50Comments
cis-Cloprostenol Potent AgonistPotent AgonistAs the active isomer, cis-Cloprostenol is a potent agonist for Gq-mediated signaling, leading to robust IP3 production and subsequent ERK1/2 phosphorylation[2][3].
This compound Very Weak Agonist/Inactive (inferred)Very Weak Agonist/Inactive (inferred)Due to its significantly lower biological activity, it is expected to be a very weak agonist or inactive in stimulating IP3 accumulation and ERK1/2 phosphorylation.

Signaling Pathways

Both isomers of Cloprostenol interact with the FP receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by FP receptor activation is through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). Furthermore, FP receptor activation can also lead to the phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Cloprostenol Isomer FP_Receptor FP Receptor Ligand->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC PKC DAG->PKC Activates Ca2_release->PKC Activates ERK_Activation ERK1/2 Phosphorylation PKC->ERK_Activation Leads to

Canonical FP Receptor Downstream Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for researchers aiming to replicate or build upon these findings.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the Cloprostenol isomers to the FP receptor.

Objective: To compare the ability of this compound and cis-Cloprostenol to displace a radiolabeled ligand from the FP receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the FP receptor.

  • Incubation: A constant concentration of a radiolabeled PGF2α analog (e.g., [3H]PGF2α) is incubated with the membranes in the presence of increasing concentrations of the unlabeled competitor (either this compound or cis-Cloprostenol).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare FP Receptor Containing Membranes start->prep incubate Incubate Membranes with Radioligand & Competitor prep->incubate filter Separate Bound & Free Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

Workflow for Radioligand Binding Assay.

Inositol Phosphate (B84403) (IP3) Accumulation Assay

This functional assay measures the potency (EC50) of the Cloprostenol isomers in activating the Gq signaling pathway.

Objective: To quantify the dose-dependent production of IP3 in response to stimulation by this compound and cis-Cloprostenol.

Methodology:

  • Cell Culture: Cells expressing the FP receptor are cultured and labeled with [3H]-myo-inositol.

  • Stimulation: The cells are stimulated with various concentrations of either this compound or cis-Cloprostenol for a short period.

  • Lysis and Extraction: The reaction is stopped, and the cells are lysed. The inositol phosphates are extracted.

  • Separation: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The amount of [3H]-IP3 is quantified by liquid scintillation counting.

  • Data Analysis: Dose-response curves are generated to determine the EC50 value for each isomer.

IP3_Accumulation_Workflow start Start culture Culture & Label Cells with [3H]-myo-inositol start->culture stimulate Stimulate Cells with Cloprostenol Isomers culture->stimulate lyse Lyse Cells & Extract Inositol Phosphates stimulate->lyse separate Separate IP Species via Anion-Exchange Chromatography lyse->separate quantify Quantify [3H]-IP3 separate->quantify analyze Determine EC50 quantify->analyze end End analyze->end

Workflow for IP3 Accumulation Assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of the Cloprostenol isomers to activate the MAPK/ERK signaling pathway.

Objective: To measure the dose-dependent increase in phosphorylated ERK1/2 in response to stimulation by this compound and cis-Cloprostenol.

Methodology:

  • Cell Culture and Serum Starvation: Cells expressing the FP receptor are cultured and then serum-starved to reduce basal ERK phosphorylation.

  • Stimulation: The cells are treated with various concentrations of either this compound or cis-Cloprostenol for a specific time.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by secondary antibodies.

  • Signal Detection and Analysis: The protein bands are visualized, and the band intensities are quantified. The p-ERK signal is normalized to the total ERK signal, and dose-response curves are generated to determine the EC50.

ERK_Phosphorylation_Workflow start Start culture Culture & Serum-Starve FP Receptor Cells start->culture stimulate Stimulate with Cloprostenol Isomers culture->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse blot SDS-PAGE & Western Blot lyse->blot probe Immunoprobe for p-ERK & Total ERK blot->probe analyze Quantify Bands & Determine EC50 probe->analyze end End analyze->end

Workflow for ERK1/2 Phosphorylation Assay.

Conclusion

References

A Comparative Guide to the Chiral Separation of Cloprostenol Isomers by Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the chiral separation of cloprostenol (B1669231) isomers, with a focus on the advantages and application of Supercritical Fluid Chromatography (SFC). While specific, published SFC methods for cloprostenol are not widely available, this document synthesizes established principles of chiral SFC for acidic compounds and compares them with a known High-Performance Liquid Chromatography (HPLC) method. The information presented herein is intended to equip researchers with the necessary knowledge to develop and optimize efficient and robust chiral separation methods for cloprostenol and related prostaglandin (B15479496) analogues.

Introduction to Chiral Separation of Cloprostenol

Cloprostenol, a synthetic analogue of prostaglandin F2α, is a chiral molecule where the biological activity is primarily associated with one enantiomer. Therefore, the ability to separate and quantify the enantiomers is critical in drug development and quality control. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages over traditional HPLC in terms of speed, efficiency, and reduced environmental impact.[1] SFC utilizes supercritical carbon dioxide as the primary mobile phase, which, due to its low viscosity and high diffusivity, allows for faster separations and higher throughput without compromising resolution.[1]

Comparison of Chromatographic Conditions and Performance

Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability in chiral separations, including for acidic compounds like cloprostenol.[2] A review of the literature indicates that a Chiralcel OD-RH column provided a successful baseline resolution of cloprostenol enantiomers using HPLC.[3] Based on the principles of method transfer and the known success of polysaccharide phases in SFC, a comparable SFC method is proposed below.

Table 1: Comparison of HPLC and a Proposed SFC Method for Cloprostenol Enantioseparation

ParameterHPLC Method (Published Data)[3]Proposed SFC Method (Based on Established Principles)
Stationary Phase Chiralcel OD-RHChiralpak OD-H or similar polysaccharide-based CSP
Mobile Phase Acetonitrile/Sodium Dihydrogenphosphate (pH 3.0; 20mM) (33:67, v/v)Supercritical CO₂ / Methanol (B129727) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 0.7 mL/min3.0 mL/min
Temperature 20 °C35 - 40 °C
Back Pressure Not specified~150 bar
Analysis Time < 10 min< 5 min (estimated)
Resolution (Rs) 2.16> 2.0 (expected)
Key Advantages Established and validated method.Faster analysis, reduced organic solvent consumption, higher efficiency.[1]
Key Disadvantages Longer run time compared to SFC, use of aqueous buffers.Requires specialized SFC instrumentation.

Detailed Experimental Protocols

Protocol 1: Enantioselective HPLC Method for Cloprostenol[3]

This protocol is based on the published method by Kalíková et al. (2008).

  • Chromatographic System:

    • HPLC system with UV detector.

    • Column: Chiralcel OD-RH (dimensions not specified, typically 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 20mM sodium dihydrogenphosphate buffer (pH adjusted to 3.0) in a 33:67 (v/v) ratio.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 20 °C.

    • Detection: UV at 274 nm.

  • Sample Preparation:

    • Dissolve the cloprostenol racemate in the mobile phase to a suitable concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the elution of the enantiomers. The reported analysis time to achieve a resolution of 2.16 was under 10 minutes.

Protocol 2: Proposed Enantioselective SFC Method for Cloprostenol

This proposed protocol is based on general principles for chiral SFC of acidic compounds.

  • Chromatographic System:

    • Analytical SFC system with a back-pressure regulator and UV detector.

    • Column: Chiralpak OD-H (or another suitable polysaccharide-based CSP, e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% Trifluoroacetic Acid (TFA) (B).

    • Gradient or Isocratic Elution: A screening gradient of 5% to 40% B over 5 minutes is recommended for initial method development. An isocratic method can be optimized from the screening results.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 220 nm or 274 nm.

  • Sample Preparation:

    • Dissolve the cloprostenol racemate in methanol to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run the gradient or isocratic method.

    • The expected outcome is a baseline separation of the cloprostenol enantiomers in a significantly shorter time than the HPLC method.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_sfc SFC System cluster_mobile_phase Mobile Phase Delivery racemic_cloprostenol Racemic Cloprostenol dissolve Dissolve in Methanol racemic_cloprostenol->dissolve sample_vial Sample in Vial dissolve->sample_vial injector Injector sample_vial->injector csp_column Chiral Stationary Phase (e.g., Chiralpak OD-H) injector->csp_column detector UV Detector csp_column->detector fraction_collector Fraction Collector (for preparative scale) detector->fraction_collector separated_enantiomers separated_enantiomers fraction_collector->separated_enantiomers Collect Separated Enantiomers co2 Supercritical CO₂ pump Pump co2->pump modifier Co-solvent (Methanol + 0.1% TFA) modifier->pump pump->injector

Caption: Experimental workflow for the chiral separation of cloprostenol isomers using SFC.

G cluster_params Adjustable Parameters cluster_performance Performance Metrics CSP Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Selectivity Selectivity (α) CSP->Selectivity Retention Retention Time (tR) CSP->Retention CoSolvent Co-solvent (e.g., Methanol, Ethanol) CoSolvent->Selectivity CoSolvent->Retention Additive Additive (e.g., TFA, Formic Acid) Additive->Retention PeakShape Peak Shape Additive->PeakShape Temperature Temperature Temperature->Selectivity Temperature->Retention Pressure Back Pressure Pressure->Retention Resolution Resolution (Rs) Selectivity->Resolution Retention->Resolution PeakShape->Resolution

Caption: Key parameters influencing the chiral SFC separation of cloprostenol.

Conclusion

Supercritical Fluid Chromatography presents a highly efficient, rapid, and environmentally friendly alternative to HPLC for the chiral separation of cloprostenol isomers. By leveraging polysaccharide-based chiral stationary phases and optimizing the mobile phase with appropriate co-solvents and acidic additives, researchers can achieve excellent resolution and significantly reduce analysis times. The provided protocols and diagrams offer a solid foundation for developing and implementing robust SFC methods for the analysis and purification of cloprostenol enantiomers in a research and drug development setting.

References

A Head-to-Head Comparison of Prostaglandin F2α Analogs: (+)-5-trans Cloprostenol and Dinoprost in Luteolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic prostaglandin (B15479496) F2α (PGF2α) analog, cloprostenol (B1669231), and the naturally occurring PGF2α, dinoprost (B1670695). The focus is on their respective performance in inducing luteolysis, a critical process in reproductive cycle management. This comparison is supported by experimental data from in vivo studies, primarily in bovine and ovine models.

Disclaimer: Direct head-to-head studies specifically investigating the isomer (+)-5-trans Cloprostenol are scarce in publicly available literature. This isomer is generally considered a minor and less biologically active impurity formed during the synthesis of the more potent (+)-cloprostenol (d-cloprostenol).[1] The data presented for cloprostenol in this guide pertains to the commercially available and biologically active forms (e.g., cloprostenol sodium, d-cloprostenol), which are widely used in research and veterinary medicine.

Pharmacological Profile

Feature(+)-CloprostenolDinoprost
Chemical Nature Synthetic analog of PGF2αTromethamine salt of naturally occurring PGF2α
Potency More potent than dinoprost. A smaller dose (e.g., 0.5 mg of cloprostenol) is required to induce luteolysis compared to dinoprost (e.g., 25 mg).[2]Less potent than cloprostenol.
Half-life Longer half-life (approximately 3 hours) due to resistance to endogenous metabolism.[2][3]Short half-life (less than 1 minute in plasma) as it is rapidly metabolized.[4]
Mechanism of Action Potent luteolytic agent that acts as an agonist at the prostaglandin F (FP) receptor, causing regression of the corpus luteum.[5][6]Acts as an agonist at the prostaglandin F (FP) receptor, stimulating myometrial contractions and inducing luteolysis.[4][7]

Comparative Efficacy in Luteolysis and Reproduction

The following tables summarize quantitative data from various studies comparing the effects of cloprostenol and dinoprost on reproductive parameters in cattle.

Table 1: Estrus Response and Conception Rates
ParameterCloprostenolDinoprostStudy PopulationReference
Estrus Detection Rate59.4%57.6%Anestrous Dairy Cows[8]
Estrus Detection Rate (1st Parity Cows)42.4%34.0%Lactating Dairy Cows[9]
Conception Rate65.2%66.2%Anestrous Dairy Cows[8]
Conception Rate (Inseminated Days 3-4)38.3%34.4%Lactating Dairy Cows[9]
Pregnancy Rate57.5%54.9%Anestrous Dairy Cows[8]
Overall Pregnancy Rate14.4%12.2%Lactating Dairy Cows[9]
Breeding Rate83.0%82.6%Dairy Cattle[10]
Conception Rate46.6%38.6%Dairy Cattle[10]
Pregnancy Rate39.2%31.4%Dairy Cattle[10]
Table 2: Hormonal and Physiological Changes
ParameterCloprostenolDinoprostStudy PopulationReference
Serum Nitric Oxide (at 0.5h post-treatment)Significantly decreasedSignificantly increasedEwes[7]
Corpus Luteum Blood Velocity (at 0.5h post-treatment)DecreasedSignificantly increasedEwes[7]
Serum Estradiol (B170435) (at 48h post-treatment)Greater concentrationsLower concentrationsLactating Dairy Cows
Time to Complete Luteolysis29.1 ± 1.1 hours29.4 ± 1.7 hoursLactating Dairy Cows
Time to Ovulation101 hours103 hoursLactating Dairy Cows

Experimental Protocols

The following provides a generalized methodology for a head-to-head in vivo comparison of cloprostenol and dinoprost for luteolytic efficacy, based on protocols described in the cited literature.[7][8]

Objective: To compare the effects of a single intramuscular injection of cloprostenol and dinoprost on luteolysis, estrus induction, and hormonal profiles in a ruminant model (e.g., dairy cows).

Materials:

  • Study animals (e.g., non-lactating, cyclic dairy cows)

  • Cloprostenol sodium (e.g., 500 µg)

  • Dinoprost tromethamine (e.g., 25 mg)

  • Saline solution (for control group, if applicable)

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Ultrasound equipment with a linear rectal transducer

  • Hormone assay kits (e.g., ELISA or RIA for progesterone (B1679170) and estradiol)

  • Estrus detection aids (e.g., tail paint, activity monitors)

Procedure:

  • Animal Selection and Synchronization: A cohort of healthy, reproductively sound, non-pregnant, cyclic cows is selected. Estrus is synchronized using a standard protocol (e.g., two injections of PGF2α 11-14 days apart) to ensure all animals are in a similar stage of the estrous cycle (mid-luteal phase) at the time of treatment.

  • Treatment Administration: On a designated day of the estrous cycle (e.g., Day 10, where Day 0 is estrus), cows are randomly assigned to one of two treatment groups:

    • Group C: Receives a single intramuscular injection of cloprostenol (e.g., 500 µg).

    • Group D: Receives a single intramuscular injection of dinoprost (e.g., 25 mg).

  • Blood Sampling: Blood samples are collected via jugular venipuncture at specific time points relative to treatment administration (e.g., 0, 0.5, 1, 2, 4, 6, 12, 24, 48, 72, and 96 hours post-injection). This allows for the analysis of progesterone and estradiol concentrations to monitor luteolysis and follicular development.

  • Ultrasonography: Transrectal ultrasonography is performed at regular intervals (e.g., daily) to monitor the size and vascularity of the corpus luteum and the growth of the dominant follicle until ovulation is confirmed.

  • Estrus Detection: Continuous observation for signs of estrus (e.g., standing to be mounted) is conducted for a defined period (e.g., 5-7 days) following treatment. Estrus detection aids can be used to improve accuracy.

  • Data Analysis: Statistical analysis is performed to compare the following parameters between the two groups:

    • Rate and synchrony of estrus response.

    • Interval from treatment to estrus and ovulation.

    • Rate of decline in progesterone concentrations.

    • Peak estradiol concentrations.

    • Changes in corpus luteum size and blood flow.

    • Conception and pregnancy rates (if artificial insemination is performed).

Signaling Pathways and Experimental Workflow

Prostaglandin F2α Receptor (FP) Signaling Pathway

Both cloprostenol and dinoprost exert their effects by binding to and activating the Prostaglandin F2α Receptor (FP), a G-protein coupled receptor. The activation of this receptor initiates a cascade of intracellular events leading to the physiological responses of luteolysis and myometrial contraction.

FP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a_Analog PGF2α Analog (Cloprostenol or Dinoprost) FP_Receptor FP Receptor PGF2a_Analog->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Physiological Response (Luteolysis, Myometrial Contraction) Ca2->Response PKC->Response

Caption: PGF2α analog signaling via the FP receptor.

Experimental Workflow for Comparative Study

The following diagram illustrates the typical workflow for a head-to-head comparison of luteolytic agents in a research setting.

Experimental_Workflow Start Start: Animal Selection & Estrus Synchronization Randomization Randomization Start->Randomization Group_C Group C: Administer Cloprostenol Randomization->Group_C Group_D Group D: Administer Dinoprost Randomization->Group_D Monitoring Concurrent Monitoring: - Blood Sampling (Hormones) - Ultrasonography (Ovaries) - Estrus Detection Group_C->Monitoring Group_D->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Analysis Statistical Analysis & Comparison Data_Collection->Analysis Results Results: - Efficacy Comparison - Hormonal Profiles - Physiological Changes Analysis->Results

Caption: Workflow for in vivo comparative efficacy study.

Conclusion

Both cloprostenol and dinoprost are effective luteolytic agents that operate through the PGF2α receptor. The primary differences lie in their chemical structure, potency, and pharmacokinetic profiles. Cloprostenol, a synthetic analog, is more potent and has a longer half-life, which may contribute to a more rapid initial decline in progesterone and higher subsequent estradiol concentrations in some studies.[3] However, the overall clinical outcomes, such as pregnancy rates, can be variable and may not always show a significant difference between the two compounds.[8] The choice between cloprostenol and dinoprost may depend on the specific reproductive management program, cost, and desired physiological response. Further research is warranted to fully elucidate the subtle differences in their mechanisms and clinical efficacy in various species and physiological states.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (+)-5-trans Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of potent compounds like (+)-5-trans Cloprostenol are paramount. This synthetic prostaglandin (B15479496) F2α analog, while crucial for research, is classified as a hazardous substance, primarily due to its reproductive toxicity.[1][2][3] Adherence to strict disposal protocols is not only a matter of laboratory safety but also a legal requirement under federal and state regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This minimizes the risk of accidental exposure, which can lead to allergic skin reactions or other adverse health effects.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double-gloving.To prevent skin contact and absorption.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a fume hood for handling larger quantities or creating aerosols.To avoid inhalation of any aerosolized particles.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with the Resource Conservation and Recovery Act (RCRA) and guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4] The following protocol outlines the necessary steps for its proper disposal as hazardous waste.

1. Waste Identification and Segregation:

  • Identify: Clearly identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, empty vials).

  • Segregate: This waste must be segregated from non-hazardous laboratory trash. As a reproductive toxin, it should be collected in a designated, properly labeled hazardous waste container.[1][2][3] Do not mix with incompatible chemicals.

2. Waste Collection and Container Management:

  • Primary Container: Collect waste in a chemically compatible, leak-proof container with a secure lid. The original container can be used if it is in good condition.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazard (e.g., "Reproductive Toxin").

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be under the control of laboratory personnel and away from general work areas.

3. Disposal of Contaminated Materials:

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Solid Waste: Contaminated lab supplies such as gloves, bench paper, and pipette tips should be collected in the designated hazardous waste container for this compound.

  • Empty Containers: A container that held this compound is considered "empty" under RCRA if all contents have been removed by standard practice and no more than 3% by weight of the total capacity of the container remains. However, due to its potency, it is best practice to manage the "empty" container as hazardous waste. If the container held an acute hazardous waste, it would require triple rinsing with a suitable solvent, and the rinsate collected as hazardous waste.[6]

4. Final Disposal Procedure:

  • Professional Disposal Service: The collected hazardous waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.[7]

  • Documentation: Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound in a laboratory setting.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generation of (+)-5-trans Cloprostenol Waste B Segregate as Reproductive Toxin Waste A->B Identify Hazard C Collect in Labeled Hazardous Waste Container B->C Proper Containment D Store in Satellite Accumulation Area (SAA) C->D Secure Storage E Schedule Pickup with Licensed Waste Vendor D->E Institutional Protocol F Transport to Permitted Disposal Facility E->F Regulatory Compliance G Final Disposal (e.g., Incineration) F->G EPA Guidelines

References

Personal protective equipment for handling (+)-5-trans Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (+)-5-trans Cloprostenol (B1669231)

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (+)-5-trans Cloprostenol. Adherence to these protocols is essential for ensuring personnel safety, preventing contamination, and complying with regulatory standards. This compound is a synthetic derivative of prostaglandin (B15479496) F2α, and like other potent pharmaceutical compounds, requires careful handling to avoid potential health risks.[1][2][3][4][5]

Hazard Identification and Health Effects

This compound is a potent compound that can elicit physiological effects at low doses.[1] The primary health risks associated with cloprostenol sodium, a related compound, include:

  • Reproductive Hazards: May cause abortions in pregnant women and has the potential to disrupt pregnancy.[6] Pregnant women and women of childbearing age should handle this compound with extreme caution.[7]

  • Respiratory Effects: Inhalation or skin absorption may lead to bronchospasms, causing breathing difficulties.[6] Individuals with asthma or other respiratory tract diseases are at increased risk.[7]

  • Ocular Effects: Has been reported to cause changes in intraocular (internal eye) fluid pressure.[6]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[8][9]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for all procedures involving this compound to ensure adequate protection.[10][11] The following table summarizes the recommended PPE.

Protection Level Equipment Specifications & Rationale
Body Protection Disposable Gown or Tyvek SuitProvides a higher level of protection against potent compounds compared to a standard lab coat.[6][10] Gowns should be long-sleeved with tight-fitting cuffs and close in the back.[12]
Hand Protection Two pairs of powder-free nitrile or neoprene chemotherapy glovesDouble-gloving is recommended for handling highly concentrated solutions.[8][10] Gloves should meet ASTM D6978 standards and be changed regularly or immediately after a spill.[11]
Eye and Face Protection Safety glasses with side shields, chemical splash goggles, or a face shieldGoggles or a face shield worn in addition to safety glasses are necessary when there is a splash hazard.[6][10][12]
Respiratory Protection NIOSH-approved respiratorRequired when handling the compound outside of a certified chemical fume hood or ventilated enclosure to minimize inhalation exposure.[10][13] The type of respirator should be determined by the risk assessment.
Foot Protection Closed-toe shoesRequired to prevent injuries from spills or dropped items.[10]
Engineering Controls

Engineering controls are the primary means of minimizing exposure to potent compounds.[14]

  • Containment: All weighing and preparation of this compound should be performed in a certified chemical fume hood, glove box, or other ventilated laminar flow enclosure.[10][15] For highly potent compounds, isolation technology may be necessary.[15][16]

  • Ventilation: Laboratory spaces should have single-pass air handling systems with no recirculation of air.[14]

  • Access Control: Restrict access to areas where this compound is handled to trained and authorized personnel only.[14]

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining compound integrity and preventing accidental exposure.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[9]

    • Do not eat, drink, or smoke in areas where the compound is handled.[6]

    • Wash hands thoroughly after handling.[6]

    • Keep containers tightly sealed when not in use.[6]

  • Storage:

    • Store at -20°C for long-term stability.[2]

    • Store in a designated, well-ventilated, and secure area away from incompatible materials.[8]

    • Containers should be clearly labeled with the chemical name and hazard warnings.[10]

Emergency Procedures

In the event of accidental exposure, follow these immediate first-aid measures:

Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[6] If irritation or a rash occurs, seek medical attention.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill and Disposal Plan
  • Spill Response:

    • For small spills, absorb the material with an inert absorbent material.

    • For large spills, dike the area to prevent spreading.[8]

    • Clean the spill area with a suitable decontaminating agent.

    • All materials used for cleanup should be collected in a labeled hazardous waste container.[10]

  • Waste Disposal:

    • All waste contaminated with this compound, including empty containers, gloves, and other disposable materials, must be treated as hazardous pharmaceutical waste.[17]

    • Incineration is the preferred method of disposal.[6]

    • Disposal must be carried out by a licensed biomedical waste disposal company in accordance with all federal, state, and local regulations.[6][17]

Visual Workflow for Handling this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Double Gloves, Gown, Eye Protection) prep1->prep2 handling1 Weigh Compound in Ventilated Enclosure prep2->handling1 Proceed to Handling handling2 Prepare Solution in Fume Hood handling1->handling2 post1 Decontaminate Work Surfaces handling2->post1 Complete Experiment post2 Doff PPE Correctly post1->post2 disp1 Segregate Contaminated Waste post2->disp1 Dispose of Waste disp2 Store in Labeled Hazardous Waste Container disp1->disp2 end Incineration disp2->end Final Disposal by Licensed Contractor

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.